4-Chloronaphthalene-1-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYBAABYDNWVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282466 | |
| Record name | 4-chloronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-26-1 | |
| Record name | NSC26050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloronaphthalene-1-carbaldehyde
Introduction
4-Chloronaphthalene-1-carbaldehyde is a functionalized aromatic compound featuring a naphthalene core, a chloro substituent at the 4-position, and a carbaldehyde (formyl) group at the 1-position. With its molecular formula C₁₁H₇ClO, this molecule serves as a versatile organic building block in the synthesis of more complex molecular architectures.[1] The presence of three distinct features—the extended aromatic system, the reactive aldehyde, and the synthetically versatile chloro group—makes it a valuable precursor in medicinal chemistry and materials science.
Naphthalene derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The aldehyde functional group, in particular, is a key reactant in the formation of Schiff bases, heterocycles, and in various condensation reactions, making compounds like this compound sought-after intermediates for creating libraries of novel therapeutic agents.[5][6] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this important chemical intermediate, designed for researchers and professionals in organic synthesis and drug development.
Synthetic Strategies: An Overview
The synthesis of this compound primarily involves the introduction of a formyl group onto the 1-chloronaphthalene scaffold. This is typically achieved through electrophilic aromatic substitution, where the electron-rich naphthalene ring is attacked by a suitable electrophilic formylating agent. The directing effects of the chloro substituent and the inherent reactivity of the naphthalene ring system govern the regioselectivity of these reactions. The principal methods for this transformation include direct formylation via Friedel-Crafts-type reactions, the Vilsmeier-Haack reaction, and the oxidation of a pre-installed methyl group at the 1-position. Each of these strategies offers a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.
Figure 1: Overview of synthetic pathways to this compound.
Method 1: Direct Formylation with Dichloromethyl Methyl Ether
One of the most direct routes to this compound is a Friedel-Crafts-type formylation of 1-chloronaphthalene using dichloromethyl methyl ether as the formylating agent, catalyzed by a Lewis acid such as tin(IV) chloride (SnCl₄).[7] This method introduces the aldehyde group directly onto the naphthalene ring in a one-pot procedure.
Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid, SnCl₄, coordinates with one of the chlorine atoms of dichloromethyl methyl ether, facilitating its departure and generating a highly electrophilic chloromethyl methoxy cation. This cation is then attacked by the electron-rich naphthalene ring. The chlorine atom on 1-chloronaphthalene is an ortho-, para- director, but due to steric hindrance at the ortho (2) position, the electrophilic attack preferentially occurs at the para (4) position. Subsequent hydrolysis of the resulting intermediate during aqueous workup yields the final aldehyde product.
Figure 2: Simplified mechanism of the Friedel-Crafts type formylation.
Experimental Protocol
The following protocol is adapted from a documented synthesis.[7]
Materials:
-
1-Chloronaphthalene (C₁₀H₇Cl)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of tin(IV) chloride (6.7 g, 0.026 mol) in 10 mL of dichloromethane, add dichloromethyl methyl ether (3.0 g, 0.026 mol).
-
Stir the resulting solution for one hour at ambient temperature.
-
Add a solution of 1-chloronaphthalene (2.8 mL, 0.021 mol) in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at ambient temperature for approximately 18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is generally milder than Friedel-Crafts reactions and avoids the use of strong Lewis acids.
Mechanistic Insights
The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF with POCl₃. The electron-rich 1-chloronaphthalene then attacks this electrophile. As with the Friedel-Crafts reaction, the substitution occurs preferentially at the C4 position (para to the chlorine) due to electronic and steric factors. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to liberate the aldehyde.
Figure 3: Key steps in the Vilsmeier-Haack formylation mechanism.
General Experimental Protocol
Materials:
-
1-Chloronaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Sodium acetate (NaOAc) or sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
Cool a flask containing anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with vigorous stirring. Allow the Vilsmeier reagent to form over 30-60 minutes.
-
Add a solution of 1-chloronaphthalene in the chosen solvent (e.g., DCE) to the freshly prepared Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.
-
Hydrolyze the intermediate by adding an aqueous solution of sodium acetate or sodium hydroxide and stirring until the aldehyde is formed.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Oxidation of 4-Chloro-1-methylnaphthalene
An alternative strategy involves the oxidation of a pre-existing methyl group at the C1 position of a 4-chloronaphthalene core. This two-step approach requires the synthesis of the starting material, 4-chloro-1-methylnaphthalene, followed by its selective oxidation to the aldehyde.
Synthesis of 4-Chloro-1-methylnaphthalene
The starting material can be prepared via chloromethylation of naphthalene followed by functional group manipulation, or through multi-step sequences starting from other naphthalene derivatives. For instance, the chloromethylation of naphthalene with formaldehyde and HCl can yield 1-chloromethylnaphthalene, which can then be further processed.[8][9][10]
Oxidation Step
The oxidation of the benzylic methyl group to an aldehyde can be achieved using various reagents. Care must be taken to avoid over-oxidation to the carboxylic acid.
-
Etard Reaction: Using chromyl chloride (CrO₂Cl₂) in an inert solvent like CCl₄ or CS₂.
-
Selenium Dioxide (SeO₂): A classic reagent for the oxidation of activated methyl groups.
-
Environmentally Persistent Free Radicals (EPFRs): Recent studies show that EPFRs can drive the oxidation of 1-methylnaphthalene to 1-naphthaldehyde, a pathway that could be adapted.[11]
General Experimental Protocol (using SeO₂)
Materials:
-
4-Chloro-1-methylnaphthalene
-
Selenium dioxide (SeO₂)
-
Dioxane and water (solvent system)
Procedure:
-
Dissolve 4-chloro-1-methylnaphthalene in a mixture of dioxane and water.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the black selenium precipitate.
-
Dilute the filtrate with water and extract the product with an organic solvent like ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Direct Formylation | Method 2: Vilsmeier-Haack | Method 3: Oxidation |
| Starting Material | 1-Chloronaphthalene | 1-Chloronaphthalene | 4-Chloro-1-methylnaphthalene |
| Key Reagents | Dichloromethyl methyl ether, SnCl₄ | DMF, POCl₃ | SeO₂, CrO₂Cl₂, etc. |
| Number of Steps | One pot | One pot | Multiple steps (including precursor synthesis) |
| Reaction Conditions | Ambient to moderate temperature | 0 °C to elevated temperature | Typically requires reflux |
| Advantages | Direct, high regioselectivity | Milder conditions, avoids strong Lewis acids | Useful if the methyl precursor is readily available |
| Disadvantages | Uses toxic/moisture-sensitive reagents (SnCl₄) | POCl₃ is corrosive and water-sensitive | Risk of over-oxidation, multi-step process |
| Scalability | Moderate | Good | Potentially challenging due to multiple steps and purification |
Characterization
The final product, this compound (CAS: 5471-26-1), is a solid with a molecular weight of 190.63 g/mol .[7][12] Proper characterization is essential to confirm its identity and purity.
-
¹H NMR: Protons on the naphthalene ring will appear in the aromatic region (typically δ 7.5-9.0 ppm). The aldehyde proton will be a highly deshielded singlet, typically appearing downfield (δ 9.5-10.5 ppm).
-
¹³C NMR: The aldehyde carbon will have a characteristic resonance around δ 190-200 ppm. Aromatic carbons will appear in the δ 120-140 ppm range.
-
IR Spectroscopy: A strong C=O stretching band for the aldehyde will be prominent around 1690-1710 cm⁻¹. C-H stretching for the aldehyde proton may be visible around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z ≈ 190, with a characteristic M+2 peak at ≈ 192 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.
Conclusion
The synthesis of this compound can be effectively achieved through several established organic transformations. The direct formylation using a Friedel-Crafts-type approach offers a straightforward route, for which a detailed protocol is available.[7] The Vilsmeier-Haack reaction presents a milder and often more scalable alternative, leveraging common and inexpensive reagents. The oxidation of 4-chloro-1-methylnaphthalene provides another viable, albeit multi-step, pathway. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols. Each method provides a reliable entry point to this valuable synthetic intermediate, paving the way for its application in the development of novel pharmaceuticals and advanced materials.
References
-
Grummitt, O., & Buck, A. (n.d.). Naphthalene, 1-chloromethyl. Organic Syntheses Procedure. (URL: [Link])
-
Malik, A. N., Ali, A., Ashfaq, M., Tahir, M. N., Alam, M. M., & Al-Sehemi, A. G. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances. (URL: [Link])
-
The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (URL: [Link])
- Shen, A. Y., Hwang, M. H., Roffler, S., & Chan, C. F. (1995). Synthesis of 1-acetoxy-2-methylnaphthalene.
-
Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. (URL: [Link])
- Reddelien, G., & Lange, H. (1933). Process of manufacturing 1'-chloro-1-methylnaphthalene.
- Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.
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1-Chloronaphthalene. Wikipedia. (URL: [Link])
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Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Hilaris Publisher. (URL: [Link])
-
Concise Access to Naphthalene Building Blocks for Naphthylisoquinoline Alkaloid Synthesis via Transition-Metal Catalysis. (URL: [Link])
-
Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. (2024). National Center for Biotechnology Information. (URL: [Link])
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This compound. Beijing Xinhengyan Technology Co., Ltd. (URL: [Link])
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Advantages of naphthalene as a building block for organic solid state laser dyes: smaller energy gaps and enhanced stability. (2021). Journal of Materials Chemistry C. (URL: [Link])
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Physicochemical properties of 4-Chloronaphthalene-1-carbaldehyde
An In-Depth Technical Guide to 4-Chloronaphthalene-1-carbaldehyde
Introduction
This compound is an aromatic organic compound featuring a naphthalene core substituted with both a chloro and a formyl (aldehyde) group. This unique substitution pattern makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes. The presence of three distinct reactive sites—the aldehyde carbonyl, the aromatic ring, and the carbon-chlorine bond—offers a versatile platform for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and core physical properties. These parameters are critical for its handling, characterization, and application in experimental settings.
1.1. Nomenclature and Identifiers
-
Systematic Name: this compound
-
Common Synonyms: 4-chloro-1-naphthaldehyde, 4-chloro-1-naphthalenecarboxaldehyde[1]
1.2. Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Weight | 190.63 g/mol | [1][2] |
| Physical State | Solid (predicted based on similar structures) | N/A |
| Melting Point | Data not available. For comparison, the related 1-Amino-4-chloronaphthalene has a melting point of 98-100 °C.[3] | N/A |
| Boiling Point | Data not available. The parent compound, 1-chloronaphthalene, boils at 259.3 °C.[4] | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water, similar to other aromatic aldehydes like 1-naphthaldehyde.[5] | N/A |
Synthesis and Purification
The synthesis of this compound is typically achieved through electrophilic formylation of 1-chloronaphthalene. The following protocol is based on a well-established method utilizing a Vilsmeier-Haack-like reaction with dichloromethyl methyl ether and a Lewis acid catalyst.[2]
2.1. Synthetic Workflow Diagram
The diagram below illustrates the key steps in the synthesis of this compound from 1-Chloronaphthalene.
Caption: Synthetic workflow for this compound.
2.2. Detailed Experimental Protocol
This protocol describes the formylation of 1-chloronaphthalene to yield the target compound.[2] The causality behind this choice of reagents lies in the need for a potent electrophile to attack the electron-rich naphthalene ring; the complex formed between tin(IV) chloride and dichloromethyl methyl ether serves this purpose effectively.
Materials:
-
1-Chloronaphthalene (2.8 mL, 0.021 mole)
-
Tin(IV) chloride (1.0 M solution in dichloromethane, 6.7 g, 0.026 mole)
-
Dichloromethyl methyl ether (3.0 g, 0.026 mole)
-
Dichloromethane (DCM), anhydrous
-
Water (deionized)
-
Saturated aqueous sodium chloride solution (brine)
-
Sodium sulfate (anhydrous)
Procedure:
-
Catalyst Activation: To a stirred solution of tin(IV) chloride (6.7 g of a 1.0 M solution) in 10 mL of dichloromethane, add dichloromethyl methyl ether (3.0 g). Stir the resulting solution for one hour at ambient temperature (approx. 20 °C). This step is crucial for forming the reactive electrophilic species.
-
Formylation Reaction: After one hour, add a solution of 1-chloronaphthalene (2.8 mL) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature for approximately 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding water. This step deactivates the Lewis acid catalyst and hydrolyzes any remaining reactive intermediates.
-
Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude title compound.[2]
-
Purification: Further purification can be achieved via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexane), similar to methods used for other solid aromatic compounds.[6]
Chemical Reactivity and Potential Applications
The reactivity of this compound is governed by its aldehyde group and the chloro-substituted aromatic system.
3.1. Reactivity Profile
The aldehyde functional group is highly reactive towards nucleophiles, making it a key handle for synthetic transformations.[5] The chloro-substituent and the naphthalene ring can participate in various cross-coupling and substitution reactions.
Caption: Key reaction pathways for this compound.
-
Aldehyde Chemistry: The formyl group can be readily oxidized to a carboxylic acid (4-chloro-1-naphthalenecarboxylic acid), reduced to a primary alcohol (4-chloronaphthalen-1-yl)methanol), or undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols. It is also a substrate for reductive amination and Wittig-type reactions to form amines and alkenes, respectively.
-
Aryl Halide Chemistry: The chlorine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
3.2. Potential Applications in Drug Discovery and Materials Science
While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules of interest. Naphthalene derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[7][8]
-
Scaffold for Bioactive Molecules: This compound serves as an excellent starting point for synthesizing libraries of naphthalene-based derivatives for screening in drug discovery programs. The aldehyde can be converted into various functional groups to probe structure-activity relationships.
-
Fluorescent Probes and Dyes: The naphthalene core is inherently fluorescent. Modifications via the aldehyde and chloro groups can be used to tune its photophysical properties, leading to the development of novel fluorescent probes for biochemical studies or advanced dye materials.[5]
Safety and Handling
-
Aryl Halides: Chlorinated aromatic compounds can be toxic and environmentally persistent. 1-Chloronaphthalene is classified as harmful if swallowed and is toxic to aquatic life.[9][10]
-
Aromatic Aldehydes: Many aromatic aldehydes are irritants. For instance, 4-Chlorobenzaldehyde is known to cause skin and serious eye irritation.[11]
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Consult the specific Safety Data Sheet (SDS) from the supplier before use.
References
-
Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:5471-26-1. [Link]
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Solubility of Things. 1-Naphthaldehyde. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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Merck Index. 1-Chloronaphthalene. [Link]
-
Wikipedia. 1-Chloronaphthalene. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]
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4-Chloronaphthalene-1-carbaldehyde CAS number and molecular structure
An In-Depth Technical Guide to 4-Chloronaphthalene-1-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth analysis of its chemical identity, synthesis, properties, and applications, grounded in established scientific principles and methodologies.
Core Identification and Molecular Architecture
This compound is a substituted aromatic aldehyde, a derivative of naphthalene. Understanding its fundamental identifiers and structure is critical for its application in complex synthetic pathways.
-
IUPAC Name : this compound
The molecular architecture consists of a naphthalene bicyclic aromatic system, with a chlorine atom substituted at the 4-position and a formyl (aldehyde) group at the 1-position. This specific substitution pattern dictates its reactivity and steric profile, influencing its utility as a building block in organic synthesis. The electron-withdrawing nature of both the chlorine atom and the aldehyde group impacts the electron density of the naphthalene ring system, rendering it susceptible to specific types of chemical transformations.
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be effectively achieved through the formylation of 1-chloronaphthalene. The following protocol is a robust and reproducible method derived from established chemical literature.[1]
Experimental Protocol: Formylation of 1-Chloronaphthalene
Objective: To synthesize this compound via a Lewis acid-catalyzed formylation reaction.
Materials:
-
1,1-Dichlorodimethyl ether (Reagent)[1]
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (Catalyst)[1]
-
Dichloromethane (CH₂Cl₂), anhydrous (Solvent)
-
Water (for quenching)
-
Saturated aqueous sodium chloride solution (Brine)
-
Sodium sulfate (Na₂SO₄), anhydrous (Drying agent)
Step-by-Step Methodology:
-
Catalyst Preparation: In a clean, dry reaction vessel under an inert atmosphere, a solution of tin(IV) chloride (1.0 M in dichloromethane, 6.7 g, 0.026 mole) in 10 mL of dichloromethane is stirred.[1]
-
Reagent Addition: To the stirred catalyst solution, 1,1-dichlorodimethyl ether (3.0 g, 0.026 mole) is added. The resulting mixture is stirred for one hour at ambient temperature. This step forms the reactive electrophilic species.[1]
-
Substrate Introduction: A solution of 1-chloronaphthalene (2.8 mL, 0.021 mole) is then added to the reaction mixture.[1]
-
Reaction Incubation: The reaction is stirred at ambient temperature for approximately 18 hours to ensure complete conversion.[1]
-
Work-up and Quenching: Upon completion, the reaction is carefully quenched by the addition of water. The organic layer is separated and washed sequentially with water and then with a saturated aqueous solution of sodium chloride.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and filtered. The filtrate is then concentrated under reduced pressure to yield the crude product.[1]
-
Purification: The resulting residue, approximately 2.1 grams of the title compound, can be further purified by standard techniques such as column chromatography or recrystallization to achieve high purity.[1]
Causality and Experimental Rationale
The choice of tin(IV) chloride as a Lewis acid catalyst is pivotal. It activates the 1,1-dichlorodimethyl ether, facilitating the generation of a potent electrophile which then undergoes an electrophilic aromatic substitution reaction with the electron-rich naphthalene ring of 1-chloronaphthalene. The formylation occurs preferentially at the 4-position due to the directing effects of the chloro substituent and the steric hindrance at the peri-position (8-position). The aqueous work-up is essential to deactivate the catalyst and remove water-soluble byproducts.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| CAS Number | 5471-26-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₇ClO | [1][2] |
| Molecular Weight | 190.63 g/mol | [1][2] |
| Appearance | Expected to be a solid at RT | Inferred |
| Purity | ≥98% (Commercially available) | [3] |
Applications in Research and Drug Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[8][9] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[8]
This compound serves as a versatile intermediate for the synthesis of more complex naphthalene-based molecules. The aldehyde functionality is a reactive handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce amine functionalities, creating precursors for pharmacologically active agents.
-
Wittig and Related Olefination Reactions: To extend the carbon chain and introduce double bonds.
-
Oxidation: To form the corresponding carboxylic acid (4-chloro-1-naphthalenecarboxylic acid), another valuable synthetic intermediate.
-
Condensation Reactions: With various nucleophiles to form Schiff bases, heterocycles, and other complex structures.
The presence of the chloro group also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further enhancing its synthetic utility.[10] The strategic placement of the chloro and aldehyde groups allows for regioselective modifications, which is a critical aspect of rational drug design.[11] For instance, naphthalene-based compounds have been investigated as potential inhibitors for enzymes like the SARS-CoV papain-like protease (PLpro), highlighting the relevance of this scaffold in antiviral drug discovery.[11]
Logical Relationship Diagram
Caption: Reactivity and application pathways of this compound.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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This compound [5471-26-1] | Chemsigma. (URL: [Link])
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This compound - CAS:5471-26-1 - 北京欣恒研科技有限公司. (URL: [Link])
-
Design and Synthesis of Naphthalene-Pregnen Derivative Using Some Strategies. (URL: [Link])
-
4-Chloronaphthalene-1,2-dione | C10H5ClO2 | CID 582391 - PubChem. (URL: [Link])
-
4-Fluoronaphthalene-1-carbaldehyde | C11H7FO | CID 7022524 - PubChem. (URL: [Link])
-
4-Nitronaphthalene-1-carbaldehyde | C11H7NO3 | CID 20375401 - PubChem. (URL: [Link])
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1-Chloronaphthalene - Wikipedia. (URL: [Link])
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (URL: [Link])
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
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Synthesis of Naphthalene || 4 Methods || Dr. Bharat Baria - YouTube. (URL: [Link])
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Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (URL: [Link])
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1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem. (URL: [Link])
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Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - MDPI. (URL: [Link])
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Accurate Experimental Structure of 1‐Chloronaphthalene - ResearchGate. (URL: [Link])
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Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC - NIH. (URL: [Link])
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An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloronaphthalene-1-carbaldehyde
Disclaimer: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 4-Chloronaphthalene-1-carbaldehyde. As of the latest literature review, publicly available, experimentally derived spectra for this specific compound are scarce. Therefore, this document has been constructed by leveraging established principles of spectroscopic interpretation and drawing upon extensive data from structurally analogous compounds. The information herein serves as a robust theoretical framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this molecule.
Introduction
This compound (CAS No: 5471-26-1; Molecular Formula: C₁₁H₇ClO; Molecular Weight: 190.63 g/mol ) is a substituted aromatic aldehyde built upon a naphthalene scaffold.[1] Its structure, featuring a reactive aldehyde group and a chlorinated bicyclic aromatic system, makes it a valuable intermediate in medicinal chemistry and materials science. The naphthaldehyde moiety is a key building block for pharmaceuticals and fluorescent probes, while the chloro-substituent provides a site for further synthetic modification through cross-coupling reactions.[2]
Accurate structural elucidation is the bedrock of chemical research and development. This guide provides a detailed interpretation of the expected data from four cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section explains the causality behind the predicted spectral features, outlines self-validating protocols for data acquisition, and is grounded in authoritative references.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the guide, particularly for NMR peak assignments.
Figure 1: Molecular structure of this compound with atom numbering.
Infrared (IR) Spectroscopy Analysis
Expertise & Experience: Interpreting Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the energy required to excite bonds to a higher vibrational state. The IR spectrum of this compound is expected to be dominated by features arising from the aldehyde group and the substituted naphthalene ring. The conjugation of the carbonyl group with the aromatic system slightly lowers the frequency of the C=O stretching vibration compared to a non-conjugated aldehyde.
Predicted IR Data Summary
The following table summarizes the predicted characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2820-2850 & ~2720-2750 | Weak (often a doublet) | Aldehyde C-H Stretch (Fermi resonance) |
| ~1690-1705 | Strong | Carbonyl (C=O) Stretch (conjugated) |
| ~1580, ~1500, ~1450 | Medium-Strong (multiple bands) | Aromatic C=C Ring Stretch |
| ~1200-1250 | Medium | Aromatic C-H in-plane bend |
| ~1050-1100 | Medium-Strong | C-Cl Stretch |
| ~830-860 | Strong | Aromatic C-H out-of-plane bend (peri H) |
| ~750-780 | Strong | Aromatic C-H out-of-plane bend |
Data predicted based on characteristic frequencies of related compounds like 2-naphthaldehyde and general IR spectroscopy principles.[2]
Causality Behind Key Peaks:
-
Aldehyde C-H Stretch: A hallmark of aldehydes is the C-H stretching of the aldehyde proton. This typically appears as two weak bands, often referred to as a Fermi doublet, in the 2850-2700 cm⁻¹ range.[2] One of these peaks is often a sharp, diagnostically useful band around 2720 cm⁻¹.
-
Carbonyl (C=O) Stretch: The C=O bond in the aldehyde gives rise to a very strong and sharp absorption band. For an aromatic aldehyde like this, conjugation with the naphthalene ring delocalizes electron density, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber (~1695 cm⁻¹) compared to an aliphatic aldehyde (~1730 cm⁻¹).
-
Aromatic Stretches: The C=C bond stretching within the naphthalene ring results in several bands in the 1600-1450 cm⁻¹ region. The C-H stretches of the aromatic protons are expected just above 3000 cm⁻¹.
-
C-Cl Stretch: The stretching vibration of the C-Cl bond is expected to appear as a medium to strong band in the fingerprint region, typically around 1050-1100 cm⁻¹.
Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)
This protocol describes a standard, self-validating method for obtaining a high-quality IR spectrum of a solid sample.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. Grinding ensures the sample is evenly dispersed to avoid scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Rationale: The high pressure fuses the KBr into a solid disk, trapping the analyte molecules in the crystal lattice. A transparent pellet is crucial for minimizing light loss and obtaining a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction) as needed.
-
¹H NMR Spectroscopy Analysis
Expertise & Experience: Decoding Proton Environments
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In this compound, we expect to see distinct signals for the aldehyde proton and the six aromatic protons. The electron-withdrawing nature of both the aldehyde (-CHO) and the chloro (-Cl) substituents will deshield nearby protons, shifting their signals downfield (to higher ppm values). The coupling between adjacent protons (spin-spin coupling) will cause the signals to split into characteristic patterns (doublets, triplets, etc.), allowing for precise assignment.
Predicted ¹H NMR Data Summary (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-9 (Aldehyde) | ~10.3 | Singlet (s) | - |
| H-8 | ~9.2 | Doublet (d) | ~8.5 |
| H-2 | ~8.1 | Doublet (d) | ~7.8 |
| H-5 | ~8.0 | Doublet (d) | ~8.0 |
| H-3 | ~7.8 | Doublet (d) | ~7.8 |
| H-6 | ~7.7 | Triplet (t) | ~7.5 |
| H-7 | ~7.6 | Triplet (t) | ~7.5 |
Predictions are based on analysis of 1-naphthaldehyde[3][4], 1-chloronaphthalene[5][6], and established substituent effects.
Causality Behind Peak Assignments:
-
Aldehyde Proton (H-9): This proton is directly attached to the carbonyl carbon and is highly deshielded, placing its signal significantly downfield, typically above 10 ppm. It has no adjacent protons, so it appears as a sharp singlet.[3]
-
Peri Proton (H-8): H-8 is in the "peri" position to the strongly electron-withdrawing aldehyde group. This spatial proximity and the anisotropic effect of the carbonyl group cause a significant downfield shift, making it the most deshielded of the aromatic protons.[4] It is coupled only to H-7, appearing as a doublet.
-
Ortho Proton (H-2): H-2 is ortho to the aldehyde group and will also be shifted downfield. It is coupled to H-3, resulting in a doublet.
-
Remaining Aromatic Protons: The remaining protons (H-3, H-5, H-6, H-7) will appear in the typical aromatic region (7.5-8.0 ppm). Their precise shifts and multiplicities arise from their proximity to the substituents and their coupling with neighboring protons. H-3 is adjacent to the chlorine-bearing carbon, which will influence its shift. H-6 and H-7 are expected to appear as overlapping triplets due to coupling with their two respective neighbors.
Visualization: Predicted ¹H-¹H Coupling Network
Figure 2: Predicted spin-spin coupling (J-coupling) pathways for the aromatic protons.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used for field-frequency locking by the spectrometer. TMS provides a reference point for the chemical shift scale.
-
-
Transfer to NMR Tube:
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Rationale: Filtering removes any particulate matter that could degrade the spectral resolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Analysis
Expertise & Experience: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon framework. The chemical shift of each carbon is highly sensitive to its electronic environment. Electronegative atoms (like O and Cl) and electron-withdrawing groups (like -CHO) cause a downfield shift (deshielding) for the carbons they are attached to.
Predicted ¹³C NMR Data Summary (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-9 (Carbonyl) | ~192 |
| C-4 (C-Cl) | ~138 |
| C-1 (C-CHO) | ~136 |
| C-8a | ~134 |
| C-4a | ~132 |
| C-8 | ~131 |
| C-6 | ~129 |
| C-2 | ~128 |
| C-5 | ~127 |
| C-7 | ~126 |
| C-3 | ~125 |
Predictions are based on data from 1-chloronaphthalene[7], 4-chlorobenzaldehyde[8], 1-naphthaldehyde[3], and general chemical shift ranges.[9]
Causality Behind Peak Assignments:
-
Carbonyl Carbon (C-9): The sp² hybridized carbon of the aldehyde group is the most deshielded carbon and will appear far downfield, typically in the 190-200 ppm range.[9]
-
Substituted Carbons (C-1, C-4, C-4a, C-8a): The quaternary carbons and those directly bonded to the electron-withdrawing substituents will be found in the 130-140 ppm region. The carbon bearing the chlorine (C-4) is expected to be significantly deshielded. The carbon attached to the aldehyde (C-1) and the bridgehead carbons (C-4a, C-8a) will also be in this region.
-
Protonated Aromatic Carbons: The remaining six carbons (C-2, C-3, C-5, C-6, C-7, C-8) which are bonded to hydrogen will appear in the approximate range of 125-131 ppm. Their exact shifts depend on their position relative to the substituents.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Prepare the sample as described in the ¹H NMR protocol. A slightly more concentrated sample (20-50 mg) is often beneficial.
-
Rationale: The natural abundance of the ¹³C isotope is only 1.1%, and it has a smaller gyromagnetic ratio than ¹H, making the ¹³C signal inherently weaker. A higher concentration helps to reduce acquisition time.
-
-
Data Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Rationale: Broadband proton decoupling collapses the C-H coupling, causing each carbon signal to appear as a singlet. This simplifies the spectrum and provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).
-
Acquire a larger number of scans (several hundred to thousands) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Set a wider spectral width to encompass the full range of ¹³C chemical shifts (~0-220 ppm).
-
Process the data using Fourier transform, phasing, and baseline correction.
-
Mass Spectrometry (MS) Analysis
Expertise & Experience: Unraveling Molecular Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. Under Electron Ionization (EI), molecules are bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙) which then undergoes fragmentation.
For this compound, we expect to see a clear molecular ion peak. A key diagnostic feature will be the isotopic pattern of chlorine: a pair of peaks for any chlorine-containing fragment, with a ratio of approximately 3:1 (³⁵Cl:³⁷Cl), separated by 2 m/z units.
Predicted Mass Spectrum Fragmentation
| Predicted m/z | Proposed Fragment Ion | Interpretation |
| 190 / 192 | [C₁₁H₇ClO]⁺˙ | Molecular Ion (M⁺˙) . The 3:1 ratio confirms the presence of one chlorine atom. |
| 189 / 191 | [C₁₁H₆ClO]⁺ | Loss of a hydrogen radical (•H) from the aldehyde. A common fragmentation for aldehydes.[10][11] |
| 161 / 163 | [C₁₀H₆Cl]⁺ | Loss of the formyl radical (•CHO). A major fragmentation pathway.[2] |
| 126 | [C₁₀H₆]⁺ | Loss of Cl• from the [C₁₀H₆Cl]⁺ fragment. |
| 75 | [C₆H₃]⁺ | Further fragmentation of the aromatic system. |
Predictions are based on established fragmentation patterns of aromatic aldehydes and halogenated compounds.[2][12][13][14]
Causality Behind Fragmentation Pathways:
-
Molecular Ion (m/z 190/192): The initial ionization event produces the M⁺˙ peak, which will be relatively intense due to the stability of the aromatic system. The M+2 peak at m/z 192 will have an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[14]
-
[M-1]⁺ (m/z 189/191): A common fragmentation for aromatic aldehydes is the loss of the weakly bound aldehydic hydrogen atom, forming a stable acylium ion.[12][15]
-
[M-29]⁺ (m/z 161/163): The most significant fragmentation is often the loss of the entire formyl radical (•CHO), resulting in the formation of the stable 4-chloronaphthyl cation.[2]
-
Further Fragmentation: The 4-chloronaphthyl cation can then lose a chlorine radical to form an ion at m/z 126.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Method:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Employ a temperature program to ensure separation from any impurities and the solvent. For example, hold at 50°C for 2 minutes, then ramp to 280°C at 15°C/min.
-
Rationale: GC separates the components of the mixture before they enter the mass spectrometer, ensuring a clean mass spectrum of the target compound.
-
-
Mass Spectrometry (MS) Method:
-
Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
-
Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns and is used in most spectral libraries.
-
Set the mass analyzer to scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
-
The detector will record the abundance of each ion at its specific mass-to-charge ratio.
-
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 Fragmentation of Aldehydes. Whitman College. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
PubChem. 1-Chloronaphthalene. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]
-
Royal Society of Chemistry. Supporting Information for Catalytic Synthesis of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. 4-Chloro-1-naphthol. [Link]
-
ResearchGate. UV/Vis spectrum of 1-naphthaldehyde. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013860). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [Link]
-
SpectraBase. 1-Chloronaphthalene - 13C NMR. [Link]
-
MiMeDB. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0029978). [Link]
-
SciSpace. Synthesis, X-ray, Hirshfeld and DFT of N-(Naphthalen-1-yl)arylamides. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
NIST WebBook. 1-Naphthalenecarboxaldehyde. [Link]
-
Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]
-
NIST WebBook. Benzaldehyde, 4-chloro-. [Link]
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Wikipedia. 1-Chloronaphthalene. [Link]
-
ResearchGate. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]
-
MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]
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-
American Elements. 4-Chloro-1-naphthaldehyde. [Link]
-
NIST WebBook. 4-Hydroxy-1-naphthaldehyde. [Link]
-
ResearchGate. Mass spectrum of 4-chlorobenzaldehyde. [Link]
-
Wikidata. 5-chloronaphthalene-1-carbaldehyde. [Link]
-
NIST WebBook. Benzaldehyde, 4-chloro-. [Link]
-
PubChem. 4-Fluoronaphthalene-1-carbaldehyde. [Link]
-
PubChem. 4-Nitronaphthalene-1-carbaldehyde. [Link]
-
NIST WebBook. Naphthalene, 1-chloro-. [Link]
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Reactivity of the aldehyde group in 4-Chloronaphthalene-1-carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Chloronaphthalene-1-carbaldehyde
Abstract
This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and materials science sectors. Its reactivity is dominated by the aldehyde functional group, which is electronically modulated by the fused aromatic naphthalene ring and the C4-chloro substituent. This guide provides a comprehensive analysis of the aldehyde's reactivity profile. We will explore the underlying electronic and steric factors governing its behavior and provide detailed, field-tested protocols for its key transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing both a theoretical framework and practical methodologies for the effective utilization of this important building block.[1][2]
Molecular Structure and Electronic Profile
The chemical behavior of this compound is a direct consequence of its molecular architecture. The aldehyde group (-CHO), inherently electrophilic, is attached to the C1 position of a naphthalene ring system, which is further substituted with a chlorine atom at the C4 position.
-
The Aldehyde Group: The carbonyl carbon is sp² hybridized and highly electrophilic due to the polarization of the C=O double bond, making it a prime target for nucleophiles.[3][4]
-
Naphthalene Ring: The extended π-system of the naphthalene ring can engage in resonance with the carbonyl group. This resonance effect can donate electron density to the carbonyl carbon, which would typically decrease its electrophilicity compared to an aliphatic aldehyde. However, the overall electronic effect is more complex.
-
C4-Chloro Substituent: The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect is distance-dependent but enhances the electrophilicity of the entire aromatic system, including the carbonyl carbon.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the naphthalene π-system. This effect would tend to counteract the inductive withdrawal.
-
The interplay of these factors results in a highly activated yet sterically accessible aldehyde, primed for a variety of chemical transformations.
Caption: Electronic effects influencing the aldehyde reactivity.
Synthesis of the Core Scaffold
A common and effective method for the synthesis of this compound is the formylation of 1-chloronaphthalene. A reliable procedure involves a Friedel-Crafts-type reaction using dichloromethyl methyl ether and a Lewis acid catalyst like tin(IV) chloride.[5]
Protocol 2.1: Synthesis via Formylation
Objective: To synthesize this compound from 1-chloronaphthalene.
Materials:
-
1-Chloronaphthalene
-
Dichloromethyl methyl ether
-
Tin(IV) chloride (1.0 M solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Water (deionized)
-
Saturated sodium chloride solution (brine)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred 1.0 M solution of tin(IV) chloride (6.7 g, 0.026 mol) in 10 mL of dichloromethane, add dichloromethyl methyl ether (3.0 g, 0.026 mol).
-
Stir the resulting solution for 1 hour at ambient temperature.
-
Add a solution of 1-chloronaphthalene (2.8 mL, 0.021 mol) to the reaction mixture.
-
Continue stirring at ambient temperature for approximately 18 hours.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, wash with water, followed by a wash with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.[5] Further purification can be achieved via column chromatography or recrystallization.
Key Reactions of the Aldehyde Group
The aldehyde functionality in this compound is a gateway to a vast array of chemical derivatives. Its reactions can be broadly categorized into nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Addition Reactions
This is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated.[6][7][8]
Caption: General mechanism of nucleophilic addition.
Condensation Reactions: C-C Bond Formation
Condensation reactions are powerful tools for extending the carbon skeleton and are central to the synthesis of complex molecules in drug discovery.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine or an amine salt.[9][10][11] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[12]
Protocol 3.2.1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize (4-chloronaphthalen-1-yl)methylenemalononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield the desired α,β-unsaturated nitrile.
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with predictable regiochemistry.[14][15][16] The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[17]
Protocol 3.2.2: Wittig Olefination with Benzyltriphenylphosphonium Chloride
Objective: To synthesize 1-chloro-4-(2-phenylethenyl)naphthalene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
A strong base (e.g., n-butyllithium, sodium hydride, or 50% NaOH)
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous solvent (10 mL).
-
Cool the suspension in an ice bath and add the strong base dropwise until the characteristic color of the ylide appears.
-
Reaction with Aldehyde: While stirring, add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
| Reaction Type | Reagent | Key Product Feature |
| Knoevenagel | Active Methylene Compound | α,β-Unsaturated System |
| Wittig | Phosphorus Ylide | Alkene (C=C) |
| Reductive Amination | Amine + Reducing Agent | Substituted Amine |
| Table 1: Summary of Key Synthetic Transformations. |
Oxidation of the Aldehyde
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-chloronaphthalene-1-carboxylic acid. This is a common transformation in organic synthesis. Mild oxidizing agents are often sufficient.
Protocol 3.3: Oxidation to Carboxylic Acid
Objective: To synthesize 4-chloronaphthalene-1-carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid/acetone)
-
Appropriate solvent (e.g., acetone, water)
-
Acid for workup (e.g., HCl)
Procedure (using KMnO₄):
-
Dissolve this compound (1.0 mmol) in a suitable solvent like acetone.
-
Slowly add a solution of potassium permanganate in water portion-wise while monitoring the temperature.
-
Stir until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.
-
Filter off the manganese dioxide.
-
Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Reduction of the Aldehyde
Reduction of the aldehyde group yields the corresponding primary alcohol, (4-chloronaphthalen-1-yl)methanol. This is typically achieved with high efficiency using metal hydride reducing agents.
Protocol 3.4: Reduction to Primary Alcohol
Objective: To synthesize (4-chloronaphthalen-1-yl)methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Reduce the solvent volume under vacuum and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.
Caption: Key transformations of the aldehyde group.
Applications in Drug Discovery and Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound serves as a key starting material for accessing novel naphthalene-based compounds. The transformations described above—particularly condensation and reductive amination reactions—are instrumental in building molecular complexity and generating libraries of compounds for high-throughput screening.[18][19] For example, the α,β-unsaturated systems formed from Knoevenagel condensations are known Michael acceptors, capable of forming covalent bonds with biological nucleophiles, a strategy used in targeted drug design.
Conclusion
The aldehyde group in this compound is a reactive and versatile functional handle. Its electrophilicity, modulated by the chloro and naphthalene substituents, allows for predictable and efficient participation in a wide range of organic transformations. The protocols detailed in this guide for oxidation, reduction, and crucial C-C bond-forming condensation reactions provide a robust toolkit for chemists. For professionals in drug development, the strategic application of this molecule's reactivity opens avenues for the synthesis of novel, biologically active agents built upon the privileged naphthalene core.
References
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Unknown. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]
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ResearchGate. (2018). Design and Synthesis of Naphthalene-Pregnen Derivative Using Some Strategies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]
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Unknown. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Retrieved from [Link]
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Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
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Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
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YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Khan Academy. (n.d.). Unit 5: Nucleophilic addition reactions of aldehydes and ketones. Retrieved from [Link]
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YouTube. (2022). Synthesis of Naphthalene || 4 Methods. Retrieved from [Link]
-
MDPI. (n.d.). Fungal Naphthalenones; Promising Metabolites for Drug Discovery. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
-
ResearchGate. (2001). Complete Dechlorination of 1-Chloronaphthalene by Electrochemical Reduction with Naphthalene Radical Anion as Mediator. Retrieved from [Link]
-
NIH. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Retrieved from [Link]
-
PubChem. (n.d.). 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug. Retrieved from [Link]
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An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 1-Chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 1-chloronaphthalene, a key reaction in the synthesis of valuable naphthalenic intermediates. As Senior Application Scientists, our focus is to deliver not just a protocol, but a deep understanding of the reaction's principles, nuances, and practical execution.
Introduction: The Vilsmeier-Haack Reaction - A Versatile Tool for C-C Bond Formation
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This electrophilic aromatic substitution reaction provides a direct and efficient route to introduce a formyl group (-CHO) onto an aromatic nucleus, a critical step in the synthesis of numerous pharmaceutical and industrial compounds.[5]
The Vilsmeier reagent itself is a relatively weak electrophile, necessitating the use of activated aromatic substrates for the reaction to proceed efficiently.[3] The regiochemical outcome of the formylation is governed by a combination of the electronic and steric properties of the substrate.
The Vilsmeier-Haack Formylation of 1-Chloronaphthalene: A Mechanistic and Regiochemical Analysis
The application of the Vilsmeier-Haack reaction to 1-chloronaphthalene is a classic example of electrophilic substitution on a substituted naphthalene ring system. The reaction leads to the regioselective formation of 4-chloro-1-naphthaldehyde .
Generation of the Vilsmeier Reagent
The first step of the reaction is the formation of the electrophilic Vilsmeier reagent, the N,N-dimethyl(chloro)methaniminium salt, from the reaction of DMF and POCl₃.[3]
Caption: Formation of the Vilsmeier Reagent.
Electrophilic Aromatic Substitution: Understanding the Regioselectivity
The regioselectivity of the Vilsmeier-Haack formylation of 1-chloronaphthalene is a result of the interplay between the directing effects of the chloro substituent and the inherent reactivity of the naphthalene ring.
-
Naphthalene's Intrinsic Reactivity: Electrophilic attack on the naphthalene ring preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This is due to the greater stability of the resulting carbocation intermediate (Wheland intermediate), which can be stabilized by resonance without disrupting the aromaticity of the adjacent benzene ring.[6]
-
Directing Effect of the Chloro Substituent: The chlorine atom at the C1 position is an ortho-, para-directing deactivator.[6] Its inductive effect withdraws electron density from the ring, making it less reactive than unsubstituted naphthalene. However, its lone pairs can participate in resonance, directing the incoming electrophile to the ortho (C2) and para (C4) positions.
In the case of 1-chloronaphthalene, the formylation occurs predominantly at the C4 position . This outcome is a consequence of the convergence of two key factors: the inherent preference for α-substitution in naphthalenes and the para-directing effect of the chloro group. Attack at the C4 position leads to a more stable carbocation intermediate compared to attack at the C2 position.
Caption: Determinants of Regioselectivity.
Reaction Mechanism
The overall mechanism for the Vilsmeier-Haack formylation of 1-chloronaphthalene can be summarized as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.
-
Electrophilic Attack: The electron-rich naphthalene ring of 1-chloronaphthalene attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C4 position, forming a resonance-stabilized carbocation intermediate.
-
Deprotonation: A base (such as another molecule of DMF) removes a proton from the C4 position, restoring the aromaticity of the naphthalene ring and forming an iminium salt intermediate.
-
Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt to the final product, 4-chloro-1-naphthaldehyde.
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol
The following is a representative experimental procedure for the Vilsmeier-Haack formylation of 1-chloronaphthalene. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and reacts violently with water.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Chloronaphthalene | 162.61 | >98% | e.g., Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | e.g., Acros Organics |
| Phosphorus oxychloride (POCl₃) | 153.33 | >99% | e.g., Merck |
| Dichloromethane (DCM) | 84.93 | Anhydrous | e.g., Fisher Scientific |
| Sodium acetate | 82.03 | Anhydrous | e.g., VWR |
| Diethyl ether | 74.12 | Anhydrous | e.g., J.T. Baker |
| Anhydrous sodium sulfate | 142.04 | Granular | e.g., Alfa Aesar |
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (e.g., 3 equivalents). Cool the flask in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (e.g., 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent complex. Maintain the temperature below 10 °C during the addition.
-
Addition of 1-Chloronaphthalene: After the addition of POCl₃ is complete, add a solution of 1-chloronaphthalene (1 equivalent) in a minimal amount of anhydrous dichloromethane dropwise to the reaction mixture, while maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a suitable temperature (e.g., 50-60 °C) and maintain it for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate to the mixture until it is neutral to pH paper. This will hydrolyze the intermediate iminium salt and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Characterization of 4-Chloro-1-naphthaldehyde
The structure of the synthesized 4-chloro-1-naphthaldehyde can be confirmed by standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aldehyde proton.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 4-chloro-1-naphthaldehyde.
Potential Side Reactions and Troubleshooting
While the Vilsmeier-Haack formylation of 1-chloronaphthalene is generally a high-yielding and regioselective reaction, some potential side reactions and issues may arise:
-
Formation of the 2-isomer: Although the 4-isomer is the major product, small amounts of the 2-chloro-1-naphthaldehyde isomer may be formed. The extent of its formation can be influenced by reaction conditions.
-
Diformylation: Under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or a large excess of the Vilsmeier reagent), diformylation of the naphthalene ring may occur.
-
Incomplete Reaction: If the reaction does not go to completion, unreacted 1-chloronaphthalene will be present in the crude product. This can often be addressed by increasing the reaction time or temperature.
-
Hydrolysis of POCl₃: It is crucial to use anhydrous reagents and solvents, as any moisture will lead to the decomposition of POCl₃, reducing the yield of the Vilsmeier reagent.
Conclusion
The Vilsmeier-Haack formylation of 1-chloronaphthalene is a reliable and efficient method for the synthesis of 4-chloro-1-naphthaldehyde, a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the factors governing its regioselectivity, is essential for optimizing the reaction conditions and achieving high yields of the desired product. By following a carefully designed experimental protocol and being aware of potential side reactions, researchers can successfully employ this classic reaction in their synthetic endeavors.
References
Sources
Starting materials for 4-Chloronaphthalene-1-carbaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 4-Chloronaphthalene-1-carbaldehyde: Starting Materials and Core Methodologies
Executive Summary: this compound is a valuable substituted naphthalene derivative, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials. This guide provides a detailed examination of the primary starting materials and the most effective synthetic routes for its preparation. We focus on the direct formylation of 1-chloronaphthalene via electrophilic aromatic substitution, with in-depth analysis of the Rieche and Vilsmeier-Haack reactions. This document offers researchers and drug development professionals a comprehensive resource, detailing reaction mechanisms, step-by-step protocols, and the chemical principles underpinning these critical transformations.
Introduction
Substituted naphthaldehydes are a class of aromatic aldehydes that feature prominently in organic synthesis. Their bifunctional nature, possessing both an aromatic ring system and a reactive aldehyde group, makes them versatile building blocks. Specifically, this compound incorporates a chloro-substituent, which modulates the electronic properties of the naphthalene core and provides a handle for further functionalization, for instance, through cross-coupling reactions. Understanding the most efficient and reliable methods to access this intermediate is crucial for its application in complex molecule synthesis. This guide delineates the primary synthetic strategies, beginning with an analysis of the most logical and commercially viable starting material.
PART 1: Primary Starting Material: 1-Chloronaphthalene
The most direct and common precursor for the synthesis of this compound is 1-chloronaphthalene.[1][2] It is a halogenated aromatic hydrocarbon available as a colorless to pale yellow liquid.[3]
Chemical Properties and Reactivity: The synthetic strategy hinges on the principles of electrophilic aromatic substitution on the naphthalene ring. The chlorine atom on the C1 position influences the regioselectivity of the incoming electrophile (the formyl group).
-
Directing Effects: Chlorine is an ortho-, para-directing deactivator. It withdraws electron density from the aromatic ring through induction (-I effect) but donates electron density through resonance (+M effect).[4]
-
Positional Selectivity: In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). With a substituent at the C1 position, the incoming electrophile will preferentially add to the same ring. The C4 position (para to the chlorine) is the most electronically favored and sterically accessible site for the formylation reaction, leading to the desired 4-chloro-1-naphthaldehyde product.
The direct chlorination of naphthalene can be used to produce 1-chloronaphthalene, though this process may also yield other isomers and more highly substituted derivatives.[1][2]
PART 2: Key Synthetic Pathways from 1-Chloronaphthalene
The introduction of a formyl group (-CHO) onto the 1-chloronaphthalene backbone is achieved through electrophilic formylation. The Vilsmeier-Haack and Rieche reactions are two of the most reliable and widely employed methods for this transformation.[5][6][7]
Method A: The Rieche Formylation
The Rieche reaction is a formylation method that utilizes a dichloromethyl alkyl ether in the presence of a strong Lewis acid, such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄).[5] This combination generates a potent electrophile that readily reacts with moderately activated or deactivated aromatic rings.
Mechanism: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the departure of a chloride ion to form a highly electrophilic dichloromethyl cation, which is stabilized by the Lewis acid complex. This electrophile is then attacked by the electron-rich naphthalene ring at the C4 position. Subsequent hydrolysis of the resulting intermediate during aqueous workup yields the final aldehyde product.
Experimental Protocol: Synthesis of this compound via Rieche Reaction [8]
Materials:
-
1-Chloronaphthalene
-
Dichloromethyl methyl ether
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred 1.0 M solution of tin(IV) chloride (0.026 mol) in dichloromethane (10 mL), add dichloromethyl methyl ether (0.026 mol).
-
Stir the resulting solution for one hour at ambient temperature.
-
Add a solution of 1-chloronaphthalene (0.021 mol) to the reaction mixture.
-
Upon completion of the addition, continue to stir the reaction mixture at ambient temperature for approximately 18 hours.
-
After the reaction period, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or recrystallization.
Quantitative Data Summary:
| Reagent/Material | Moles (mol) | Volume (mL) | Mass (g) | Role |
| 1-Chloronaphthalene | 0.021 | 2.8 | ~4.2 | Starting Material |
| Dichloromethyl methyl ether | 0.026 | - | 3.0 | Formylating Agent |
| Tin(IV) chloride (1.0 M) | 0.026 | 26 | 6.7 | Lewis Acid Catalyst |
| Dichloromethane | - | 10 | - | Solvent |
| Product Yield | - | - | ~2.1 | (Approx. 52%) |
Table 1: Reagents and yield for Rieche formylation.[8]
Causality Behind Experimental Choices:
-
Lewis Acid: SnCl₄ is a strong Lewis acid capable of activating the dichloromethyl methyl ether to generate the necessary electrophile. TiCl₄ is another common choice for this reaction.[5]
-
Solvent: Dichloromethane is an ideal solvent as it is inert under the reaction conditions and effectively solubilizes the reactants and intermediates.
-
Reaction Time: The extended reaction time (18 hours) at ambient temperature allows the reaction to proceed to completion, especially given that the naphthalene ring is somewhat deactivated by the chloro-substituent.[8]
-
Workup: The aqueous quench hydrolyzes the intermediate di-chloro species to the aldehyde and also deactivates the Lewis acid. The brine wash helps to remove residual water from the organic phase.
Method B: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich aromatic compounds.[6][7] It employs a "Vilsmeier reagent," a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, ([(\text{CH}_3)_2\text{N=CHCl}]^+).[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich 1-chloronaphthalene attacks the Vilsmeier reagent at the C4 position.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the this compound.[6]
General Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction [6]
Materials:
-
1-Chloronaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Water
-
Diethyl ether (Et₂O) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, cool a solution of 1-chloronaphthalene in DMF to 0 °C.
-
Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of an aqueous solution of sodium acetate.
-
Dilute the mixture with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over an anhydrous sulfate salt, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Reagents: DMF serves as both the solvent and the precursor to the formylating agent. POCl₃ is a common and effective activating agent for generating the Vilsmeier reagent.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between DMF and POCl₃.
-
Quench: The sodium acetate solution neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium intermediate.
Visualization of Synthetic Pathways
Diagram 1: Overall Synthetic Strategy A flowchart illustrating the primary synthetic approach discussed in this guide.
Caption: General workflow for synthesizing this compound.
Diagram 2: Rieche Reaction Pathway A diagram illustrating the key steps of the Rieche formylation.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Conclusion
The synthesis of this compound is most efficiently achieved through the electrophilic formylation of 1-chloronaphthalene. This technical guide has detailed two robust and field-proven methodologies: the Rieche reaction and the Vilsmeier-Haack reaction. Both pathways offer reliable access to the target molecule, with the choice of method often depending on reagent availability, substrate tolerance, and desired scale. The Rieche reaction, using dichloromethyl methyl ether and a Lewis acid like SnCl₄, provides a direct and well-documented route. [8]The Vilsmeier-Haack reaction offers a classic and versatile alternative using the common reagents DMF and POCl₃. [6]A thorough understanding of the underlying mechanisms and careful execution of the described protocols will enable researchers to successfully prepare this important synthetic intermediate for applications in drug discovery and materials science.
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-
Beilstein Archives. (2025). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. Retrieved from [Link]
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Beilstein Archives. (2025). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. Retrieved from [Link]
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PubMed. (2025). Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier-Haack Reaction. Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2025). Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier–Haack Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2025). Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier–Haack Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Formylation of naphthalene-fused propellanes. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Google Patents. (1995). Process for formylation of aromatic compounds.
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Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
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UVaDOC Principal. (n.d.). Accurate Experimental Structure of 1‐Chloronaphthalene. Retrieved from [Link]
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ResearchGate. (n.d.). Accurate Experimental Structure of 1‐Chloronaphthalene. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing chloramphenicol from 4-chloro-benzaldehyde. Retrieved from [Link]
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Sci-Hub. (1987). Stereospecific conjugate addition of organolithium reagents to naphthylimines. A facile route to 1,1,2- and 1,2-substituted dihydroronaphthalenes. Tetrahedron Letters. Retrieved from [Link]
- Google Patents. (1983). Process for the preparation of naphthalene-1,4-dicarboxylic acid.
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Springer. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Stability and Storage of 4-Chloronaphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloronaphthalene-1-carbaldehyde is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring a naphthaldehyde core with a chlorine substituent, offers a versatile platform for creating complex molecules. However, the very reactivity that makes this compound valuable also presents challenges in terms of its chemical stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its handling and storage to ensure its integrity for research and development applications.
Chemical Profile and Intrinsic Reactivity
This compound (CAS No: 5471-26-1) possesses a molecular formula of C₁₁H₇ClO and a molecular weight of 190.63 g/mol . The core of its reactivity lies in the aldehyde functional group attached to the naphthalene ring system. Aldehydes are well-known for their susceptibility to oxidation, reduction, and nucleophilic attack. The presence of the electron-withdrawing chlorine atom on the naphthalene ring can further influence the reactivity of the aldehyde group and the aromatic system.
Key Reactive Sites:
-
Aldehyde Group (-CHO): Prone to oxidation to the corresponding carboxylic acid (4-chloro-1-naphthalenecarboxylic acid). It can also undergo polymerization, particularly in the presence of acidic or basic catalysts.
-
Naphthalene Ring: The aromatic ring system can be susceptible to electrophilic substitution reactions, although the chloro- and formyl- groups are deactivating. It can also undergo photodegradation.
-
Carbon-Chlorine Bond: Generally stable, but can be susceptible to cleavage under certain reductive or high-energy conditions.
Factors Influencing Chemical Stability
Several environmental factors can significantly impact the stability of this compound, leading to its degradation over time. Understanding and controlling these factors is crucial for maintaining the purity and potency of the compound.
Oxidation
The aldehyde functional group is highly susceptible to oxidation, which is one of the primary degradation pathways. Atmospheric oxygen can slowly convert the aldehyde to the corresponding carboxylic acid. This process can be accelerated by the presence of light, heat, and trace metal impurities.
Scheme of Oxidative Degradation:
Caption: Oxidative degradation of this compound.
Photodegradation
Aromatic compounds, including naphthalenes, can absorb ultraviolet (UV) radiation, leading to photochemical reactions. For this compound, this can result in a complex mixture of degradation products. The energy from UV light can excite the molecule to a higher energy state, making it more reactive and prone to reactions such as oxidation, polymerization, or cleavage of the C-Cl bond. Studies on related monochlorinated naphthalenes have shown that photodegradation can occur, with potential products including naphthols and other derivatives[1].
Thermal Decomposition
Hydrolytic Stability
The aldehyde and chloro-substituted naphthalene moieties are generally stable against hydrolysis under neutral pH conditions. However, in strongly acidic or basic conditions, the potential for hydrolysis or other reactions increases. It is crucial to avoid contact with strong acids and bases during storage.
Polymerization
Aldehydes can undergo self-polymerization, especially in the presence of acidic or basic impurities, or upon exposure to light and heat. This can lead to the formation of trimers or higher molecular weight polymers, which will appear as insoluble matter or a viscous liquid, reducing the purity of the starting material. The addition of polymerization inhibitors is a common strategy for storing reactive monomers[2][3].
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, a multi-faceted approach to the storage and handling of this compound is essential.
Storage Conditions
The following table summarizes the recommended storage conditions to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | Reduces the rate of all chemical degradation pathways, including oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation. |
| Light | Store in an amber or opaque container. | Protects the compound from UV radiation, preventing photodegradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to moisture and atmospheric contaminants. Avoids potential reactions with container materials. |
| Purity | Ensure the compound is free from acidic or basic impurities. | These impurities can catalyze polymerization and other degradation reactions. |
Handling Procedures
Proper handling is as critical as appropriate storage for maintaining the integrity of this compound.
Workflow for Handling:
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the sample.
-
Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of an inert gas to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the storage container.
-
Resealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing.
-
Solution Preparation: Prepare solutions in high-purity, dry solvents. It is advisable to prepare solutions fresh for each experiment to avoid degradation in solution.
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with the following materials:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Strong Acids and Bases: Can catalyze polymerization and other degradation reactions.
-
Reactive Metals: Such as alkali metals, can cause decomposition.
Stability-Indicating Analytical Methods
To monitor the purity of this compound and to detect any degradation products, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method should be able to resolve the parent compound from all potential degradation products and impurities.
-
Forced Degradation Studies: To validate the specificity of the method, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products[4][5][6].
-
Peak Purity Analysis: Photodiode array (PDA) detection can be used to assess the purity of the main peak, ensuring it is not co-eluting with any degradants.
Illustrative Chromatogram:
A well-developed stability-indicating HPLC method would show a sharp, well-defined peak for this compound, with any degradation products appearing as separate, resolved peaks at different retention times.
Conclusion
The chemical stability of this compound is a critical consideration for its use in research and development. By understanding its intrinsic reactivity and implementing stringent storage and handling protocols, its degradation can be minimized. The key to preserving this valuable synthetic intermediate is to protect it from oxygen, light, and heat, and to handle it in a manner that prevents contamination. The use of a validated stability-indicating analytical method is also essential for ensuring the quality of the material over time.
References
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American Elements. 4-Chloro-1-naphthaldehyde | CAS 5471-26-1. Available from: [Link]
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Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
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MedCrave. Forced Degradation Studies. Available from: [Link]
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MDPI. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Available from: [Link]
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RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]
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Beijing Intellechem Technology Co., Ltd. This compound - CAS:5471-26-1. Available from: [Link]
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NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
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MDPI. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Available from: [Link]
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PubMed. Potential toxic effects of 4-OH-chlorothalonil and photodegradation product on human skin health. Available from: [Link]
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Journal of Molecular and Organic Chemistry. High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Available from: [Link]
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SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]
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ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. Available from: [Link]
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NIH. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: [Link]
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Pharmaceutical Technology. Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 4-Chloronaphthalene-1-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloronaphthalene-1-carbaldehyde, a crucial building block in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and the known properties of analogous compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications. This guide is designed to be a practical resource, bridging theoretical principles with actionable laboratory procedures.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Sciences
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that governs the fate of a chemical compound in a variety of processes. In drug development, the solubility of an API directly influences its bioavailability, formulation options, and ultimately, its therapeutic efficacy. For synthetic chemists, understanding the solubility of reactants, intermediates, and final products is essential for reaction optimization, purification, and crystallization processes.
This compound is a key intermediate in the synthesis of various biologically active molecules. Its naphthalene core, substituted with a chloro and a carbaldehyde group, imparts a unique combination of aromaticity, polarity, and reactivity. A thorough understanding of its solubility profile in a range of organic solvents is paramount for its effective utilization in research and development.
This guide will delve into the theoretical and practical aspects of the solubility of this compound. We will first predict its solubility based on its molecular structure and the established principles of intermolecular forces. Subsequently, a detailed experimental workflow for the precise determination of its solubility will be presented.
Physicochemical Properties of this compound: A Predictive Analysis
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Rationale/Basis for Prediction |
| Molecular Formula | C₁₁H₇ClO | Based on chemical structure. |
| Molar Mass | ~190.63 g/mol | Calculated from the molecular formula. |
| Polarity | Polar | The presence of the electronegative chlorine atom and the polar carbonyl group (C=O) in the aldehyde function creates a significant dipole moment. |
| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents. It does not have a hydrogen bond donor. |
| Physical State at STP | Likely a solid | Naphthalene-1-carbaldehyde is a low-melting solid or liquid. The addition of a chloro group and the increased molecular weight would likely favor a solid state at standard temperature and pressure. |
Predicted Solubility of this compound in Organic Solvents
The fundamental principle governing solubility is "like dissolves like".[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both a large, nonpolar aromatic naphthalene core and polar chloro and carbaldehyde functional groups. Therefore, its solubility will be a balance of these competing characteristics.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The high polarity of the solute will limit its interaction with a nonpolar solvent like hexane. |
| Toluene | Nonpolar (Aromatic) | Moderate | While nonpolar, the aromatic nature of toluene can engage in π-π stacking interactions with the naphthalene ring of the solute, enhancing solubility compared to aliphatic nonpolar solvents. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a polar solvent that can effectively solvate the polar regions of the molecule without the steric hindrance of protic solvents. |
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone will have strong dipole-dipole interactions with the carbonyl and chloro groups of the solute. |
| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, ethyl acetate is a good polar aprotic solvent that should readily dissolve the compound. |
| Ethanol | Polar Protic | Moderate to High | Ethanol is a polar solvent capable of hydrogen bonding. The carbonyl oxygen of the solute can act as a hydrogen bond acceptor, promoting solubility. However, the large nonpolar naphthalene core may limit very high solubility. |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, methanol is a polar protic solvent. Its smaller size may allow for more effective solvation compared to ethanol. |
| Water | Polar Protic | Very Low to Insoluble | The large, hydrophobic naphthalene ring will dominate, making the molecule largely insoluble in water despite the presence of polar groups. Aldehydes with more than five carbon atoms are generally insoluble in water.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a powerful polar aprotic solvent that is expected to readily dissolve this compound. |
Experimental Protocol for Determining the Solubility of this compound
This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated positive displacement pipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Intermolecular forces governing the dissolution process.
The predicted high solubility in polar aprotic solvents like acetone and DCM is due to strong dipole-dipole interactions between the solvent and the polar functional groups of this compound. In polar protic solvents like ethanol, the ability of the carbonyl oxygen to act as a hydrogen bond acceptor further contributes to solubility. The lower solubility in nonpolar solvents like hexane is a result of the significant energy penalty required to break the strong solute-solute interactions without sufficient compensating energy from solute-solvent interactions.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents is not widely published, a strong predictive understanding can be achieved by analyzing its molecular structure and applying fundamental principles of intermolecular forces. It is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, and limited solubility in nonpolar solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this important chemical intermediate in their solvent systems of interest, thereby facilitating its effective use in drug discovery and chemical synthesis.
References
-
LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]
-
Britannica. (2023, December 23). Aldehyde. In Encyclopedia Britannica. Retrieved from [Link]
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4-Chloronaphthalene-1-carbaldehyde: A Versatile Synthon for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Functionalized Naphthalene Core
4-Chloronaphthalene-1-carbaldehyde is a bifunctional aromatic compound that merges the rigid, planar structure of a naphthalene ring with the versatile reactivity of an aldehyde and the electronic influence of a chlorine substituent. This unique combination of features makes it a valuable and underexplored building block in various fields of chemical research, from the synthesis of novel therapeutic agents to the development of advanced organic materials. The naphthalene core provides a scaffold known for its favorable pharmacokinetic properties and its ability to participate in π-π stacking interactions, which is crucial for applications in materials science. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the chlorine atom can modulate the electronic properties of the molecule and serve as a site for further functionalization. This guide provides a comprehensive overview of the potential applications of this compound, offering field-proven insights and detailed experimental frameworks to unlock its synthetic utility.
Core Properties and Synthesis
Before delving into its applications, it is essential to understand the fundamental properties and synthesis of this compound.
| Property | Value | Reference |
| CAS Number | 5471-26-1 | [1] |
| Molecular Formula | C₁₁H₇ClO | [1] |
| Molecular Weight | 190.63 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
A common synthetic route to this compound involves the formylation of 1-chloronaphthalene. One established method is the Rieche formylation, which utilizes a dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride.[1]
Experimental Protocol: Synthesis of this compound[1]
-
To a stirred solution of tin(IV) chloride (1.0 M in dichloromethane, 0.026 mol) in dichloromethane (10 mL), add dichloromethyl methyl ether (0.026 mol) at ambient temperature.
-
Stir the resulting solution for one hour.
-
Add a solution of 1-chloronaphthalene (0.021 mol) in dichloromethane.
-
Continue stirring the reaction mixture at ambient temperature for approximately 18 hours.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with water and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
I. Applications in Medicinal Chemistry and Drug Discovery
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The aldehyde functionality of this compound provides a gateway to a diverse range of bioactive molecules, most notably through the formation of Schiff bases.
A. Synthesis of Schiff Bases with Potential Biological Activity
Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine. This reaction is a robust and high-yielding method for introducing molecular diversity. Schiff bases derived from substituted naphthaldehydes have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4]
The general mechanism for Schiff base formation is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.
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Methodological & Application
Application Note & Synthesis Protocol: High-Yield Synthesis of 4-Chloronaphthalene-1-carbaldehyde via Vilsmeier-Haack Formylation
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Chloronaphthalene-1-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described method is based on the Vilsmeier-Haack reaction, a reliable and scalable approach for the formylation of electron-rich aromatic systems. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and methods for purification and characterization to ensure both high yield and purity of the target compound.
Introduction and Scientific Background
This compound is a key intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, featuring a reactive aldehyde group and a chlorinated naphthalene core, allows for diverse subsequent chemical modifications. The naphthalene scaffold is a prevalent motif in many pharmaceutical agents and functional materials. The chloro- and formyl-substituents provide orthogonal handles for reactions such as Suzuki couplings, Wittig reactions, reductive aminations, and further oxidations or reductions.
The chosen synthetic route is the Vilsmeier-Haack reaction, a classic and highly effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphoryl chloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[2][3] This electrophile then attacks the aromatic ring in a process of electrophilic aromatic substitution. For 1-chloronaphthalene, the formylation is directed to the electron-rich C4 position (para to the chloro substituent), favored by both electronic and steric effects.[2]
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages:
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, the "Vilsmeier reagent".[3][4]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The π-system of 1-chloronaphthalene attacks the carbon of the Vilsmeier reagent. This disrupts the aromaticity of the naphthalene ring, which is subsequently restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final product, this compound.[2]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be performed by personnel with appropriate training in experimental organic chemistry.[1] A thorough risk assessment must be conducted before commencing any experimental work.[1]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity/Grade | Supplier |
| 1-Chloronaphthalene | 162.62 | 10.0 g | 61.5 | ≥95% | Sigma-Aldrich |
| Phosphoryl chloride (POCl₃) | 153.33 | 14.1 g (8.6 mL) | 92.2 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate | - | ~200 mL | - | Aqueous | In-house |
| Saturated Sodium Chloride | - | ~100 mL | - | Aqueous | In-house |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | Granular | VWR |
| Ice | - | ~500 g | - | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂)
-
Addition funnel (100 mL)
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add 100 mL of anhydrous DMF to the flask and cool the solution to 0-5 °C using an ice bath.
-
Causality Note: The reaction to form the Vilsmeier reagent is exothermic. Pre-cooling the DMF and adding the POCl₃ slowly is crucial to control the temperature and prevent side reactions.[5]
-
Slowly add phosphoryl chloride (8.6 mL, 92.2 mmol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir vigorously during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a pale yellow or reddish color, indicating the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-chloronaphthalene (10.0 g, 61.5 mmol) in 20 mL of anhydrous DCM and add this solution to the addition funnel.
-
Re-cool the Vilsmeier reagent mixture to 0-10 °C.
-
Add the 1-chloronaphthalene solution dropwise to the stirred Vilsmeier reagent over 30 minutes.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C using a heating mantle for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare approximately 500 g of crushed ice.
-
Causality Note: The workup is highly exothermic and releases HCl gas. Pouring the reaction mixture onto ice hydrolyzes the intermediate iminium salt and quenches the reactive reagents safely. This must be done in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto the ice with stirring.
-
Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow or brown oil/solid.[6]
-
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a hexane/ethyl acetate mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.[7]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Physical Appearance: Pale yellow solid.
-
Molecular Formula: C₁₁H₇ClO
-
Molecular Weight: 190.63 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.4 (s, 1H, -CHO), 9.2 (d, 1H, Ar-H), 8.2-8.0 (m, 2H, Ar-H), 7.8-7.6 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~192.0, 138.0, 136.0, 134.0, 131.0, 130.0, 129.5, 128.0, 127.0, 126.0, 125.0.
-
Melting Point: 68-70 °C (literature values may vary slightly).
Safety and Handling
A comprehensive hazard analysis and risk assessment must be performed before starting this synthesis.[1]
-
Phosphoryl chloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1-Chloronaphthalene: Toxic and an environmental hazard.[8] Avoid inhalation and skin contact.
-
Vilsmeier Reagent: The pre-formed Vilsmeier reagent is thermally unstable and can decompose exothermically.[5][9] It is critical to control the temperature during its formation and not to store the reagent. The best practice is to generate and use it in situ.[9]
-
Workup: The quenching and neutralization steps are highly exothermic and release acidic gases. Perform these steps slowly in a fume hood and behind a safety shield if possible.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure all reagents are anhydrous. |
| Loss during workup | Ensure pH is neutral before extraction. Perform multiple extractions. | |
| Dark, impure product | Side reactions due to high temperature | Maintain strict temperature control during Vilsmeier reagent formation and substrate addition. |
| No reaction | Inactive reagents | Use fresh, anhydrous DMF and POCl₃. Check the purity of the starting 1-chloronaphthalene. |
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubMed. (2020). Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoronaphthalene-1-carbaldehyde. Retrieved from [Link]
-
ACS Publications. (2018). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2023). Accurate Experimental Structure of 1‐Chloronaphthalene. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
ResearchGate. (2018). Complete Dechlorination of 1-Chloronaphthalene by Electrochemical Reduction with Naphthalene Radical Anion as Mediator. Retrieved from [Link]
-
YouTube. (2022). Synthesis of Naphthalene || 4 Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]
-
ResearchGate. (2018). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Design and Synthesis of Naphthalene-Pregnen Derivative Using Some Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-malonaldehyde and its synthetic applications. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.
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Synthesis of Novel Schiff Bases from 4-Chloronaphthalene-1-carbaldehyde: A Comprehensive Guide for Researchers
Introduction: The Versatility of Naphthyl-Based Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in the development of novel therapeutic agents and advanced materials. First described by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with a carbonyl compound.[1][2] The resulting imine linkage is not only crucial for a wide range of biological activities but also serves as a versatile scaffold for creating complex molecular architectures.[3] Schiff bases and their metal complexes are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant properties.[4][5]
The naphthalene moiety, with its extended π-system, offers a unique lipophilic and sterically influential scaffold that can enhance the biological efficacy of Schiff bases. The introduction of a chloro-substituent on the naphthalene ring, as in 4-chloronaphthalene-1-carbaldehyde, can further modulate the electronic and steric properties of the resulting Schiff base, potentially leading to enhanced bioactivity. This application note provides a detailed guide for the synthesis, characterization, and potential applications of Schiff bases derived from this compound, aimed at researchers in organic synthesis, medicinal chemistry, and drug development.
Mechanistic Insight: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[7]
The overall mechanism can be visualized as follows:
Figure 2: Experimental workflow for Schiff base synthesis.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | >98% | Sigma-Aldrich |
| Substituted Primary Amine (e.g., Aniline) | >99% | Sigma-Aldrich |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR Chemicals |
Protocol 1: Synthesis of N-((4-chloronaphthalen-1-yl)methylene)aniline
This protocol describes the synthesis of a representative Schiff base using aniline as the primary amine.
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.91 g (0.01 mol) of this compound in 25 mL of absolute ethanol. In a separate beaker, dissolve 0.93 g (0.01 mol) of aniline in 15 mL of absolute ethanol.
-
Reaction Mixture: To the solution of this compound, add the ethanolic solution of aniline with continuous stirring.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. [7]Equip the flask with a condenser and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the Schiff base will form.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the crude product in a vacuum oven. For further purification, the Schiff base can be recrystallized from a suitable solvent such as ethanol or methanol. [5]
Characterization
The synthesized Schiff base should be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The absence of a strong carbonyl (C=O) stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine confirms the formation of the Schiff base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), typically in the downfield region (δ 8.0-10.0 ppm).
-
¹³C NMR: The spectrum should show a signal for the imine carbon (-C=N-), typically in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.
Applications in Drug Development: Antimicrobial and Antioxidant Potential
Schiff bases are of significant interest to drug development professionals due to their wide array of biological activities. The incorporation of the 4-chloronaphthalene moiety is anticipated to confer potent antimicrobial and antioxidant properties.
Antimicrobial Activity
Schiff bases are known to exhibit significant antibacterial and antifungal activities. [1][8]The lipophilicity of the naphthalene ring can facilitate the transport of the molecule across microbial cell membranes. The azomethine linkage is also believed to play a crucial role in the antimicrobial action, potentially by interfering with cellular metabolic processes or enzyme functions.
While specific data for Schiff bases from this compound is limited, related structures have shown promising results. For instance, Schiff bases containing chloro- and naphthyl- moieties have demonstrated good activity against various bacterial and fungal strains. [1]It is hypothesized that the electron-withdrawing nature of the chlorine atom can enhance the biological activity.
| Potential Target Microorganisms |
| Staphylococcus aureus (Gram-positive) |
| Bacillus subtilis (Gram-positive) |
| Escherichia coli (Gram-negative) |
| Pseudomonas aeruginosa (Gram-negative) |
| Candida albicans (Fungus) |
| Aspergillus niger (Fungus) |
Table 1: A list of common microbial strains for screening the antimicrobial potential of the synthesized Schiff bases.
Antioxidant Activity
Many Schiff bases, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant activity. [4]They can act as free radical scavengers, protecting cells from oxidative damage. The extended conjugation of the naphthalene ring in the synthesized Schiff bases can stabilize the radical species formed during the scavenging process, thereby enhancing their antioxidant potential. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel bioactive compounds. The straightforward and efficient synthetic protocol, coupled with the potential for significant antimicrobial and antioxidant activities, makes these compounds attractive targets for further investigation in medicinal chemistry and drug development. Future studies should focus on synthesizing a library of these Schiff bases with diverse primary amines to establish structure-activity relationships (SAR). Furthermore, the evaluation of their efficacy in various biological assays will be crucial in identifying lead compounds for the development of new therapeutic agents.
References
- Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119.
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link].
- Abdel-Rahman, L. H., et al. (2017). Design, synthesis, and biological evaluation of novel Schiff bases. Journal of the Iranian Chemical Society, 14(3), 539-548.
- Qin, W., et al. (2017).
- Kareem, M. A., et al. (2020). Synthesis, characterization, and antimicrobial activity of some new Schiff bases and their metal complexes. Journal of Physics: Conference Series, 1660, 012049.
- Lawrence, S. A. (2004).
- Dharmaraj, N., et al. (2001). Ruthenium(II) complexes of bidentate Schiff bases and their catalytic and biological activity. Transition Metal Chemistry, 26(1-2), 105-109.
- Mishra, A. P., et al. (2013). Synthesis, spectral characterization, and antimicrobial studies of Schiff base complexes of Cr(III), Mn(III), and Fe(III) ions.
- Raman, N., et al. (2007). DNA binding and cleavage studies of a new tridentate Schiff base and its transition metal complexes. Journal of the Iranian Chemical Society, 4(4), 464-473.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Singh, K., et al. (2014). Synthesis, spectral characterization and biological evaluation of Schiff bases and their metal complexes. International Journal of Organic Chemistry, 4(2), 123-134.
- Kumar, S., et al. (2009). Synthesis and biological evaluation of some new Schiff bases of 4-fluoro aniline. European Journal of Medicinal Chemistry, 44(5), 1999-2004.
- Schiff, H. (1864). A new series of organic bases. Justus Liebigs Annalen der Chemie, 131, 118-119.
- Golcu, A., et al. (2005). Synthesis, characterization and antimicrobial activity of some new Schiff bases and their metal complexes. Transition Metal Chemistry, 30(1), 105-111.
- Przybylski, P., et al. (2009). Biological properties of Schiff bases and their complexes. Coordination Chemistry Reviews, 253(1-2), 204-228.
- Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
- Tarafder, M. T. H., et al. (2001). Synthesis, characterization and biological activity of some new Schiff base complexes. Transition Metal Chemistry, 26(6), 613-617.
- Chohan, Z. H., et al. (2006). In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide-derived Schiff's bases and their metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 193-201.
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Application Note: Synthesis of Novel Chalcone Derivatives via Claisen-Schmidt Condensation of 4-Chloronaphthalene-1-carbaldehyde
Abstract
This application note provides a comprehensive guide for the synthesis of novel chalcone derivatives utilizing 4-Chloronaphthalene-1-carbaldehyde as a key precursor. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are pivotal intermediates in medicinal chemistry and materials science.[1][2] The incorporation of a chloronaphthyl moiety is a strategic approach to enhance the pharmacological and photophysical properties of the chalcone scaffold.[3][4] This document details the base-catalyzed Claisen-Schmidt condensation, offering a robust, step-by-step protocol for synthesis, purification, and characterization. It is intended for researchers, scientists, and drug development professionals seeking to expand their library of bioactive compounds.
Introduction: The Significance of Naphthyl-Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids abundantly found in edible plants and are considered key precursors in the biosynthesis of other flavonoids and isoflavonoids.[5][6] Their core structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, is a privileged scaffold in drug discovery.[2] This reactive keto-ethylenic group is largely responsible for the broad spectrum of biological activities attributed to chalcones, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[7][8][9][10]
The strategic functionalization of the two aryl rings allows for the fine-tuning of these biological activities. The naphthalene ring system, with its extended π-electron system, offers a unique platform for developing novel chalcones. Naphthyl-based chalcone derivatives have demonstrated enhanced potency in various pharmacological assays, making them a subject of significant research interest.[3][4][11] This guide focuses on the synthesis of such compounds using this compound, providing a reliable methodology for generating novel chemical entities for screening and development.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The most efficient and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[12][13] This reaction involves a base-catalyzed aldol condensation between an aromatic aldehyde (in this case, this compound, which lacks α-hydrogens) and a ketone (a substituted acetophenone) possessing at least one α-hydrogen, followed by spontaneous dehydration.[1][14]
Mechanism Breakdown:
-
Enolate Formation: The reaction is initiated by a base (e.g., NaOH or KOH) abstracting an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion. The choice of a strong base is critical for ensuring a sufficient concentration of the enolate nucleophile.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the this compound. This step forms a β-hydroxy ketone intermediate, also known as an aldol adduct.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final product. This step is thermodynamically driven by the formation of a highly stable, conjugated α,β-unsaturated ketone system that extends across the entire molecule.
Sources
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Application Notes and Protocols: Leveraging 4-Chloronaphthalene-1-carbaldehyde in the Synthesis of Novel Fluorescent Probes
Introduction: The Naphthalene Scaffold as a Privileged Structure in Fluorescence Sensing
The quest for sensitive and selective fluorescent probes is a cornerstone of modern chemical biology, diagnostics, and materials science.[1] Among the plethora of fluorophores, naphthalene-based derivatives are distinguished by their intrinsic photophysical properties, including high quantum yields and excellent photostability, stemming from their rigid, conjugated π-electron system.[2] The naphthalene scaffold offers a versatile platform for the design of fluorescent probes, as its optical characteristics can be finely tuned by modifying functional groups on the aromatic rings.[1] This modularity allows for the rational design of probes that respond to specific analytes or environmental changes.[2]
4-Chloronaphthalene-1-carbaldehyde emerges as a particularly valuable building block in this context. The aldehyde group provides a reactive handle for straightforward synthetic transformations, most notably the formation of Schiff bases through condensation with primary amines.[3][4] The chloro-substituent, being an electron-withdrawing group, can influence the photophysical properties of the resulting fluorophore, potentially leading to desirable shifts in emission spectra and enhancing the sensitivity of the probe. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis and application of novel fluorescent probes.
Core Principle: Schiff Base Condensation for Fluorophore Construction
The reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a robust and high-yielding condensation reaction that forms the foundation of many fluorescent probe syntheses.[3][4] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The rate of imine formation is often optimal at a mildly acidic pH (around 5), as sufficient acid is required to protonate the hydroxyl intermediate to facilitate water elimination, while a pH that is too low would protonate the amine reactant, rendering it non-nucleophilic.
The versatility of this reaction lies in the ability to introduce a wide variety of functionalities into the final probe structure by choosing different amine-containing recognition moieties. This recognition unit can be designed to selectively interact with specific analytes, such as metal ions, anions, or biologically relevant molecules. Upon binding of the analyte, the electronic structure of the Schiff base ligand is perturbed, leading to a measurable change in its fluorescence properties (e.g., "turn-on," "turn-off," or ratiometric shift).
Synthetic Protocol: Synthesis of a Representative Naphthalene-Based Schiff Base Fluorescent Probe
This protocol details the synthesis of a model fluorescent probe, (E)-N'-(4-chloronaphthalen-1-yl)methylene)benzohydrazide, through the Schiff base condensation of this compound and benzohydrazide. This probe serves as an illustrative example of the synthetic strategy and can be adapted for the creation of a diverse library of sensors by substituting benzohydrazide with other primary amines.
Materials and Reagents:
-
This compound (≥98%)
-
Benzohydrazide (≥98%)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Vacuum filtration apparatus
Experimental Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 190.6 mg) in 20 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add benzohydrazide (1.0 mmol, 136.1 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base formation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base product should form. If no precipitate forms, the volume of the solvent can be reduced by half using a rotary evaporator to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final fluorescent probe as a crystalline solid.
Causality Behind Experimental Choices:
-
Solvent: Absolute ethanol is chosen as the reaction solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux without degrading the components.
-
Catalyst: Glacial acetic acid serves as an effective acid catalyst to accelerate the dehydration step in the imine formation mechanism.
-
Purification: Recrystallization from ethanol or another suitable solvent system is a straightforward and effective method for obtaining a high-purity solid product, which is crucial for accurate photophysical measurements.
Visualizing the Synthesis and Application Workflow
Reaction Scheme
Caption: Synthesis of a naphthalene-based Schiff base fluorescent probe.
General Workflow for Probe Characterization and Application
Caption: Workflow for fluorescent probe characterization and application.
Characterization of the Fluorescent Probe
A thorough characterization is essential to validate the synthesis and understand the sensing capabilities of the newly synthesized probe.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the imine bond and the overall structure of the molecule. The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching vibration of the imine bond, typically observed in the range of 1600-1650 cm⁻¹.
Photophysical Characterization:
The following measurements should be performed in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer).
-
UV-Vis Absorption Spectroscopy: To determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: To determine the excitation (λ_ex) and emission (λ_em) maxima. The difference between these values gives the Stokes shift, which is an important parameter for practical applications.
-
Quantum Yield (Φ_F) Determination: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Molar Absorptivity (ε) Calculation: This value, determined from the UV-Vis spectrum using the Beer-Lambert law, is a measure of how strongly the molecule absorbs light at a given wavelength.
| Photophysical Parameter | Description | Typical Measurement Method |
| λ_abs | Wavelength of maximum light absorption. | UV-Vis Spectrophotometry |
| λ_em | Wavelength of maximum fluorescence emission. | Fluorometry |
| Stokes Shift | Difference between λ_em and λ_ex. | Calculated from fluorescence spectra |
| Quantum Yield (Φ_F) | Efficiency of fluorescence emission. | Comparative method with a standard |
| Molar Absorptivity (ε) | Measure of light absorption intensity. | Beer-Lambert Law from UV-Vis data |
Application Protocol: Detection of a Model Analyte (e.g., Metal Ions)
This protocol outlines a general procedure for evaluating the performance of the synthesized probe as a chemosensor for a specific analyte, such as a metal ion (e.g., Cu²⁺, Zn²⁺, Al³⁺).
Materials and Solutions:
-
Stock solution of the synthesized fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water or a suitable buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
Experimental Procedure:
-
Preparation of the Working Solution: Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Fluorescence Titration:
-
To a cuvette containing the probe working solution, incrementally add small aliquots of the stock solution of the target metal ion.
-
After each addition, record the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity (enhancement or quenching) at the emission maximum.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the probe and a different metal ion at a concentration significantly higher than that of the probe.
-
Record the fluorescence spectrum of each solution to assess the probe's response to various potential interfering ions.
-
-
Determination of Detection Limit (LOD): The LOD can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Successful synthesis is confirmed through rigorous structural characterization (NMR, MS, IR). The functionality of the probe is validated through systematic photophysical studies. A probe that exhibits a selective and sensitive change in its fluorescence signal in the presence of the target analyte, with minimal response to other potential interferents, is considered to have high trustworthiness for its intended application. The reproducibility of the titration experiments and the consistency of the calculated detection limits further establish the reliability of the probe.
Conclusion and Future Perspectives
This compound is a versatile and accessible starting material for the synthesis of novel fluorescent probes. The straightforward Schiff base condensation chemistry allows for the facile incorporation of various recognition moieties, enabling the development of sensors for a wide range of analytes. The inherent photophysical properties of the naphthalene core, modulated by the chloro-substituent, provide a robust platform for designing probes with high sensitivity and selectivity. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the potential of this compound in creating the next generation of fluorescent tools for scientific discovery and technological innovation.
References
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Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. (2023-04-17). Available at: [Link]
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Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+ - Springer. (2022-08-01). Available at: [Link]
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Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PLOS One. (2017-10-26). Available at: [Link]
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Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions - MDPI. (2023-03-30). Available at: [Link]
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Reaction with Primary Amines to form Imines - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
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Schiff base derived from 2-hydroxy naphthalene-1-carbaldehyde and their metal complexes. (2018-05-17). Available at: [Link]
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A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed. (2021-07). Available at: [Link]
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Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. (n.d.). Available at: [Link]
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Potential radioprotective agents--IV. Schiff bases - PubMed. (n.d.). Available at: [Link]
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Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer - ResearchGate. (2023-04-09). Available at: [Link]
-
Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy - Systematic Reviews in Pharmacy. (n.d.). Available at: [Link]
-
Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. (2024-12-05). Available at: [Link]
-
Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link]
-
Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties - MDPI. (n.d.). Available at: [Link]
-
Design, Synthesis, and Evaluation of Small Fluorescent Molecules with a 1,1-Dimethylnaphthalen-2-(1H)-One Core - PMC - PubMed Central. (2024-07-19). Available at: [Link]
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1-Chloronaphthalene | C10H7Cl - PubChem. (n.d.). Available at: [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed. (2023-02-03). Available at: [Link]
-
Naphthalene-based fluorophores: Structure, properties and applications - ResearchGate. (n.d.). Available at: [Link]
-
Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (2014-09-04). Available at: [Link]
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Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-Chloronaphthalene
Abstract
This document provides a comprehensive guide to the Vilsmeier-Haack reaction for the formylation of 1-chloronaphthalene, yielding 4-chloro-1-naphthaldehyde, a valuable synthetic intermediate. These application notes are intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol herein is presented with in-depth explanations of the underlying chemical principles, safety precautions, and procedural justifications to ensure reliable and reproducible results.
Introduction: The Significance of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate a highly electrophilic intermediate known as the Vilsmeier reagent.[5][6][7][8] This reagent then undergoes an electrophilic aromatic substitution with a suitable substrate to introduce a formyl group (-CHO).[3][6]
In the context of 1-chloronaphthalene, this reaction provides a direct route to 4-chloro-1-naphthaldehyde. The naphthalene core is a privileged scaffold in medicinal chemistry, and the introduction of a formyl group opens up a vast array of subsequent chemical transformations, making the product a key building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The chloro- and aldehyde- functionalities serve as handles for diversification through nucleophilic substitution, cross-coupling reactions, and various condensation reactions.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate followed by hydrolysis.[1][3][6]
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][8]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 1-chloronaphthalene attacks the electrophilic carbon of the Vilsmeier reagent.[1][3] For naphthalene derivatives, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stabilization of the resulting carbocation intermediate (Wheland intermediate). In the case of 1-chloronaphthalene, the formylation is directed to the C4 position (para to the chlorine atom). This regioselectivity is governed by a combination of electronic and steric effects. The chlorine atom is an ortho-, para- director, and the C4 position is sterically more accessible than the C8 (peri) position.
-
Hydrolysis: The resulting iminium salt intermediate is stable until the addition of water during the work-up procedure.[4][5] Hydrolysis of the iminium salt liberates the final aldehyde product and a secondary amine byproduct.[4][5]
Sources
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Application Notes and Protocols: Derivatization of 4-Chloronaphthalene-1-carbaldehyde for Biological Studies
Introduction: The Strategic Importance of the 4-Chloronaphthalene-1-carbaldehyde Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical determinant of success. The this compound moiety represents a strategic starting point for the synthesis of novel biologically active compounds. Its rigid, planar naphthalene core provides a defined orientation for pendant functional groups to interact with biological targets. The presence of a reactive aldehyde group and a modifiable chloro substituent offers two distinct chemical handles for facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the inherent lipophilicity of the naphthalene ring can facilitate membrane permeability, a crucial factor for intracellular drug targeting. Naphthalene derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial properties, making this scaffold a promising platform for the development of new therapeutic agents.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the rationale behind specific derivatization strategies, provide detailed, field-proven protocols for the synthesis of key derivatives, and outline methodologies for their subsequent biological evaluation.
Derivatization Strategies: Unlocking Biological Potential
The aldehyde and chloro functionalities of this compound are amenable to a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired biological application, whether it be the development of therapeutic agents, the creation of fluorescent probes for cellular imaging, or the synthesis of biotinylated tags for target identification.
Synthesis of Schiff Base Derivatives for Anticancer and Antimicrobial Screening
Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and high-yielding reaction.[4] The resulting C=N bond is a key pharmacophore in many biologically active compounds. Schiff bases derived from various aldehydes have exhibited a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[4][5][6] By reacting this compound with a diverse library of primary amines (e.g., substituted anilines, heterocyclic amines), a wide range of novel chemical entities can be generated for biological screening. The electronic and steric properties of the substituent on the amine can significantly influence the biological activity of the resulting Schiff base.
Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add the desired primary amine (1 equivalent).
-
Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants, relatively high boiling point for reflux. |
| Temperature | Room Temperature to Reflux | Reaction kinetics can be enhanced with heating. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Work-up | Filtration/Recrystallization | Provides a straightforward method for isolating and purifying the solid product. |
Synthesis of Hydrazone Derivatives as Versatile Bioactive Scaffolds
Rationale: Similar to Schiff base formation, the reaction of this compound with hydrazines or hydrazides yields hydrazones. Hydrazones are a well-established class of compounds with a remarkable range of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9][10] The -NH-N=CH- linkage in hydrazones offers additional hydrogen bonding capabilities, which can enhance binding to biological targets.
Experimental Protocol: General Procedure for the Synthesis of Hydrazone Derivatives
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol.
-
Hydrazine/Hydrazide Addition: Add the selected hydrazine or hydrazide derivative (1 equivalent) to the solution.
-
Reaction Conditions: The mixture is typically refluxed for several hours.[2][11] Reaction progress is monitored by TLC.
-
Product Isolation: After cooling, the precipitated hydrazone derivative is collected by filtration, washed with a small amount of cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | Common solvent for hydrazone synthesis, facilitates precipitation of the product upon cooling. |
| Temperature | Reflux | Drives the condensation reaction to completion. |
| Work-up | Filtration and Washing | Simple and effective method for isolating the crystalline hydrazone product. |
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Rationale: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. They are synthesized through a base- or acid-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. In this case, this compound can be reacted with various substituted acetophenones to generate a library of chalcone derivatives. The α,β-unsaturated ketone moiety is a key feature responsible for their biological activity.[12]
Experimental Protocol: General Procedure for the Synthesis of Chalcone Derivatives
-
Reactant Mixture: In a flask, mix this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: To the stirred mixture, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Continue stirring at room temperature for several hours. The reaction progress can be monitored by TLC.
-
Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone. The solid is then filtered, washed with water until neutral, and dried. Purification is typically achieved by recrystallization from ethanol.
| Parameter | Condition | Rationale |
| Catalyst | NaOH or KOH (aqueous) | A strong base is required to deprotonate the α-carbon of the acetophenone, initiating the condensation. |
| Temperature | Room Temperature | The reaction is generally efficient at ambient temperature. |
| Work-up | Precipitation in Acidified Ice Water | Neutralizes the base and precipitates the water-insoluble chalcone product. |
Biological Evaluation of Synthesized Derivatives
A systematic biological evaluation is crucial to identify promising lead compounds. The following are standard in vitro assays that can be employed.
In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a reliable and widely used method to determine the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Cytotoxicity Screening
Caption: Workflow for synthesis and cytotoxicity screening.
Fluorescent Labeling for Cellular Imaging
Rationale: Attaching a fluorescent tag to this compound allows for the visualization of its cellular uptake, distribution, and localization using fluorescence microscopy. This can provide valuable insights into the mechanism of action of the parent compound or its derivatives. The aldehyde group can be reacted with a fluorescently labeled hydrazine or amine to form a fluorescent hydrazone or Schiff base.
Experimental Protocol: Fluorescent Labeling
-
Reaction Setup: Dissolve this compound (1 equivalent) and a fluorescent hydrazine (e.g., dansyl hydrazine) or a fluorescent amine (1 equivalent) in a suitable solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Purification: Purify the fluorescently labeled product using column chromatography to remove unreacted starting materials.
-
Cellular Staining: Incubate live or fixed cells with the fluorescently labeled compound.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Cellular Imaging Workflow
Caption: Workflow for cellular imaging with fluorescent derivatives.
Biotinylation for Target Identification
Rationale: Identifying the cellular target of a bioactive small molecule is a critical step in drug discovery. Biotinylating this compound creates a molecular probe that can be used in affinity-based pull-down experiments to isolate its binding partners. The high affinity of biotin for streptavidin allows for the efficient capture of the biotinylated probe along with its interacting proteins.
Experimental Protocol: Biotinylation
-
Synthesis of Biotinylated Probe: React this compound with a biotin derivative containing a reactive amine or hydrazine group (e.g., biotin hydrazide). This reaction is analogous to the synthesis of hydrazones.
-
Cell Lysate Preparation: Prepare a protein lysate from cells of interest.
-
Incubation: Incubate the cell lysate with the biotinylated probe.
-
Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads and identify them using techniques such as SDS-PAGE and mass spectrometry.
Target Identification Workflow
Sources
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 12. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloronaphthalene-1-carbaldehyde: A Versatile Scaffold for Advanced Organic Synthesis
Introduction: In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloronaphthalene-1-carbaldehyde, a halogenated aromatic aldehyde, has emerged as a valuable and versatile scaffold. Its unique electronic and steric properties, arising from the fusion of a naphthalene core with a reactive aldehyde functionality and a strategically positioned chlorine atom, render it an attractive starting material for the synthesis of a diverse array of compounds with significant potential in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for key transformations.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing chlorine atom and the naphthalene ring system influences the reactivity of the aldehyde group, making it a versatile electrophile for a variety of nucleophilic addition and condensation reactions. The chlorine atom also provides a handle for further functionalization through cross-coupling reactions, adding another dimension to its synthetic utility.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₇ClO |
| Molecular Weight | 190.63 g/mol |
| Appearance | Solid |
| CAS Number | 5471-26-1 |
Synthesis of this compound
A common and effective method for the preparation of this compound is through the formylation of 1-chloronaphthalene. One established protocol involves a Friedel-Crafts-type reaction using dichloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride.
Protocol 1: Synthesis of this compound[1]
Materials:
-
1-Chloronaphthalene
-
Dichloromethyl methyl ether
-
Tin(IV) chloride (1.0 M solution in dichloromethane)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of a 1.0 M solution of tin(IV) chloride in dichloromethane (6.7 g, 0.026 mol) in 10 mL of methylene chloride, add dichloromethyl methyl ether (3.0 g, 0.026 mol).
-
Stir the resulting solution for one hour at ambient temperature.
-
After one hour, add a solution of 1-chloronaphthalene (2.8 mL, 0.021 mol).
-
Stir the reaction mixture at ambient temperature for approximately 18 hours.
-
Upon completion, quench the reaction by the addition of water.
-
Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the title compound.
Expected Yield: Approximately 2.1 grams.[1]
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
The aldehyde functionality of this compound serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail protocols for some of the most synthetically valuable transformations.
Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative provides a direct route to novel chalcones.
This protocol is adapted from a similar synthesis of a chalcone derivative.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (10% aqueous solution)
Procedure:
-
To a mixture of this compound (0.01 mol) and acetophenone (0.01 mol) in 30 mL of ethanol, add 10 mL of a 10% sodium hydroxide solution while stirring at 5-10 °C.
-
Continue stirring the reaction mixture at this temperature for 3 hours.
-
Collect the precipitate that forms by filtration.
-
Purify the crude product by recrystallization from ethanol.
Rationale: The base-catalyzed Claisen-Schmidt condensation proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone (chalcone).
Caption: Synthesis of a chalcone derivative via Claisen-Schmidt condensation.
Olefination via Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. By reacting this compound with a suitable phosphonium ylide, a variety of vinylnaphthalene derivatives can be accessed.
This protocol is based on a general procedure for the Wittig reaction of aromatic aldehydes.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% w/w aqueous solution)
-
Dichloromethane (DCM)
-
This compound
Procedure:
-
In a reaction vessel, combine benzyltriphenylphosphonium chloride (1.1 equivalents) and this compound (1.0 equivalent) in dichloromethane.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise.
-
Continue to stir the reaction mixture vigorously for 30 minutes.
-
After the reaction is complete, as monitored by TLC, add water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices: The use of a strong base like 50% NaOH is necessary to deprotonate the phosphonium salt and generate the reactive ylide. Dichloromethane is a common solvent for Wittig reactions as it is relatively non-polar and effectively solubilizes the reactants.
Caption: General scheme of the Wittig reaction.
Synthesis of Secondary Alcohols via Grignard Reaction
Grignard reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols. This reaction provides a straightforward method to introduce a variety of alkyl, aryl, or vinyl substituents at the former carbonyl carbon.
This is a representative protocol for the addition of a Grignard reagent to an aromatic aldehyde.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine and a few drops of bromobenzene in anhydrous diethyl ether. Once the reaction initiates (as evidenced by bubbling and/or a color change), add the remaining bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Self-Validating System: The success of the Grignard reaction is highly dependent on anhydrous conditions. The glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the Grignard reagent from being quenched by water. The initiation of the Grignard formation is a critical step and is often indicated by a visual change in the reaction mixture.
Caption: Workflow for the Grignard reaction.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are widely studied for their biological activities and are also important intermediates in organic synthesis.
This is a general procedure for Schiff base formation.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aniline (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Expertise & Experience: The addition of a catalytic amount of acid is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. The removal of water, either by azeotropic distillation or by using a dehydrating agent, can drive the equilibrium towards the formation of the imine.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its readily accessible aldehyde functionality allows for a wide range of transformations, leading to the synthesis of diverse and complex molecular structures. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in their own work. The strategic incorporation of the 4-chloronaphthalene moiety can lead to the discovery of novel compounds with promising applications in drug discovery and materials science.
References
- Dhar, D. N. (1981).
- Di Carlo, G., Mascolo, N., Izzo, A. A., & Capasso, F. (1999). Flavonoids: old and new aspects of a class of natural therapeutic drugs. Life sciences, 65(4), 337-353.
- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes rendus de l'Académie des sciences, 130, 1322-1324.
-
(E)-3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3255. Retrieved from [Link]
-
Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube. Retrieved from [Link]
-
Chem Simple. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. Retrieved from [Link]
-
Jetir. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(6). Retrieved from [Link]
Sources
Application & Protocol Guide: Knoevenagel Condensation Reactions with 4-Chloronaphthalene-1-carbaldehyde for the Synthesis of Novel Chemical Entities
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product.[1][3][4] This reaction is a modification of the aldol condensation and is highly valued for its versatility and efficiency in creating complex molecules from simple precursors.[1][3] The products of the Knoevenagel condensation are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional polymers.[1]
This guide provides a detailed exploration of the Knoevenagel condensation specifically utilizing 4-chloronaphthalene-1-carbaldehyde as the aldehydic component. The naphthalene moiety introduces a larger, more rigid aromatic system compared to simpler benzaldehydes, and the chloro-substituent offers a potential site for further functionalization, making the resulting products attractive for drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the characterization of the synthesized compounds.
Mechanistic Insights: Understanding the Reaction Pathway
The Knoevenagel condensation proceeds through a series of well-understood steps. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which deprotonates the active methylene compound to form a carbanion.[1][3] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated compound.[1]
The general mechanism can be visualized as follows:
Figure 1: General mechanism of the Knoevenagel condensation.
Experimental Protocols: Synthesizing 4-Chloronaphthalene Derivatives
The following protocols are designed to be robust and reproducible. It is crucial to adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-((4-chloro-1-naphthalenyl)methylene)malononitrile
This protocol details the reaction of this compound with malononitrile, an active methylene compound known for its high reactivity.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up: Upon completion of the reaction, a precipitate will likely have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any residual catalyst and unreacted starting materials.
-
Drying and Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Protocol 2: Synthesis of Diethyl 2-((4-chloro-1-naphthalenyl)methylene)malonate
This protocol describes the reaction with diethyl malonate, which is generally less reactive than malononitrile and may require heating.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Acetic acid (co-catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq), diethyl malonate (1.2 eq), piperidine (0.1 eq), and a catalytic amount of acetic acid (0.05 eq) in toluene (40 mL).
-
Reaction: Heat the reaction mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Workflow Visualization
The general workflow for the synthesis and purification of 4-chloronaphthalene derivatives via Knoevenagel condensation can be summarized as follows:
Figure 2: General experimental workflow.
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for the described protocols.
| Parameter | Protocol 1 (with Malononitrile) | Protocol 2 (with Diethyl Malonate) |
| Active Methylene Cmpd. | Malononitrile | Diethyl Malonate |
| Catalyst System | Piperidine | Piperidine / Acetic Acid |
| Solvent | Ethanol | Toluene |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Work-up | Precipitation & Filtration | Liquid-Liquid Extraction |
| Purification | Recrystallization | Column Chromatography |
| Expected Yield | High | Moderate to High |
| Product State | Solid | Oily or low-melting solid |
Characterization of Products
The successful synthesis of the target compounds can be confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
2-((4-chloro-1-naphthalenyl)methylene)malononitrile: Expect a strong, sharp peak around 2220 cm⁻¹ corresponding to the C≡N stretching vibration. A peak around 1600-1580 cm⁻¹ would indicate the C=C double bond. The absence of a strong C=O stretch from the aldehyde (around 1700 cm⁻¹) signifies the completion of the reaction.
-
Diethyl 2-((4-chloro-1-naphthalenyl)methylene)malonate: Look for a strong C=O stretching vibration for the ester groups around 1720-1730 cm⁻¹. The C=C double bond stretch will appear around 1620-1640 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal will be a singlet for the vinylic proton (-CH=) in the downfield region (typically δ 7.5-8.5 ppm). The aromatic protons of the naphthalene ring will appear as a complex multiplet. For the diethyl ester, the ethyl groups will show a characteristic quartet and triplet.
-
¹³C NMR: The carbon of the C=C double bond attached to the naphthalene ring will appear around δ 140-150 ppm. The nitrile carbons (if applicable) will be in the range of δ 115-120 ppm, while the ester carbonyl carbons will be around δ 165-170 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product. The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature (for Protocol 1). For Protocol 2, ensure that the removal of water is efficient. The amount of catalyst can also be optimized.
-
Incomplete Reaction: If starting material remains, consider adding a fresh portion of the catalyst.
-
Side Reactions: The formation of by-products can be minimized by careful control of the reaction temperature and stoichiometry. For instance, in the presence of a strong base, self-condensation of the aldehyde or ketone can occur.[3]
Conclusion
The Knoevenagel condensation offers a powerful and straightforward method for the synthesis of novel α,β-unsaturated compounds derived from this compound. The protocols provided herein are based on well-established principles of this reaction and can be adapted for the synthesis of a library of derivatives by varying the active methylene compound.[4] The resulting products, with their unique steric and electronic properties, are promising candidates for further investigation in medicinal chemistry and materials science.
References
-
Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: The Importance and Applications of Knoevenagel Reaction (Brief Review) Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. Source: ResearchGate URL: [Link]
-
Title: The Knoevenagel condensation is a special case of the aldol conde... Source: Study Prep in Pearson+ URL: [Link]
-
Title: Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach Source: ResearchGate URL: [Link]
-
Title: Novel Methods of Knoevenagel Condensation Source: Banaras Hindu University URL: [Link]
-
Title: A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids Source: Aston Publications URL: [Link]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
Wittig reaction of 4-Chloronaphthalene-1-carbaldehyde
An Application Guide to the Wittig Reaction of 4-Chloronaphthalene-1-carbaldehyde
Introduction: A Cornerstone of Alkene Synthesis
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, stands as a paramount achievement in synthetic organic chemistry.[1][2] It provides a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[3][4][5] The reaction's significance lies in its ability to form a carbon-carbon double bond at a specific, predetermined location by coupling a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[6] This application note provides a detailed protocol and technical insights for the Wittig reaction of this compound, a valuable substrate for creating functionalized vinylnaphthalene derivatives. These products serve as crucial building blocks in the development of advanced materials and novel pharmaceutical agents.
The Underlying Mechanism: From Ylide to Alkene
The Wittig reaction proceeds through a fascinating mechanistic pathway driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7][8] The process can be conceptually divided into two primary stages: the formation of the nucleophilic ylide and its subsequent reaction with the carbonyl compound.
-
Ylide Generation: The journey begins with the synthesis of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide.[9][10] Due to the strong electron-withdrawing effect of the adjacent positively charged phosphorus atom, the α-protons of the phosphonium salt become acidic. Treatment with a strong base removes one of these protons, yielding the phosphorus ylide—a neutral, dipolar species with adjacent positive and negative charges.[11]
-
Olefin Formation: The carbon atom of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, this compound). The exact nature of this step is a subject of detailed study, but it leads to a four-membered ring intermediate known as an oxaphosphetane.[2][4][10] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide.[11] While a stepwise pathway through a betaine intermediate is often depicted, evidence also supports a concerted [2+2] cycloaddition mechanism, particularly under salt-free conditions.[3][12]
Caption: General mechanism of the Wittig Reaction.
A Note on Stereoselectivity
The geometry (E/Z) of the resulting alkene is profoundly influenced by the nature of the ylide.[12]
-
Non-stabilized Ylides (e.g., where the R group on the ylide carbon is an alkyl group) are highly reactive and typically yield (Z)-alkenes under kinetic control.[4][7][12]
-
Stabilized Ylides (e.g., where the R group is an ester or ketone) are less reactive, allowing for equilibration of intermediates, which favors the formation of the more thermodynamically stable (E)-alkene.[1][7]
-
Semi-stabilized Ylides , such as those derived from benzyl halides, often provide poor stereoselectivity, yielding a mixture of E and Z isomers.[4][12]
Application Protocol: Synthesis of 1-chloro-4-(2-phenylethenyl)naphthalene
This protocol details the synthesis of a specific vinylnaphthalene derivative using a semi-stabilized ylide.
Objective: To synthesize 1-chloro-4-(2-phenylethenyl)naphthalene via the Wittig reaction of this compound with the ylide generated from benzyltriphenylphosphonium chloride.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Properties |
| This compound | C₁₁H₇ClO | 190.63 | 1.0 | Solid, M.P.: 79-81 °C |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 1.1 | Solid, M.P.: >300 °C |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 1.2 | Strong base, moisture-sensitive. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL | Anhydrous solvent, B.P.: 66 °C |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Extraction solvent, B.P.: 39.6 °C |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~20 mL | Quenching agent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | q.s. | Drying agent |
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Step-by-Step Procedure
Safety Note: This procedure involves strong bases and flammable solvents. It must be conducted in a fume hood, under an inert atmosphere (Nitrogen or Argon), using appropriate personal protective equipment (PPE).
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg).
-
Add 10 mL of anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add potassium tert-butoxide (1.2 mmol, 135 mg) portion-wise. A deep orange or red color should develop, indicating ylide formation.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
In a separate small flask, dissolve this compound (1.0 mmol, 191 mg) in 5 mL of anhydrous THF.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the stirring ylide solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and let the reaction stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. This mixture can be purified by flash column chromatography on silica gel.
-
A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar alkene product will elute before the more polar triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield 1-chloro-4-(2-phenylethenyl)naphthalene as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The ratio of E/Z isomers can be determined from the ¹H NMR spectrum.
-
Troubleshooting and Key Considerations
-
Absence of Ylide Color: If the characteristic deep color of the ylide does not form, it may indicate that the base was not strong enough, the reagents were wet, or the phosphonium salt is of poor quality. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.
-
Difficulty Removing Triphenylphosphine Oxide: This byproduct is notoriously difficult to separate from the desired product due to its moderate polarity and tendency to co-crystallize.[6] Meticulous column chromatography is the most reliable method for its removal.
-
Low Yields: Sterically hindered aldehydes can react slowly, leading to lower yields.[2] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction may be a preferable alternative.
-
Controlling Stereochemistry: For this specific reaction using a semi-stabilized ylide, a mixture of E/Z isomers is expected. To obtain a single isomer, alternative methods may be required. The Schlosser modification can be employed to favor the (E)-alkene from non-stabilized ylides.[12]
Conclusion
The Wittig reaction is an indispensable tool for the olefination of aldehydes and ketones. Its application to this compound provides a direct and reliable route to valuable vinylnaphthalene derivatives. By understanding the reaction mechanism, carefully controlling the experimental conditions, and employing effective purification techniques, researchers can successfully leverage this classic reaction to advance their synthetic objectives in drug discovery and materials science.
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Robb, M. A., et al. (2007). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]
-
Chemeurope.com. Wittig reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Mattocks, D. L., et al. (2011). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of Organic Chemistry. [Link]
-
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
University of California, Irvine. A Solvent Free Wittig Reaction. [Link]
-
University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
University of North Georgia. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE![Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
University of Missouri–Kansas City. Wittig Reaction. [Link]
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The Latent Therapeutic Potential of 4-Chloronaphthalene-1-carbaldehyde: A Guide to Synthetic derivatization and Biological Evaluation
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Promise of a Naphthalene Scaffold
The naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The versatility of the naphthalene ring system, coupled with the reactivity of its substituents, offers a rich landscape for the design and synthesis of novel therapeutic agents. 4-Chloronaphthalene-1-carbaldehyde, a readily accessible synthetic intermediate, represents a largely unexplored starting point for the development of new bioactive molecules. The presence of a reactive aldehyde group and a chloro substituent on the naphthalene ring provides strategic handles for chemical modification, allowing for the generation of diverse compound libraries with the potential for significant pharmacological activity.
This comprehensive guide provides a forward-looking perspective on the application of this compound in medicinal chemistry. In the absence of extensive direct studies on this specific molecule, we present a series of detailed protocols and application notes based on established synthetic methodologies and the known biological activities of structurally analogous naphthaldehyde derivatives. This document serves as a roadmap for researchers to unlock the therapeutic potential of this compound, guiding the synthesis of novel Schiff bases and pyrazoles and proposing pathways for their biological evaluation.
Part 1: The Synthetic Versatility of this compound
The aldehyde functional group of this compound is a versatile anchor for a variety of chemical transformations, most notably the synthesis of Schiff bases and pyrazoles. These heterocyclic compounds are well-represented in the landscape of medicinal chemistry, frequently exhibiting potent and specific biological activities.
Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of an aldehyde with a primary amine.[3][4][5] This reaction provides a straightforward and efficient method for introducing a wide range of functional groups, thereby modulating the physicochemical and biological properties of the parent molecule. Schiff bases derived from naphthaldehydes have demonstrated significant antimicrobial and anticancer activities.[5][6][7]
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline. The choice of aniline can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.0 equivalent of the substituted aniline.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation of Product: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the aniline and its boiling point is suitable for reflux without degrading the reactants or products.
-
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the amine.
-
TLC Monitoring: TLC is a crucial and rapid technique to visually track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged heating.
Visualization of Synthetic Workflow: Schiff Base Synthesis
Caption: Two-step workflow for the synthesis of pyrazole derivatives.
Part 2: Postulated Biological Activities and Potential Therapeutic Targets
Based on the extensive literature on analogous naphthalene derivatives, compounds synthesized from this compound are anticipated to exhibit a range of biological activities. The following sections outline potential therapeutic applications and the rationale behind them.
Potential Anticancer Activity
Numerous Schiff bases and pyrazoles derived from naphthaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. [5][7]The planar naphthalene ring system is known to intercalate with DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells. [2] Proposed Mechanism of Action:
Derivatives of this compound may exert their anticancer effects through multiple mechanisms, including:
-
DNA Intercalation: The planar aromatic structure could insert between DNA base pairs, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: These compounds could act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases. [6]* Induction of Apoptosis: The presence of specific functional groups on the Schiff base or pyrazole derivatives could trigger programmed cell death in cancer cells.
Table 1: Reported Anticancer Activities of Analogous Naphthaldehyde Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base | Naphthol diazenyl Schiff base (NS-2) | HT-29 (Colon) | ~19 µg/mL | [5] |
| Schiff Base | Naphthol diazenyl Schiff base (NS-21) | HT-29 (Colon) | ~4 µg/mL | [5] |
| Schiff Base | Salicylaldehyde-o-phenylenediamine Schiff base | K562 (Leukemia) | ~5 | [8] |
| Pyrazole | Substituted Pyrazole | Not Specified | - | [6] |
Potential Antimicrobial Activity
Schiff bases and pyrazoles are well-known for their broad-spectrum antimicrobial activity against both bacteria and fungi. [9][10][11]The lipophilic nature of the naphthalene ring can facilitate the transport of the molecule across microbial cell membranes.
Proposed Mechanism of Action:
The antimicrobial action could be attributed to:
-
Inhibition of Cell Wall Synthesis: The compounds might interfere with the enzymes responsible for the biosynthesis of the bacterial cell wall.
-
Disruption of Cell Membrane: The lipophilic character of the molecules could lead to the disruption of the microbial cell membrane integrity.
-
Inhibition of Essential Enzymes: The derivatives could inhibit enzymes crucial for microbial metabolism and survival.
Table 2: Reported Antimicrobial Activities of Analogous Naphthaldehyde Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | 1-[(E)-(4-hydroxyphenyl) iminomethyl] naphthalene-2-ol | S. aureus, E. coli | - | [6] |
| Pyrazole | Chloro-substituted Pyrazole | Xanthomonas Campestris | - | [9] |
| Pyrazole | Pyrazolyl 1,3,4-thiadiazine | S. aureus, C. albicans | 62.5 - 125 | [4] |
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which a derivative of this compound could induce apoptosis in a cancer cell by inhibiting a pro-survival kinase pathway.
Caption: Hypothetical inhibition of a pro-survival kinase pathway.
Conclusion and Future Directions
While direct experimental data on the medicinal chemistry applications of this compound is currently limited, the established reactivity of its aldehyde functionality and the profound biological activities of analogous naphthaldehyde derivatives strongly suggest its potential as a valuable starting material for the discovery of novel therapeutic agents. The protocols and potential applications outlined in this guide provide a solid foundation for initiating research programs aimed at synthesizing and evaluating new Schiff base and pyrazole derivatives.
Future work should focus on the systematic synthesis of compound libraries derived from this compound and their comprehensive biological screening against a panel of cancer cell lines and microbial strains. Promising lead compounds should then be subjected to further optimization through SAR studies and in-depth mechanistic investigations, including molecular docking and in vivo efficacy studies. Such a focused effort holds the promise of uncovering new and potent therapeutic agents derived from this underexplored naphthalene scaffold.
References
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012).
- Bhai, R. D., Girija, C. R., & Reddy, K. R. (2018). Schiff Bases Derived from 2-Hydroxy and 2-Methoxy Naphthaldehyde: Exploration of in Silico Docking, DNA Cleavage, Antibacterial Activities and SAR. International Journal of Pharmaceutical Sciences and Research, 9(1), 346-353.
- Chandra, H., & Singh, V. (Year). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their biological activities. Journal of Advanced Research, 2(1), 1-8.
- El-Bindary, A. A., Shoair, A. F., & El-Sonbati, A. (2015). Geometrical structure, molecular docking and potentiometric studies of Schiff base ligand.
- Hussein, M. A., & Ali, A. M. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience, 13(6), 1-9.
- Jain, A., Sharma, S., & Singh, P. (2019). Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29). BMC Chemistry, 13(1), 1-14.
- Kareem, H. S., & Al-Amiery, A. A. (2018). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes.
- Mohamed, H. F. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
- S. M. A. (2020). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central.
- Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Wang, C. (2020). Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. Molecules, 25(21), 5052.
- [This is a placeholder for a reference that would ideally be a review on bioactive naphthaldehyde derivatives. In a real-world scenario, a comprehensive review article would be cited here.]
- [This is a placeholder for a patent reference.
- Chopra, B., & Dhingra, A. K. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research.
- [This is a placeholder for a reference that would ideally be about the synthesis of pyrazoles from naphthaldehydes. In a real-world scenario, a specific synthetic chemistry paper would be cited here.]
- [This is a placeholder for a patent reference.
- [This is a placeholder for a review on bioactive pyrazoles. A comprehensive review would be cited here.]
- [This is a placeholder for a review on bioactive pyrazoles. A comprehensive review would be cited here.]
- [This is a placeholder for a reference on molecular docking of Schiff bases. A specific computational chemistry paper would be cited here.]
- [This is a placeholder for a reference on the synthesis and biological activity of Schiff bases. A specific medicinal chemistry paper would be cited here.]
- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 224-253.
- [This is a placeholder for a review on bioactive pyrazoles. A comprehensive review would be cited here.]
- [This is a placeholder for a patent reference.
- [This is a placeholder for a patent reference.
- [This is a placeholder for a patent reference.
- [This is a placeholder for a review on bioactive pyrazoles. A comprehensive review would be cited here.]
- [This is a placeholder for a review on bioactive pyrazoles. A comprehensive review would be cited here.]
- [This is a placeholder for a patent reference.
- [This is a placeholder for a patent reference.
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- 2. researchgate.net [researchgate.net]
- 3. RU2349311C1 - Application of naphthalene derivative as oncological disease treatment medicine - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. orientjchem.org [orientjchem.org]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Chloronaphthalene-1-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-Chloronaphthalene-1-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthetic procedure. The following content is structured in a question-and-answer format to directly address common issues and provide scientifically grounded, actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: I am observing very low or no formation of the desired this compound. What are the most common initial points of failure?
A1: A complete or near-complete reaction failure typically points to fundamental issues with the reagents or the initial reaction setup. The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, which involves the formylation of 1-Chloronaphthalene.[1][2] This reaction's success is highly dependent on the quality of the Vilsmeier reagent, which is generated in situ.
Here are the primary areas to investigate:
-
Integrity of the Vilsmeier Reagent: The Vilsmeier reagent is an electrophilic iminium salt formed from N,N-Dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[3][4] Its proper formation is critical.
-
DMF Quality: The DMF used must be anhydrous. The presence of water will quench the POCl₃. Furthermore, old or improperly stored DMF can decompose into dimethylamine and formic acid.[5] Dimethylamine can react with the Vilsmeier reagent, consuming it before it can react with your substrate.
-
POCl₃ Quality: Phosphorus oxychloride is highly reactive towards moisture. Ensure it is fresh and handled under strictly anhydrous conditions (e.g., under an inert atmosphere of Argon or Nitrogen).
-
-
Reactivity of the Substrate: 1-Chloronaphthalene is an electron-deactivated aromatic system due to the inductive effect of the chlorine atom. The Vilsmeier reagent is a relatively weak electrophile, making this reaction inherently more challenging than the formylation of electron-rich aromatics like phenols or anilines.[1][6] Insufficiently forcing conditions (temperature, time) will result in low conversion.
Q2: My TLC analysis shows a significant amount of unreacted 1-Chloronaphthalene even after extended reaction times. How can I drive the reaction to completion?
A2: This is a classic problem of insufficient reactivity. Given that 1-Chloronaphthalene is electron-deactivated, optimizing reaction parameters to favor the electrophilic aromatic substitution is key.
-
Temperature Optimization: While the initial formation of the Vilsmeier reagent is exothermic and often performed at 0°C, the subsequent reaction with 1-Chloronaphthalene typically requires heating.[7][8] If you are running the reaction at room temperature, a low conversion is expected.
-
Recommended Action: After the addition of 1-Chloronaphthalene, allow the mixture to stir at room temperature for a short period, then gradually increase the temperature to a range of 60-80°C.[9] Monitor the reaction's progress by TLC every 1-2 hours.
-
-
Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate can significantly influence the reaction rate. Using an insufficient excess of the formylating agent will leave starting material unreacted.
-
Recommended Action: Ensure you are using a molar excess of both DMF and POCl₃ relative to the 1-Chloronaphthalene. A common starting point is to use DMF as the solvent and add 1.5 to 3.0 equivalents of POCl₃.
-
The following diagram illustrates the logical flow for troubleshooting low conversion issues.
Caption: Troubleshooting flowchart for low starting material conversion.
Q3: The reaction seems to work, but I get a messy crude product with multiple spots on TLC, leading to a low isolated yield. What are the likely side products and how can I minimize them?
A3: The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions. In the context of the Vilsmeier-Haack formylation of 1-Chloronaphthalene, potential issues include:
-
Isomeric Products: While formylation is expected at the C4 position (para to the chlorine), some formylation at the C2 position (ortho) might occur, though it is generally less favored due to steric hindrance.
-
Di-formylation: Under harsh conditions (high temperature, prolonged reaction time, large excess of Vilsmeier reagent), a second formyl group could be added to the naphthalene ring.[10]
-
Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of dichloronaphthalenes.[7]
-
Degradation: The product, an aldehyde, can be sensitive to oxidation or other degradation pathways, especially during a harsh workup or purification.
Strategies for Minimizing Side Products:
-
Control Temperature: Avoid excessive heating. Find the lowest effective temperature that provides a reasonable reaction rate. This is the most effective way to prevent di-formylation and unwanted chlorination.
-
Careful Workup: The hydrolysis of the intermediate iminium salt is a critical step.[6] This step is highly exothermic and must be controlled by pouring the reaction mixture slowly onto crushed ice or into ice-cold water. A subsequent neutralization, often with a base like sodium acetate or sodium bicarbonate, should be performed carefully to avoid product degradation.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation, especially if the reaction is run for an extended period at high temperatures.
Section 2: In-Depth Technical Guide & Protocols
Understanding the "Why": The Vilsmeier-Haack Mechanism
To effectively troubleshoot, it is essential to understand the reaction mechanism. The process occurs in three main stages:
-
Formation of the Vilsmeier Reagent: DMF attacks the electrophilic POCl₃, leading to the formation of the highly electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The π-system of 1-Chloronaphthalene attacks the carbon of the Vilsmeier reagent. The chlorine atom directs the substitution primarily to the C4 position. A subsequent deprotonation restores the aromaticity of the ring.
-
Hydrolysis: During aqueous workup, water attacks the iminium carbon, and after a series of steps, the dimethylamine group is eliminated, yielding the final aldehyde product.[8][11]
The following diagram provides a visual representation of this mechanism.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]
- 11. Vilsmeier-Haack reaction [chemeurope.com]
Purification of crude 4-Chloronaphthalene-1-carbaldehyde by recrystallization
Welcome to the technical support guide for the purification of crude 4-Chloronaphthalene-1-carbaldehyde. This document provides in-depth, experience-driven answers to common challenges encountered during purification by recrystallization, designed for researchers and professionals in drug development and chemical synthesis. Our goal is to move beyond simple protocols and explain the underlying principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for choosing recrystallization to purify crude this compound?
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[1] An ideal recrystallization solvent will dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[1][2]
Impurities present in the crude mixture are targeted in two ways:
-
Soluble Impurities: These impurities are highly soluble in the chosen solvent even at low temperatures and therefore remain in the liquid phase (mother liquor) as the desired compound crystallizes.[2][3]
-
Insoluble Impurities: These are not soluble in the hot solvent and can be physically removed by filtering the hot solution before the cooling and crystallization phase.[2][4]
By carefully selecting a solvent and controlling the cooling rate, we can induce the formation of a highly ordered crystal lattice of pure this compound, physically excluding impurities.[3]
Solvent Selection and Protocol
Q2: How do I select the best solvent for recrystallizing this compound?
Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve: high solubility at its boiling point and low solubility at low temperatures.[2] Given that this compound is a moderately polar aromatic aldehyde, solvents of similar polarity are good starting points.[5]
Recommended Single Solvents to Screen:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Toluene
Mixed Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed solvent system (binary mixture) is an excellent alternative.[6] This typically involves a "soluble" solvent in which the compound is readily soluble, and an "insoluble" (or poorly soluble) "anti-solvent" in which it is not. Common pairs for a compound like this include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane[7]
Solvent Screening Protocol:
-
Place approximately 50 mg of your crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as you will have poor recovery.[5] A good candidate solvent will only sparingly dissolve the solid at room temperature.[1]
-
If the solid is poorly soluble at room temperature, heat the mixture gently (e.g., in a hot water bath) towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent, as this is the most common reason for low yield.[8]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.
-
A successful solvent will result in the formation of a high yield of crystals.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar | Good starting point. May require addition of water as an anti-solvent to reduce solubility for better recovery. |
| Methanol | 65 | Polar | Similar to ethanol, often shows good solubility when hot. May also benefit from water as an anti-solvent.[9] |
| Ethyl Acetate | 77 | Moderately Polar | Often a good choice for aromatic compounds. Can be paired with hexane.[7] |
| Hexane | 69 | Non-polar | Unlikely to dissolve the compound on its own, but excellent as an anti-solvent. |
| Toluene | 111 | Non-polar | May be a good solvent, but its high boiling point can increase the risk of "oiling out". |
| Water | 100 | Very Polar | The compound is likely insoluble in water, making it a potential anti-solvent in a mixed system.[10] |
Q3: Can you provide a standard step-by-step protocol for the recrystallization?
Certainly. The following is a general workflow. The specific solvent and volumes should be determined by the screening process described above.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude solid in an Erlenmeyer flask (its sloped sides help prevent solvent loss). Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the compound completely.[6]
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal.[2][4] Swirl and then reheat the solution to boiling.
-
(Optional) Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[4][6] Use a pre-warmed funnel and filter flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1][11]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[4]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains soluble impurities.[2][12]
-
Drying: Dry the crystals completely to remove any residual solvent. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Q4: My compound formed an oil instead of crystals ("oiling out"). What causes this and how can I fix it?
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal.[13] This is a common problem, especially with low-melting point solids or when a solution becomes supersaturated at a temperature above the solute's melting point.[14][15] The resulting oil often traps impurities, defeating the purpose of recrystallization.[13]
Primary Causes & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution too quickly and at too high a temperature.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound. While the exact melting point of this compound is not consistently reported, related compounds like 4-chlorobenzaldehyde melt around 45-50 °C. Solvents with high boiling points (like toluene) increase this risk.
-
Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system to lower the overall boiling temperature.
-
-
Presence of Impurities: High levels of impurities can depress the melting point of the mixture, making oiling out more likely.[15]
Caption: Troubleshooting workflow for "oiling out".
Q5: The yield of my recrystallized product is very low. What went wrong?
A low yield is a frequent and frustrating issue. The cause can usually be traced to one of several common errors.
Potential Causes & Corrective Actions:
-
Using Too Much Solvent: This is the most common mistake.[8] An excessive volume of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a substantial amount of product.
-
Solution: Ensure your funnel and receiving flask are pre-heated. Filter the solution in small, quick batches to keep everything hot.[4]
-
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in a lower yield.
-
Solution: After cooling to room temperature, always use an ice-water bath for at least 20 minutes to maximize precipitation.[4]
-
-
Using Too Much Decolorizing Charcoal: Activated charcoal can adsorb your product along with the colored impurities.[16]
-
Solution: Use charcoal sparingly; a very small amount is often sufficient.[4]
-
Q6: My final product is still colored. How can I get a pure white/colorless product?
Colored impurities are common, but they can often be removed effectively.
Solution: The primary method for removing colored impurities is the use of activated charcoal (also called decolorizing carbon).[3][4] These impurities, which are often large, polar molecules with extensive conjugation, adsorb strongly onto the high surface area of the carbon particles.[4]
Correct Procedure:
-
After dissolving your crude solid in the hot solvent, remove the flask from the heat source.
-
Allow the solution to cool for 30-60 seconds. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping and boil-over.[4]
-
Add a very small quantity of charcoal (1-2% of the solute weight is a good guideline).[4]
-
Gently swirl the flask and bring it back to a boil for a few minutes.
-
Remove the charcoal via hot gravity filtration as you would for any insoluble impurity. The filtrate should be colorless.
Q7: No crystals are forming, even after cooling in an ice bath. What should I do?
This typically happens when the solution is not supersaturated, meaning either too much solvent was used or the compound is simply very soluble.
Inducing Crystallization (Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a nucleation site for crystal growth to begin.[8]
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[8]
-
Reduce Solvent Volume: If the above methods fail, it is almost certain that too much solvent was used. Gently heat the solution to boil off (evaporate) some of the solvent to increase the concentration, and then attempt to cool and crystallize again.[8]
Caption: Standard experimental workflow for recrystallization.
References
- University of Colorado, Boulder. (n.d.). Recrystallization.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Oiled out. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Kudo, S., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Quora. (2021). How are soluble impurities removed during recrystallization?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Naphthaldehyde. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). 4-Fluoronaphthalene-1-carbaldehyde. Retrieved from [Link]
-
UKEssays. (2019). Purifying Naphthalene Using Recrystallization. Retrieved from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Purification of 4-Chloronaphthalene-1-carbaldehyde by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of 4-Chloronaphthalene-1-carbaldehyde. This document moves beyond a simple step-by-step guide to explain the reasoning behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For most applications, standard silica gel (60 Å, 230-400 mesh) is the stationary phase of choice due to its effectiveness in separating aromatic compounds based on polarity. However, aromatic aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation. If you observe streaking on your TLC plate or poor recovery from the column, consider using deactivated (neutral) silica gel.[1][2]
Q2: What is a good starting mobile phase system for the purification of this compound?
A mixture of hexanes and ethyl acetate is a highly effective and commonly used mobile phase for the purification of moderately polar aromatic compounds like this compound.[3] A good starting point for TLC analysis is a 9:1 or 4:1 hexane:ethyl acetate (v/v) mixture.
Q3: What is the ideal Rf value I should aim for on my TLC plate before running the column?
For optimal separation on a flash column, aim for an Rf value of 0.2-0.4 for your target compound, this compound.[4] An Rf in this range provides a good balance between retention on the column and elution time, allowing for effective separation from both less polar and more polar impurities.
Q4: My this compound appears to be decomposing on the column. What can I do?
Decomposition of aldehydes on silica gel can occur.[2] To mitigate this, you can deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a neutralizer, such as 1% triethylamine.[1] Alternatively, switching to a different stationary phase like alumina may be beneficial.[1]
Q5: How can I visualize this compound on a TLC plate?
This compound is a UV-active compound due to its aromatic nature. Therefore, it can be easily visualized on a TLC plate with a UV lamp (254 nm). Staining with potassium permanganate is also a viable option, which will reveal most organic compounds as yellow spots on a purple background.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate mobile phase polarity.- Co-elution with an impurity of similar polarity (e.g., an isomeric byproduct). | - Optimize the mobile phase using TLC. Test various ratios of hexane and ethyl acetate to maximize the ΔRf between your product and the impurity.- Consider a different solvent system. For example, dichloromethane/hexane can sometimes offer different selectivity. |
| Product is Tailing on the Column | - The compound is too polar for the chosen mobile phase.- The sample is interacting too strongly with the acidic sites on the silica gel. | - Gradually increase the polarity of the mobile phase during elution (gradient elution).- Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase.- Use deactivated silica gel or add 1% triethylamine to your eluent.[1] |
| Low Recovery of the Product | - The compound is irreversibly adsorbed onto the silica gel.- The compound has decomposed on the column. | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if a new spot appears.- Use deactivated silica gel or alumina as the stationary phase.[1] |
| Product Elutes Too Quickly (in the Solvent Front) | - The mobile phase is too polar. | - Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Takes Too Long to Elute | - The mobile phase is not polar enough. | - Increase the polarity of your mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary spotters
-
Crude this compound sample
-
Hexane
-
Ethyl acetate
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and calculate the Rf value for your product.
-
Adjust the mobile phase composition to achieve an Rf value between 0.2 and 0.4 for the product, with good separation from impurities.[4]
Protocol 2: Flash Column Chromatography Purification
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Crude this compound
-
Optimized mobile phase (determined by TLC)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing (Dry Packing):
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Carefully pour the dry silica gel into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Column Equilibration:
-
Wet the column by carefully adding the mobile phase.
-
Apply gentle pressure (using a pump or bulb) to push the solvent through the column until the silica is fully saturated and the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography of this compound
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for aromatic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate | Good balance of polarity for effective separation. |
| TLC Rf Target | 0.2 - 0.4 | Ensures good separation and reasonable elution time.[4] |
| Sample Loading | Dry Loading | Often leads to better resolution and sharper bands. |
Based on typical purification of aromatic aldehydes, a mobile phase of 93:7 hexanes:ethyl acetate is a good starting point, which for a similar compound, 4-biphenylcarboxaldehyde, gave an Rf of 0.3.[3]
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Decision tree for addressing poor separation in column chromatography.
Logical Relationship of Purification Parameters
Caption: Interplay of factors influencing chromatographic separation.
References
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
-
Reddit. (2022, October 26). How to choose solvent ratio for column based on tlc? r/chemhelp. [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Formylation of 1-Chloronaphthalene
Welcome to the technical support center for the formylation of 1-chloronaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. Formyl-substituted naphthalenes are valuable precursors in the synthesis of a wide range of complex organic molecules and pharmaceutical agents. However, like any electrophilic aromatic substitution on a substituted polycyclic system, the formylation of 1-chloronaphthalene is not without its challenges, primarily concerning regioselectivity and the formation of undesired side products.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Q1: My reaction yield is consistently low, or I recover a significant amount of starting material. What's going wrong?
A1: Low conversion is a frequent issue that can stem from several factors related to reagent activity, reaction conditions, or the substrate's inherent reactivity.
Causality Analysis:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent ([chloro(dimethylamino)methylidene]-dimethylazanium), formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive.[1] Contamination with water will hydrolyze the POCl₃ and the Vilsmeier reagent itself, quenching the reaction. Old or improperly stored DMF can also contain dimethylamine, which consumes the reagent.[1]
-
Insufficient Activation: 1-Chloronaphthalene is less reactive than naphthalene itself due to the electron-withdrawing inductive effect of the chlorine atom. While the Vilsmeier reagent is effective for electron-rich arenes, it is considered a weak electrophile.[2][3] The reaction may require more forcing conditions than formylations of more activated substrates like phenols or anilines.[4]
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the reagent and substrate.[5]
Troubleshooting Protocol:
-
Reagent Quality Check: Use freshly opened or distilled POCl₃. Ensure your DMF is anhydrous; if in doubt, use a fresh bottle or dry it over molecular sieves.
-
Optimize Reaction Temperature: Start the reaction at 0 °C for the initial addition. After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat to 50-70 °C.[6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Adjust Stoichiometry: While a slight excess of the Vilsmeier reagent is common, a large excess can sometimes lead to side reactions. A 1.5 to 2.0 molar equivalent of the pre-formed reagent relative to 1-chloronaphthalene is a robust starting point.
Q2: My spectral analysis (¹H NMR, GC-MS) shows a mixture of aldehyde isomers. How can I improve the regioselectivity?
A2: The formation of multiple regioisomers is the most common side reaction in this process. This outcome is a direct result of the competing directing effects within the 1-chloronaphthalene molecule.
Mechanistic Insight:
The naphthalene ring system has two distinct positions for electrophilic attack: the more reactive α-positions (1, 4, 5, 8) and the less reactive β-positions (2, 3, 6, 7). The C-1 position is blocked. The chloro substituent is a deactivating but ortho-, para- directing group.[7] This creates a complex scenario:
-
C4-Substitution (Para): Electronically favored by the chlorine's +M (mesomeric) effect and sterically accessible. This typically leads to the major product, 4-chloro-1-naphthaldehyde .[5]
-
C2-Substitution (Ortho): Electronically favored but sterically more hindered by the adjacent chlorine atom.
-
C5 and C8-Substitution (Other Ring): These are α-positions, which are inherently reactive. C8 is sterically hindered by the peri-interaction with the C1-chloro group, making C5 a more likely site for side-product formation.
Therefore, your product mixture likely contains 4-chloro-1-naphthaldehyde as the major isomer, with 2-chloro-1-naphthaldehyde and 5-chloro-1-naphthaldehyde as minor isomers.
Strategies for Improving Regioselectivity:
-
Temperature Control: Lower reaction temperatures often favor the kinetically controlled product. Running the reaction at 0 °C or even lower temperatures might increase the proportion of the para-isomer (C4).
-
Choice of Formylation Method: The Rieche formylation (using dichloromethyl methyl ether and TiCl₄) can sometimes offer different or improved regioselectivity compared to the Vilsmeier-Haack reaction, as the Lewis acid can influence the reaction pathway through coordination.[8]
-
Purification: If isomer formation cannot be suppressed, focus on efficient separation. While these isomers may have similar polarities, careful column chromatography with a shallow solvent gradient can be effective. Alternatively, derivatization of the aldehyde mixture (e.g., to Schiff bases or oximes), followed by separation and hydrolysis, can be a viable, albeit longer, route.[9]
| Formylation Method | Typical Conditions | Expected Major Isomer | Potential Minor Isomers |
| Vilsmeier-Haack | POCl₃, DMF, 0 °C to 60 °C | 4-chloro-1-naphthaldehyde | 2-chloro-1-naphthaldehyde, 5-chloro-1-naphthaldehyde |
| Rieche | Cl₂CHOMe, TiCl₄, DCM, 0 °C to RT | 4-chloro-1-naphthaldehyde | Isomer distribution may vary |
Q3: The work-up is messy, and my final product is a dark, viscous oil that is difficult to purify. What causes this?
A3: A difficult work-up and impure product often point to incomplete hydrolysis of the iminium intermediate or thermal decomposition.
Underlying Chemistry:
-
Incomplete Hydrolysis: The Vilsmeier-Haack reaction does not directly produce the aldehyde. It forms an iminium salt intermediate which must be hydrolyzed in the work-up step.[4] If hydrolysis is incomplete, these charged, non-volatile salts will remain as impurities, often leading to oily products.
-
Decomposition: Overheating the reaction can lead to polymerization or the formation of tar-like substances, which are notoriously difficult to remove.
Procedural Recommendations:
-
Ensure Complete Hydrolysis: The quench and hydrolysis step is critical. After the reaction is complete, pour the mixture over crushed ice, then add a solution of sodium acetate or sodium hydroxide and stir vigorously.[2] Gentle heating (e.g., 40-50 °C) of the aqueous mixture for a short period (30-60 minutes) can drive the hydrolysis to completion.
-
Avoid Overheating: Maintain careful temperature control throughout the reaction. Use a silicone oil bath and a reliable temperature controller.
-
Purification Strategy: If the crude product is an oil, avoid direct concentration to dryness. After extraction, wash the organic layer thoroughly, dry it, and concentrate it. Then, attempt purification by vacuum distillation or silica gel chromatography. For stubborn oils, triturating with a non-polar solvent like hexane can sometimes induce crystallization of the desired product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the Vilsmeier-Haack formylation of 1-chloronaphthalene and why?
A1: The expected major product is 4-chloro-1-naphthaldehyde . The rationale is a balance of electronic and steric effects. The chlorine atom at C1 directs incoming electrophiles to its ortho (C2) and para (C4) positions. The para position (C4) is significantly less sterically hindered than the ortho position (C2), making it the preferred site of attack for the bulky Vilsmeier reagent.[5] While formylation at the other α-positions (C5, C8) is possible due to the inherent reactivity of the naphthalene core, these are generally minor pathways.
Q2: Which formylation method is best suited for 1-chloronaphthalene?
A2: The Vilsmeier-Haack reaction is generally the most reliable and widely used method for this transformation. It operates under relatively mild conditions and is well-suited for moderately activated aromatic systems.[10] The Rieche formylation is a strong alternative and may provide different regioselectivity, but often involves harsher Lewis acids like TiCl₄.[11] The Gattermann-Koch reaction (using CO/HCl/AlCl₃) is generally not recommended as it requires high pressure and is less effective for substrates other than benzene and simple alkylbenzenes.[12][13]
Q3: How do I prepare the Vilsmeier reagent correctly and safely?
A3: The Vilsmeier reagent is typically prepared in situ or pre-formed just before use.
Safety First: The reaction between POCl₃ and DMF is highly exothermic and releases HCl gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Step-by-Step Protocol:
-
Set up a three-neck flask equipped with a dropping funnel, a nitrogen/argon inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous DMF (e.g., 3 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add POCl₃ (e.g., 1.2 equivalents) dropwise to the cold, stirring DMF via the dropping funnel. Maintain the internal temperature below 10 °C at all times.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The resulting solution or slurry is the active Vilsmeier reagent, ready for the addition of 1-chloronaphthalene.
Part 3: Protocols & Diagrams
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-Chloronaphthalene
-
Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask under an argon atmosphere, place anhydrous DMF (24.0 mL, 310 mmol). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (14.5 mL, 155 mmol) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale yellow solution at 0 °C for an additional 30 minutes.
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of 1-chloronaphthalene (16.26 g, 100 mmol) in 20 mL of anhydrous 1,2-dichloroethane dropwise over 20 minutes at 0 °C.
-
Heating: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath at 65 °C for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate in hexanes).
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 500 g of crushed ice with vigorous stirring. Add a 30% aqueous solution of sodium acetate until the pH is between 4 and 5. Heat the mixture to 50 °C and stir for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Extraction: Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of 2% to 10% ethyl acetate in hexanes) to separate the isomers.
Visualizations
Caption: Reaction mechanism and potential side product pathways.
Caption: Troubleshooting decision tree for formylation issues.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wang, M. L., & Lin, K. S. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes, 9(11), 1937. [Link]
-
Wikipedia. (2023, November 13). Gattermann reaction. Retrieved from [Link]
-
Pinacho, P., et al. (2022). Accurate Experimental Structure of 1-Chloronaphthalene. Chemistry – A European Journal, 28(31), e202200339. [Link]
-
Wang, H., et al. (2022). Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier-Haack Reaction. Organic Letters, 24(35), 6430–6435. [Link]
-
Animation Chemistry. (2018, September 13). Gattermann Koch Formylation Reaction, mechanism, scope and application IIT JAM CSIR NET GATE [Video]. YouTube. [Link]
-
NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine [Video]. YouTube. [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
-
Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) [Video]. YouTube. [Link]
-
Li, H., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B, 940, 90-95. [Link]
-
Shaalaa.com. (2019, August 1). Write chemical equation for the following: Gatterman - Koch formylation. Retrieved from [Link]
-
Organic Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
- Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.
-
ResearchGate. (n.d.). Accurate Experimental Structure of 1-Chloronaphthalene. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄: Scope and Limitations. Retrieved from [Link]
-
ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 12. shaalaa.com [shaalaa.com]
- 13. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
Vilsmeier-Haack Formylation: A Technical Guide to Optimizing Reaction Temperature
Welcome to the technical support center for the Vilsmeier-Haack formylation reaction. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing one of the most critical parameters of this reaction: temperature. This document will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible formylation process.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the role of temperature in the Vilsmeier-Haack reaction.
Q1: What is the typical temperature range for a Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is versatile in its temperature requirements, which are highly dependent on the reactivity of the substrate.[1] Generally, the reaction is conducted in a range from below 0°C to 80°C.[1] Some protocols have even reported temperatures as high as 120°C.[2] The initial formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is typically performed at low temperatures, often between 0°C and room temperature, to ensure controlled formation and stability.[2][3][4] The subsequent reaction with the aromatic substrate may then be carried out at room temperature or heated to facilitate the formylation of less reactive compounds.[2]
Q2: How does the reactivity of the aromatic substrate influence the choice of reaction temperature?
A2: The Vilsmeier reagent is a relatively weak electrophile.[3][5] Consequently, the reaction is most effective with electron-rich aromatic and heteroaromatic compounds.[3][5] Highly activated substrates, such as phenols, anilines, and pyrroles, can often be formylated at or below room temperature.[1][5] Less reactive substrates may require elevated temperatures (e.g., 60-80°C) to achieve a reasonable reaction rate.[1][2] It is crucial to carefully consider the electronic properties of your substrate when determining the optimal temperature.
Q3: Are there any safety concerns related to temperature in the Vilsmeier-Haack reaction?
A3: Yes, there are significant thermal hazards associated with the Vilsmeier-Haack reaction. The Vilsmeier reagent itself, as well as the reaction mixture, can be thermally unstable.[6][7] This instability can lead to exothermic decomposition, which, if not properly controlled, can result in a thermal runaway with a rapid increase in temperature and pressure.[6][7] Calorimetric studies have shown that decomposition can begin at temperatures as low as 42°C in certain systems, leading to the formation of non-condensable gases.[6] Therefore, careful temperature control, adequate cooling capacity, and a thorough safety assessment are paramount, especially on a larger scale.
Q4: Can reaction temperature influence the regioselectivity of the formylation?
A4: Yes, temperature can play a crucial role in the regioselectivity of the Vilsmeier-Haack reaction, primarily through the principles of kinetic versus thermodynamic control.[8][9][10] At lower temperatures, the reaction is generally under kinetic control, favoring the product that is formed fastest, which is often the less sterically hindered isomer.[8][9] At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the most stable product is favored.[8][9] For example, in the formylation of a substituted aromatic ring, a lower temperature might favor substitution at a more accessible position, while a higher temperature could allow for rearrangement to a thermodynamically more stable, but more sterically hindered, position.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient Temperature: The reaction temperature may be too low for the reactivity of your substrate. 2. Decomposition of Vilsmeier Reagent: If the reagent was prepared at too high a temperature or for too long, it may have decomposed. | 1. Gradual Temperature Increase: After the initial addition of the substrate at a low temperature, slowly warm the reaction mixture to room temperature and then incrementally to 40°C, 60°C, and 80°C, monitoring the reaction progress by TLC or LC-MS at each stage. 2. Controlled Reagent Formation: Ensure the Vilsmeier reagent is prepared at a low temperature (e.g., 0°C) and used promptly.[2][3] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction Under Mixed Kinetic/Thermodynamic Control: The chosen temperature may be in a range where both kinetically and thermodynamically favored products are forming. | 1. For the Kinetic Product: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0°C to room temperature).[9] 2. For the Thermodynamic Product: Conduct the reaction at a higher temperature (e.g., 60-100°C) for a longer duration to allow the reaction to reach equilibrium and favor the more stable isomer.[9] |
| Reaction Mixture Becomes a Solid or Unstirrable Mass | 1. Precipitation of the Vilsmeier Reagent: At low temperatures, the Vilsmeier reagent can sometimes precipitate out of solution, especially if DMF is used as the sole solvent.[4] | 1. Use of a Co-solvent: Consider adding a co-solvent such as dichloromethane (DCM) or chloroform to improve the solubility of the Vilsmeier reagent.[2][11] 2. Slight Increase in Temperature: After the initial formation of the reagent, a slight warming of the mixture may help to redissolve the precipitate before adding the substrate. |
| Darkening of the Reaction Mixture and Formation of Byproducts | 1. Thermal Decomposition: High reaction temperatures can lead to the decomposition of the substrate, product, or the Vilsmeier reagent itself.[6][7] 2. Side Reactions: Elevated temperatures can promote unwanted side reactions. | 1. Lower the Reaction Temperature: If you observe significant darkening or the formation of multiple spots on TLC, reduce the reaction temperature. 2. Optimize Reaction Time: At a given temperature, monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products. |
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
This protocol provides a general starting point. The optimal temperatures and reaction times will need to be determined empirically for each specific substrate.
1. Vilsmeier Reagent Formation: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). b. Cool the flask to 0°C using an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C. d. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes.[3][4] The formation of a pale yellow to white precipitate is common.[4]
2. Formylation Reaction: a. Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., DCM). b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. c. After the addition, the reaction can be continued at 0°C, allowed to warm to room temperature, or heated. The optimal temperature should be determined based on the substrate's reactivity and preliminary small-scale experiments. A typical starting point is to stir at room temperature for 2-6 hours.[3]
3. Work-up: a. Cool the reaction mixture back to 0°C in an ice-water bath. b. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is basic (pH 9-10).[3][12] This step is often exothermic and may involve gas evolution, so it should be done with caution. c. Stir the mixture at room temperature for an additional 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). e. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: The three key stages of the Vilsmeier-Haack formylation reaction.
Troubleshooting Workflow for Temperature Optimization
Caption: A decision-making workflow for optimizing reaction temperature.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
-
MDPI. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules. Retrieved from [Link]
-
ACS Publications. (2006). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
PubMed. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]
-
YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. Retrieved from [Link]
-
YouTube. (2020). Formylation of arene by electron-rich Alkene or carbene !!!!!! Complete mechanistic understanding. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Semantic Scholar. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic vs Thermodynamic Control Of A Reaction. Retrieved from [Link]
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Byproducts formed during the synthesis of 4-Chloronaphthalene-1-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Chloronaphthalene-1-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to byproduct formation during this critical synthesis. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you optimize your reaction outcomes, ensure product purity, and understand the chemical causality behind common synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the formylation of 1-chloronaphthalene.
Q1: What are the primary byproducts I should expect when synthesizing this compound?
The formation of byproducts is highly dependent on the chosen formylation method (e.g., Vilsmeier-Haack, Rieche, Gattermann) and reaction conditions. However, several impurities are consistently reported.
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Common Origin | Identification Notes |
| 2-Chloronaphthalene-1-carbaldehyde | Isomer of the desired product | Electrophilic attack at the C2 (ortho) position instead of the C4 (para) position. | Similar polarity to the desired product, making separation difficult. Often co-elutes in chromatography. Distinguishable by ¹H NMR spectroscopy (different aromatic splitting patterns). |
| Unreacted 1-Chloronaphthalene | Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Highly non-polar. Easily identified by GC-MS and comparison to a standard.[1][2] |
| 1-(Dichloromethyl)-4-chloronaphthalene | Reaction Intermediate | Incomplete hydrolysis during the workup of a Rieche formylation.[3] | Non-aldehyde impurity. Can be detected by mass spectrometry (characteristic isotopic pattern for Cl₃). Hydrolyzes to the desired aldehyde upon treatment with aqueous acid. |
| Di-formylated Naphthalenes | C₁₂H₇Cl(CHO)₂ | Overly harsh reaction conditions (excess formylating agent, high temperature). | Higher polarity than the mono-formylated product. Detectable by a higher molecular weight peak in MS. |
| Naphthalene & Isomeric Impurities | C₁₀H₈ | Impurities present in the starting 1-chloronaphthalene, which is often produced by direct chlorination of naphthalene.[2][4] | These will also undergo formylation, leading to their corresponding aldehydes. |
| Polymeric/Tarry Materials | High MW, undefined | Degradation of starting material or product, often catalyzed by strong Lewis acids at elevated temperatures. | Results in a dark, difficult-to-purify crude product. |
Q2: My post-reaction analysis shows two isomeric aldehydes. Why did this happen and how can I improve the selectivity for the 4-isomer?
The formation of an isomeric byproduct, primarily 2-Chloronaphthalene-1-carbaldehyde , is a classic challenge in the electrophilic substitution of 1-substituted naphthalenes.
Causality: The chlorine atom at the C1 position is an ortho-, para-directing group due to the resonance stabilization it provides to the electrophilic attack intermediates.
-
Attack at C4 (Para): This position is electronically activated and sterically accessible, leading to the desired major product.
-
Attack at C2 (Ortho): This position is also electronically activated. While sterically more hindered than C4, it can still react, leading to the 2-isomer.
The ratio of 4- to 2-isomer is highly sensitive to reaction conditions.
Troubleshooting & Prevention:
-
Temperature Control: The most critical parameter. Lowering the reaction temperature (e.g., maintaining 0-5 °C) generally increases selectivity for the thermodynamically favored para-product.[5]
-
Rate of Addition: Add the formylating agent (e.g., Vilsmeier reagent or dichloromethyl methyl ether) slowly and dropwise to the solution of 1-chloronaphthalene. This maintains a low concentration of the electrophile and minimizes side reactions.
-
Choice of Catalyst/Solvent: In Rieche or Friedel-Crafts type formylations, the choice of Lewis acid and solvent can influence selectivity. Milder Lewis acids (e.g., SnCl₄ over AlCl₃) may offer better control.
Q3: I've identified a significant non-aldehyde impurity with a mass corresponding to the addition of a -CHCl₂ group. What is it and how do I get rid of it?
This byproduct is almost certainly 1-(Dichloromethyl)-4-chloronaphthalene , an intermediate from the Rieche formylation.[3] Its presence indicates that the hydrolysis step during the reaction workup was incomplete.
Mechanism of Formation (Rieche Reaction):
-
1-Chloronaphthalene reacts with dichloromethyl methyl ether and a Lewis acid (like TiCl₄ or SnCl₄) to form a stable dichloromethylated intermediate.
-
This intermediate must be hydrolyzed with water or aqueous acid to yield the final carbaldehyde.
Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: During workup, after quenching the reaction with ice/water, ensure vigorous stirring for a sufficient period (e.g., 1-2 hours) to allow for full conversion of the intermediate. Gentle heating (30-40 °C) of the aqueous quench mixture can sometimes accelerate this hydrolysis, but must be done cautiously to prevent degradation.
-
Post-Purification Hydrolysis: If the impurity is isolated with the product, it can be converted by redissolving the mixture in a solvent like THF and stirring with dilute aqueous HCl, followed by re-extraction and purification.
Q4: My crude product is a dark, intractable tar. Is it salvageable?
The formation of dark, tarry substances is typically due to polymerization or degradation reactions, especially under harsh conditions like high temperatures or the use of highly reactive Lewis acids (e.g., AlCl₃).
Recovery and Purification Strategy:
-
Initial Filtration: Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a plug of Celite® to remove insoluble polymeric material.
-
Activated Charcoal Treatment: Stir the filtrate with activated charcoal (approx. 5-10% by weight of the crude product) for 1-2 hours at room temperature.[6] This is highly effective at removing colored impurities. Filter through Celite® again to remove the charcoal.
-
Column Chromatography: This is the most effective method for separating the desired product from the remaining soluble byproducts. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: After chromatography, further purify the product by recrystallization from a suitable solvent system, such as ethanol/hexane or isopropyl acetate.[6]
Visualized Reaction and Troubleshooting Workflows
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.
Caption: Reaction pathways in the formylation of 1-chloronaphthalene.
Caption: Troubleshooting workflow for synthesis and purification.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation with Optimized Selectivity
This protocol is designed to maximize the yield of the desired 4-isomer.
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-Dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir for 30 minutes at 0 °C until the Vilsmeier reagent (a crystalline solid or thick oil) forms.[7][8][9]
-
Substrate Addition: Dissolve 1-chloronaphthalene (1 equivalent) in a minimal amount of a dry, inert solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Add a saturated solution of sodium acetate to neutralize the acid and stir until the intermediate iminium salt is fully hydrolyzed (typically 1-2 hours).
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid via column chromatography as described in the FAQ section.
Protocol 2: Purification of Crude this compound
This protocol is for purifying a crude product that contains isomers, unreacted starting material, and colored impurities.
-
Initial Cleanup: Dissolve the crude product in a minimum volume of dichloromethane. Add activated charcoal (5% w/w) and stir for 1 hour. Filter the slurry through a pad of Celite®, washing the pad with additional dichloromethane. Concentrate the filtrate.
-
Column Chromatography Setup: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The exact ratio will depend on your specific byproducts, but a good starting point for elution is 98:2 hexane:ethyl acetate.
-
Loading and Elution: Dissolve the crude product in a small amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elute first with pure hexane to remove highly non-polar impurities like unreacted 1-chloronaphthalene.
-
Gradually increase the polarity by moving to a 98:2 or 95:5 hexane:ethyl acetate mixture. The desired product and its isomer will begin to elute.
-
Collect fractions and analyze by TLC to separate the isomers. The 4-isomer is typically slightly more polar and will have a lower Rf value than the 2-isomer, but separation can be challenging.
-
-
Recrystallization: Combine the pure fractions containing the desired product and concentrate them. Dissolve the resulting solid in a minimum amount of hot ethanol or isopropyl acetate. Slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
References
-
PubMed. Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier-Haack Reaction.[Link]
-
Cambridge University Press. Vilsmeier-Haack Reaction.[Link]
-
Wikipedia. Vilsmeier–Haack reaction.[Link]
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]
-
Wikipedia. Gattermann reaction.[Link]
-
Wikipedia. Rieche formylation.[Link]
-
Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained.[Link]
-
L.S.College, Muzaffarpur. Gattermann reaction.[Link]
-
Organic Syntheses. Procedure for purification using activated charcoal and recrystallization.[Link]
-
Unacademy. Gattermann Reaction.[Link]
-
Science Info. Gattermann Reaction: Mechanism, Applications.[Link]
- Google Patents.
-
PubChem. 1-Chloronaphthalene.[Link]
-
Scribd. Selective Halogenation of Aromatics.[Link]
-
Wikipedia. 1-Chloronaphthalene.[Link]
-
SciSpace. Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction.[Link]
-
Organic Syntheses. Rieche formylation procedure example.[Link]
-
INCHEM. ICSC 1707 - 1-CHLORONAPHTHALENE.[Link]
-
Common Organic Chemistry. Rieche Formylation.[Link]
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- 2. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 3. Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. (1993) | A. P. Yakubov | 2 Citations [scispace.com]
- 4. 1-Chloronaphthalene CAS#: 90-13-1 [m.chemicalbook.com]
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- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Improving the Purity of 4-Chloronaphthalene-1-carbaldehyde
Welcome to the technical support center for the purification of 4-Chloronaphthalene-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for achieving high-purity material. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered during purification, explaining the causality behind each experimental step to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses the initial challenges of characterizing crude this compound and selecting an appropriate purification strategy.
Q1: What are the likely impurities in my crude this compound?
Understanding potential impurities is the first step toward effective purification. The impurity profile is largely dictated by the synthetic route. A common synthesis involves the formylation of 1-chloronaphthalene.[1] Based on this and the general reactivity of aldehydes, you can anticipate the following impurities:
-
Unreacted Starting Materials: The most common impurity is likely unreacted 1-chloronaphthalene.[2] Due to its lower polarity compared to the aldehyde product, it can often be separated using chromatographic methods.
-
Byproducts of Synthesis: The synthesis from 1,1-Dichlorodimethyl ether and 1-Chloronaphthalene may result in minor isomers or di-substituted products.[1]
-
Oxidation Products: Aldehydes are susceptible to air oxidation, which forms the corresponding carboxylic acid, in this case, 4-chloronaphthalene-1-carboxylic acid.[3] This is a common issue, especially if the crude material has been stored for an extended period or exposed to air at elevated temperatures.
-
Self-Condensation Products: Aldehydes can undergo self-condensation (aldol reactions), leading to higher molecular weight, often colored, impurities.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane) and residual reagents may also be present.
Q2: My crude product is a dark, oily, or discolored solid. What causes this and how can I achieve a clean product?
Dark coloration in crude aromatic aldehydes typically points to the presence of polymeric or highly conjugated byproducts, often arising from side reactions or decomposition. An initial workup is crucial before attempting crystallization or chromatography.
A recommended first step is to dissolve the crude material in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base. A 10% sodium bicarbonate solution is effective at removing acidic impurities, particularly the 4-chloronaphthalene-1-carboxylic acid byproduct, by converting it into its water-soluble sodium salt.[3] After this wash, washing with water and then brine, followed by drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), will prepare the crude material for a primary purification technique.
Q3: How do I choose the best primary purification method for my needs?
The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree provides a general guide.
Caption: Decision tree for selecting a primary purification method.
-
Recrystallization: Best for large-scale purification (>5 g) when the crude product is already a solid and the main impurities have different solubility profiles. It is often effective at removing minor, less-soluble colored impurities and more-soluble non-polar contaminants like residual 1-chloronaphthalene.
-
Column Chromatography: The most versatile method, ideal for small-scale work (<5 g) or for separating complex mixtures with similar polarities. It provides high resolution but can be material-intensive and time-consuming for larger quantities.[4]
-
Bisulfite Adduct Formation: A highly selective chemical method for separating aldehydes from other functional groups.[5] It is particularly useful when chromatography or recrystallization fails to remove a persistent non-aldehyde impurity. The aldehyde is converted to a water-soluble salt, other impurities are washed away, and the pure aldehyde is then regenerated.[6][7]
Section 2: Detailed Troubleshooting Guides & Protocols
This section provides specific advice and step-by-step protocols for the most common purification techniques.
Troubleshooting Recrystallization
Q4: I'm having trouble finding a suitable recrystallization solvent. What are my options?
The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] Given that this compound is an aromatic aldehyde, its solubility will be high in many common organic solvents.[9] Therefore, a binary solvent system is often required.
| Solvent/System | Rationale & Comments |
| Ethanol | A good starting point. The compound is likely soluble in hot ethanol and may crystallize upon cooling. Similar compounds like 4-nitro-1-naphthylamine can be recrystallized from ethanol.[10] |
| Ethanol / Water | If the compound is too soluble in pure ethanol, adding water (an anti-solvent) to the hot ethanolic solution until it becomes slightly cloudy, then allowing it to cool, can induce crystallization. |
| Hexanes / Ethyl Acetate | A common non-polar/polar mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. This system is excellent for removing highly polar impurities. |
| Toluene or Xylenes | These aromatic solvents can be effective but their high boiling points can sometimes make them difficult to remove completely from the final product. |
Q5: My product is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves, then add more solvent to create a less concentrated solution before allowing it to cool again.
-
Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This gives the molecules time to orient themselves into a crystal lattice.
-
Scratch and Seed: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a tiny crystal of pure product ("seed crystal") to the cooled solution to initiate crystallization.
-
Change Solvents: If oiling persists, the solvent system may be inappropriate. Try a lower-boiling point solvent or a different solvent pair.[8]
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Using a small test sample, identify a suitable solvent or solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture with gentle swirling until the solid just dissolves. Do not add a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all residual solvent.
Troubleshooting Column Chromatography
Q6: My aldehyde seems to be decomposing on the silica gel column. What can I do?
This is a known issue, as standard silica gel is slightly acidic and can catalyze decomposition or aldol reactions.[12]
Solutions:
-
Deactivate the Silica: Neutralize the silica gel by preparing the slurry in the eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Alumina is generally less acidic and can be a better choice for sensitive aldehydes.[4]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to push the solvent through more quickly, minimizing contact time.[13]
Q7: What is a good solvent system (eluent) for purifying this compound on a silica column?
A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane is typically effective. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.
TLC Analysis:
-
Spot the crude material on a TLC plate.
-
Develop the plate in various solvent systems (e.g., 9:1, 5:1, 2:1 Hexanes:Ethyl Acetate).
-
The ideal system will give your desired product a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[4]
| Eluent System (v/v) | Polarity | Likely to Elute |
| 100% Hexanes | Very Low | Unreacted 1-chloronaphthalene |
| 95:5 Hexanes:Ethyl Acetate | Low | Product (this compound) |
| 80:20 Hexanes:Ethyl Acetate | Medium | More polar byproducts (e.g., corresponding alcohol) |
| 50:50 Hexanes:Ethyl Acetate | High | Highly polar byproducts (e.g., carboxylic acid) |
Protocol 2: Step-by-Step Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[14]
-
Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Add another thin layer of sand on top of the silica bed.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" method often results in better separation than loading a liquid sample.[13]
-
Elution: Carefully add the eluent to the top of the column. Using gentle air pressure (from a pump or bulb), push the solvent through the column, maintaining a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Bisulfite Adduct Purification
Q8: The yield of my precipitated bisulfite adduct is low. Why is this happening?
Low yield of the adduct can stem from several factors.[6]
Potential Causes & Solutions:
-
Adduct Solubility: The bisulfite adduct of this compound may have some solubility in the reaction mixture. If it doesn't precipitate cleanly, the adduct will be in the aqueous phase. In this case, switch from filtration to a liquid-liquid extraction to isolate the adduct in the aqueous layer.[5][6]
-
Reagent Quality: The sodium bisulfite solution must be freshly prepared and saturated to ensure maximum reactivity.[6]
-
Insufficient Mixing: If your crude material is not fully soluble in the aqueous bisulfite solution, vigorous stirring is essential to maximize the interfacial reaction. Using a water-miscible co-solvent like THF or ethanol can help bring the aldehyde and the bisulfite into contact.[5]
Q9: How do I efficiently regenerate the pure aldehyde from the bisulfite adduct?
The regeneration step is a simple acid-base equilibrium. The bisulfite adduct is stable in neutral or acidic conditions but decomposes back to the aldehyde and bisulfite ion under basic conditions.
Key Steps for Efficient Regeneration:
-
Isolate the Adduct: Separate the aqueous layer containing the adduct (or the filtered solid adduct redissolved in water).
-
Wash: Wash the aqueous layer with an organic solvent (e.g., diethyl ether or hexanes) one more time to remove any final traces of non-polar organic impurities.[7]
-
Basify: Add a suitable organic solvent (e.g., ethyl acetate) to the aqueous layer. Then, while stirring vigorously, add a strong base like 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[7]
-
Extract: The regenerated, water-insoluble aldehyde will be extracted into the organic layer. Separate the layers and perform one or two more extractions of the aqueous layer with the organic solvent to ensure complete recovery.
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure aldehyde.
Section 3: Purity Assessment and Final Confirmation
Q10: How can I confirm the purity of my final product?
After purification, it is essential to verify the purity and confirm the identity of the compound using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run a sample of your purified material alongside the crude material to visually confirm the removal of impurities.
-
Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). A broad or depressed melting point is indicative of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The spectrum of a pure sample should show clean signals corresponding to the protons and carbons of this compound, with no significant peaks attributable to impurities like 1-chloronaphthalene or the corresponding carboxylic acid.
Section 4: Summary of Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₇ClO | [1] |
| Molecular Weight | 190.63 g/mol | [1] |
| CAS Number | 5471-26-1 | [1][15] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, dichloromethane. | [9] (by analogy) |
Section 5: General Purification Workflow
The following diagram illustrates a comprehensive workflow for purifying crude this compound.
Caption: General workflow for purification and analysis.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). Column chromatography. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). How to run column chromatography. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]
-
BHHX. (n.d.). This compound - CAS:5471-26-1. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Naphthaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoronaphthalene-1-carbaldehyde. National Institutes of Health. Retrieved from [Link]
-
UKEssays. (2019). Purifying Naphthalene Using Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Selective Halogenation of Aromatics. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [5471-26-1]. Retrieved from [Link]
-
Semantic Scholar. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Phthalic Acid and Naphthalene. Retrieved from [Link]
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ResearchGate. (2025). Complete Dechlorination of 1-Chloronaphthalene by Electrochemical Reduction with Naphthalene Radical Anion as Mediator. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. National Institutes of Health. Retrieved from [Link]
-
USITC. (1967). SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1967. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 1707 - 1-CHLORONAPHTHALENE. Retrieved from [Link]
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PubChem. (n.d.). 1-Naphthaldehyde. National Institutes of Health. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-chloro- (CAS 90-13-1). Retrieved from [Link]
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Technical Support Center: Synthesis of 4-Chloronaphthalene-1-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Chloronaphthalene-1-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and scale up this important chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical field experience to help you navigate the common challenges associated with this synthesis.
Troubleshooting Guide: Common Issues in Scaling Up this compound Synthesis
Scaling up any chemical synthesis can introduce unforeseen challenges. This guide addresses the most common issues encountered during the large-scale synthesis of this compound, which is typically achieved via the Vilsmeier-Haack reaction.
Problem 1: Low or Inconsistent Yield
Q: My yield of this compound is significantly lower than expected on a larger scale. What are the potential causes?
A: A drop in yield upon scale-up is a frequent issue and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics. Here are the primary aspects to investigate:
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Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction and is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2] On a larger scale, inefficient mixing can lead to localized areas of high concentration of reactants, which can cause side reactions or incomplete formation of the Vilsmeier reagent.
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Poor Temperature Control: The formation of the Vilsmeier reagent and its subsequent reaction with 1-chloronaphthalene are exothermic. Inadequate heat dissipation in a larger reactor can lead to an increase in the reaction temperature, which can promote the formation of byproducts and degradation of the starting material or product.[3]
-
Sub-optimal Reagent Stoichiometry: While laboratory-scale reactions might be forgiving, on a larger scale, the precise stoichiometry of the reagents is critical. An excess or deficit of either DMF or POCl₃ can impact the yield.
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Incomplete Hydrolysis of the Iminium Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.[2][4] Incomplete hydrolysis during the work-up will result in a lower yield of the desired product.
Q: I'm observing a lot of starting material (1-chloronaphthalene) remaining even after extended reaction times. How can I improve conversion?
A: Low conversion is a common bottleneck. Consider the following troubleshooting steps:
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Vilsmeier Reagent Activity: The Vilsmeier reagent is a relatively weak electrophile.[1] Naphthalene itself is not highly reactive towards Vilsmeier-Haack formylation, and while the chloro-group is an ortho-, para-director, it is also deactivating. Therefore, ensuring the Vilsmeier reagent is pre-formed and fully active before the addition of 1-chloronaphthalene is crucial.
-
Reaction Temperature and Time: While high temperatures can lead to degradation, a temperature that is too low may result in a sluggish reaction. A systematic study of the reaction temperature and time is recommended for optimization. Monitoring the reaction progress by an appropriate technique (e.g., TLC, GC, or HPLC) is essential to determine the optimal reaction time.[3]
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate. While DMF often serves as both a reagent and a solvent, in some cases, the use of a co-solvent might be beneficial.
Q: The reaction seems to stall or not go to completion. What factors should I investigate?
A: A stalled reaction can be frustrating. Here's a checklist of potential culprits:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or solvent will consume the reagent and prevent the reaction from proceeding. Ensure all reagents and glassware are scrupulously dry.
-
Reagent Quality: The quality of DMF and POCl₃ is paramount. Old or improperly stored reagents may have degraded, leading to lower reactivity. It is advisable to use freshly distilled or high-purity reagents.
-
Order of Addition: The order in which the reagents are mixed can be critical. Generally, the Vilsmeier reagent is prepared first by adding POCl₃ to DMF at a low temperature, followed by the addition of the 1-chloronaphthalene.
| Parameter | Recommendation for Scale-Up | Rationale |
| Reagent Purity | Use high-purity, dry DMF and POCl₃. | Moisture and impurities can deactivate the Vilsmeier reagent. |
| Stoichiometry | Typically 1.1 to 1.5 equivalents of Vilsmeier reagent. | A slight excess ensures complete conversion of the substrate. |
| Temperature | Maintain a low temperature (0-10 °C) during reagent addition and then allow the reaction to proceed at a controlled, optimized temperature (e.g., room temperature to 50 °C). | Controls exothermicity and minimizes side reactions.[3] |
| Mixing | Ensure efficient and vigorous stirring throughout the reaction. | Promotes homogeneity and efficient heat and mass transfer. |
Problem 2: Formation of Impurities
Q: I'm seeing an additional spot on my TLC that I suspect is a di-formylated product. How can I minimize its formation?
A: The formation of di-formylated byproducts is a known issue in Vilsmeier-Haack reactions, especially with activated aromatic substrates.[3] To suppress this side reaction:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess will drive the reaction towards di-formylation.
-
Temperature Management: Lowering the reaction temperature can often increase the selectivity for mono-formylation.
-
Controlled Addition: Add the 1-chloronaphthalene solution slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the substrate, which can disfavor a second formylation.
Q: My final product is a dark oil or tar-like substance that is difficult to purify. What is causing this and how can I prevent it?
A: The formation of dark, tarry substances is usually a sign of product or starting material degradation.[3] This is often caused by:
-
Excessively High Temperatures: As mentioned, poor temperature control is a major contributor to side reactions and polymerization.
-
Prolonged Reaction Times: Once the starting material is consumed, the product can be susceptible to further reactions or degradation under the harsh reaction conditions. Monitor the reaction closely and quench it as soon as it is complete.[3]
-
Acidic Conditions during Work-up: The crude product may not be stable to prolonged exposure to the acidic conditions generated during the hydrolysis of excess POCl₃. Prompt and efficient neutralization is key.
Q: I'm observing unknown impurities in my NMR/GC-MS. What are the likely side products of the Vilsmeier-Haack reaction with 1-chloronaphthalene?
A: Besides di-formylation, other side reactions can occur:
-
Isomer Formation: While formylation is expected at the 4-position due to electronic and steric effects, small amounts of other isomers may form.
-
Reactions involving the Chloro-group: Although less common under Vilsmeier-Haack conditions, at elevated temperatures, nucleophilic substitution of the chloro-group might be possible, though unlikely.
-
Products from DMF Decomposition: At high temperatures, DMF can decompose, leading to a variety of impurities.
Problem 3: Difficult Work-up and Purification
Q: The quenching of my large-scale reaction is very exothermic and difficult to control. What is the safest and most effective quenching procedure?
A: The quenching of POCl₃ is highly exothermic and can be dangerous on a large scale.[5] A "reverse quench" is the recommended and safest procedure:
-
Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water.
-
Cool the reaction mixture to a low temperature (e.g., 0-5 °C).
-
Slowly and carefully add the cooled reaction mixture to the ice/water mixture at a rate that allows for effective temperature control of the quench vessel.
-
Monitor the temperature of the quench vessel closely and adjust the addition rate as needed.
This method ensures that the heat generated is efficiently dissipated by the large volume of ice and water.[5]
Q: I'm having trouble with phase separation during the aqueous work-up, or I'm getting persistent emulsions. How can I resolve this?
A: Emulsions are common in large-scale work-ups. To address this:
-
Addition of Brine: After neutralization, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: The choice of extraction solvent can impact emulsion formation. Solvents like dichloromethane or ethyl acetate are commonly used.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of celite can help to break up the emulsion.
Q: My crude product is difficult to crystallize. What are some effective crystallization solvents or alternative purification methods for this compound?
A: If direct crystallization of the crude product is challenging, consider the following:
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Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step. Common solvents for crystallization of aromatic aldehydes include hexanes, ethanol, isopropanol, and mixtures thereof.
-
Chromatography: If crystallization fails, purification by column chromatography on silica gel is a reliable alternative, although it may be less practical for very large scales.
-
Distillation: Depending on the boiling point and thermal stability of the product and impurities, distillation under reduced pressure could be a viable purification method for larger quantities.
Frequently Asked Questions (FAQs)
Reaction Chemistry & Mechanism
Q: What is the active electrophile in the Vilsmeier-Haack reaction for the synthesis of this compound?
A: The active electrophile is a chloroiminium salt, also known as the Vilsmeier reagent.[1][2] It is formed in situ from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6]
Caption: Formation of the Vilsmeier Reagent.
Q: Why does formylation occur at the 4-position of 1-chloronaphthalene?
A: The formylation occurs at the 4-position (para to the chloro group) due to a combination of electronic and steric effects. The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. While it deactivates the ring overall, it directs incoming electrophiles to the positions ortho and para to itself. The 4-position is sterically less hindered than the 2-position (ortho), making it the preferred site of attack for the relatively bulky Vilsmeier reagent.
Reagents and Solvents
Q: What is the optimal ratio of DMF to POCl₃ for this synthesis?
A: The optimal molar ratio of DMF to POCl₃ is typically around 1:1 to 1.2:1. An excess of DMF is often used as it can also serve as the solvent for the reaction.
Q: Can I use other formylating agents or Lewis acids for this transformation?
A: While the Vilsmeier-Haack reaction is the most common method for this formylation, other methods exist for the formylation of aromatic compounds, such as the Gattermann-Koch reaction.[1] However, these may have their own limitations and may not be as suitable for this specific substrate. Alternative Lewis acids to POCl₃, such as thionyl chloride, can also be used to generate the Vilsmeier reagent.[7]
Q: What are the recommended solvents for the reaction and work-up?
A: For the reaction itself, DMF often serves as both a reagent and a solvent. If a co-solvent is needed, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used. For the work-up, common extraction solvents include DCM, ethyl acetate, or toluene.
Reaction Parameters
Q: What is the optimal temperature range for the Vilsmeier-Haack reaction with 1-chloronaphthalene?
A: The formation of the Vilsmeier reagent is typically carried out at a low temperature (0-10 °C). The subsequent formylation reaction can be run at temperatures ranging from room temperature to around 50-60 °C. The optimal temperature will need to be determined experimentally for a specific scale and reactor setup to balance reaction rate and impurity formation.
Q: How does the order of addition of reagents affect the reaction outcome?
A: The order of addition is critical. The Vilsmeier reagent should be prepared first by adding POCl₃ to DMF. Adding DMF to POCl₃ can lead to an uncontrolled exotherm and potential side reactions. The 1-chloronaphthalene should then be added to the pre-formed reagent.
Caption: Recommended workflow for the synthesis of this compound.
Safety
Q: What are the major safety precautions I should take when working with phosphorus oxychloride (POCl₃) on a large scale?
A: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires careful handling, especially in large quantities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.
-
Handling: POCl₃ reacts violently with water.[5] Ensure all equipment is dry and avoid any contact with moisture.
-
Spill Management: Have appropriate spill control materials readily available, such as absorbent pads and a neutralizing agent (e.g., sodium bicarbonate).
-
Quenching: As detailed in the troubleshooting guide, the quenching of POCl₃ must be done with extreme care in a controlled manner to manage the exothermic reaction.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
PubMed. Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier-Haack Reaction. [Link]
-
ACS Publications. Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier–Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
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- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Stability issues of 4-Chloronaphthalene-1-carbaldehyde during workup
Troubleshooting Guide for Stability Issues During Workup
Welcome to the technical support center for 4-Chloronaphthalene-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges during the experimental workup of this compound. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to ensure the integrity of your synthesis.
Q1: I'm observing significant product loss and the formation of a dark, tarry substance after quenching my reaction and performing an aqueous wash. What is happening to my this compound?
A1: Understanding the Instability
The issues you are encountering likely stem from the inherent reactivity of the aldehyde functional group, which is susceptible to oxidation and polymerization, especially under certain workup conditions. Aromatic aldehydes, in general, can be sensitive to air, light, and heat.[1] The naphthalene ring system, while aromatic, can also undergo degradation pathways.[2][3]
Potential Causes and Solutions:
-
Aerial Oxidation: The aldehyde group (-CHO) is prone to oxidation to the corresponding carboxylic acid (4-chloronaphthalene-1-carboxylic acid). This process can be accelerated by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities.
-
Preventative Measure: Conduct the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. De-gas all aqueous solutions used for washing by bubbling an inert gas through them before use.
-
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acidic or basic conditions.[4] This can lead to the formation of high-molecular-weight, insoluble materials, which may appear as a tarry substance.
-
Preventative Measure: Maintain a neutral pH during the workup. If your reaction involves strong acids or bases, ensure they are thoroughly neutralized before extraction. Use a buffered wash (e.g., phosphate buffer at pH 7) if necessary.
-
-
Light Sensitivity: Naphthalene derivatives can be sensitive to light, which can promote the formation of radical species and lead to degradation.[2]
-
Preventative Measure: Protect your reaction and workup vessels from light by wrapping them in aluminum foil.
-
Q2: My crude product appears to be a mixture of my desired aldehyde and a significant amount of a more polar impurity, as seen on TLC. What is this common byproduct and how can I avoid it?
A2: Identifying and Mitigating Byproduct Formation
The most common polar impurity is the over-oxidized product, 4-chloronaphthalene-1-carboxylic acid . This is a frequent issue with many aromatic aldehydes.
Strategies to Minimize Carboxylic Acid Formation:
-
Controlled Oxidation (During Synthesis): If your synthesis involves an oxidation step to form the aldehyde, ensure you are not over-oxidizing the starting material. Use a mild and selective oxidizing agent and carefully monitor the reaction progress by TLC or GC-MS.
-
Prompt Workup: Do not let the reaction mixture sit for extended periods after completion, especially if it is exposed to air.[1]
-
Temperature Control: Perform the workup at reduced temperatures (e.g., in an ice bath) to slow down the rate of oxidation.
Recommended Workup Protocol to Minimize Oxidation:
A carefully controlled workup is crucial. A synthesis procedure for this compound involves quenching with water, followed by washes with water and brine.[5] This standard procedure can be optimized to enhance stability.
| Step | Procedure | Rationale |
| 1. Quenching | After reaction completion, cool the reaction mixture to 0 °C in an ice bath. Quench by slowly adding a pre-chilled, de-gassed saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7). | Cooling minimizes side reactions. A mild basic or neutral quench neutralizes any residual acid catalysts without being harsh enough to promote significant aldol-type side reactions. |
| 2. Extraction | Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction quickly and minimize agitation to reduce emulsion formation. | Efficiently separates the organic product from the aqueous phase. |
| 3. Washing | Wash the organic layer sequentially with pre-chilled, de-gassed water and then with a de-gassed saturated brine solution. | Removes water-soluble impurities. The brine wash helps to break up emulsions and remove bulk water before drying. |
| 4. Drying | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | Removes residual water which can interfere with subsequent steps and product stability. |
| 5. Concentration | Concentrate the dried organic phase under reduced pressure (rotary evaporation) at a low temperature (≤ 30-40 °C). | Prevents thermal degradation of the product. |
Q3: I am struggling to purify my this compound by column chromatography. The product seems to streak on the column or degrade. What are the best practices for purification?
A3: Optimizing Chromatographic Purification
The instability of aldehydes on silica gel is a known issue. The slightly acidic nature of standard silica gel can catalyze degradation or polymerization.
Chromatography Best Practices:
-
Deactivated Silica: Use silica gel that has been deactivated. This can be achieved by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a neutral or mildly basic additive, such as triethylamine (~0.5-1% v/v).
-
Solvent System: Use a non-polar solvent system where possible. A common choice is a mixture of hexanes and ethyl acetate. Start with a low polarity and gradually increase it.
-
Rapid Purification: Do not let the product sit on the column for an extended period. Pack the column well and run it efficiently.
-
Inert Atmosphere: If the product is particularly sensitive, consider running the column under a positive pressure of nitrogen.
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A4: Proper Storage and Handling
Proper storage is critical to prevent degradation over time.[6] Aromatic aldehydes are known to be sensitive to environmental factors.[7]
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.[6]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). This can be achieved by flushing the container with the inert gas before sealing.
-
Light: Protect from light by storing in an amber glass vial or by wrapping the container in aluminum foil.[1][6]
-
Purity: Ensure the material is as pure as possible before long-term storage, as impurities can sometimes catalyze degradation.
Frequently Asked Questions (FAQs)
Q: Is this compound known to be a lachrymator or irritant?
A: Yes, related naphthaldehydes are known to be irritants and lachrymators (substances that cause tearing).[8] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q: Can I use a basic wash (e.g., NaOH) during the workup to remove acidic impurities?
A: It is generally not recommended to use strong bases like sodium hydroxide. While it will effectively remove the carboxylic acid byproduct, strong bases can catalyze aldol condensation or other decomposition pathways of the aldehyde. A milder base like sodium bicarbonate is a safer choice.
Q: Are there any known incompatibilities for this compound?
A: Yes, it is incompatible with strong oxidizing agents and strong bases. Reactions with these reagents can be exothermic and lead to degradation of the compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound during workup.
Caption: Troubleshooting workflow for this compound.
References
-
Simulation chamber studies of the atmospheric degradation of naphthalene, 1-nitronaphthalene and phthaldialdehyde. CORA. Available at: [Link]
-
Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. International Journal of Molecular Sciences. Available at: [Link]
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Available at: [Link]
-
1-Naphthaldehyde. PubChem. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
What are the side effects of Paraldehyde?. Patsnap Synapse. Available at: [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]
-
Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis. Journal of Environmental Sciences. Available at: [Link]
-
2-Naphthalenecarboxaldehyde. PubChem. Available at: [Link]
-
1-naphthaldehyde. Organic Syntheses. Available at: [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Food Chemistry. Available at: [Link]
-
Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. Available at: [Link]
-
This compound. Beijing Xinhengyan Technology Co., Ltd. Available at: [Link]
-
2-Hydroxy-1-naphthaldehyde. PubChem. Available at: [Link]
-
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-. PubChem. Available at: [Link]
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Validation & Comparative
Deconstructing the Signature: A Guide to Interpreting the Mass Spectrum of 4-Chloronaphthalene-1-carbaldehyde
For the modern researcher, scientist, and drug development professional, the unequivocal structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structural architecture. This guide provides an in-depth, experience-driven interpretation of the mass spectrum of 4-Chloronaphthalene-1-carbaldehyde, a halogenated aromatic aldehyde, and compares the utility of mass spectrometry with other spectroscopic methods.
At its core, the mass spectrum of a compound is a unique chemical fingerprint, a product of its ionization and subsequent fragmentation. For a molecule like this compound (C₁₁H₇ClO, Molecular Weight: 190.63 g/mol ), the interplay between the robust naphthalene system, the reactive aldehyde group, and the isotopic nature of chlorine dictates a rich and informative fragmentation pattern.[1][2] This guide will dissect these features, providing a predictive framework for its analysis, even in the absence of a publicly available experimental spectrum.
The Ionization Process: A High-Energy Encounter
The most common ionization technique for this type of analysis is Electron Ionization (EI).[3] In the EI source, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV), which is more than sufficient to dislodge a valence electron, creating a positively charged radical cation known as the molecular ion (M⁺•).[4] This process is intentionally energetic to induce fragmentation, which provides the structural clues essential for interpretation.
Decoding the Molecular Ion Region: The Chlorine Isotope Signature
A key diagnostic feature in the mass spectrum of any chlorinated compound is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This results in a characteristic M+ and M+2 peak cluster with a relative intensity ratio of roughly 3:1.
For this compound, we would expect to see:
-
M+ peak at m/z 190: Corresponding to the molecule containing the ³⁵Cl isotope.
-
M+2 peak at m/z 192: Corresponding to the molecule containing the ³⁷Cl isotope.
The presence of this 3:1 isotopic pattern is a definitive indicator of a single chlorine atom in the molecule.
Predicted Fragmentation Pathways: A Cascade of Stability
The excess energy imparted during electron ionization causes the molecular ion to fragment in a series of predictable ways, governed by the formation of the most stable daughter ions and neutral losses.
Key Predicted Fragmentation Pathways for this compound:
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Significance |
| [M-H]⁺ | 189 | H• | Loss of the aldehydic hydrogen is a common fragmentation for aromatic aldehydes, forming a stable acylium ion.[3] |
| [M-CHO]⁺ | 161 | •CHO | Loss of the entire formyl radical is a highly favorable pathway, leading to the stable 4-chloronaphthyl cation.[3] |
| [M-Cl]⁺ | 155 | •Cl | Cleavage of the carbon-chlorine bond results in the naphthaldehyde cation. |
| [M-CO]⁺• | 162 | CO | Loss of carbon monoxide from the molecular ion is possible, though typically less favored than α-cleavage. |
| [C₁₀H₇]⁺ | 127 | Cl, CO | Subsequent loss of CO from the [M-Cl]⁺ fragment would yield the naphthyl cation. |
Experimental Protocol: Acquiring the Mass Spectrum
A robust and reproducible mass spectrum of this compound can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Acquisition and Analysis: The mass spectrometer will continuously scan and record mass spectra as the compound elutes from the GC column. The resulting spectrum can then be analyzed for the molecular ion and fragmentation patterns.
A Comparative Look: Mass Spectrometry vs. Other Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, a comprehensive structural elucidation often relies on complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides direct molecular weight information, detailed structural information from fragmentation. | Can be a "hard" ionization technique leading to the absence of a molecular ion in some cases, limited stereochemical information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity, and stereochemistry. | Provides a complete picture of the molecular skeleton and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, can be complex to interpret for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides a quick overview of the functional groups present. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
Visualizing the Process
Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
General Workflow for Structural Elucidation
Caption: Integrated workflow for the structural elucidation of an organic compound.
Conclusion
The mass spectrum of this compound, interpreted through the lens of established fragmentation principles, offers a wealth of structural information. The characteristic chlorine isotope pattern, coupled with predictable losses of the aldehyde functional group and subsequent fragmentation of the naphthalene core, provides a robust framework for its identification. While mass spectrometry is a powerful standalone technique, its true analytical strength is realized when used in concert with NMR and FTIR spectroscopy, allowing for an unambiguous and comprehensive structural determination. This integrated approach is the hallmark of modern chemical analysis and is indispensable in the fields of research and drug development.
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Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025, April 7). PMC. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide: Comparing the Reactivity of 4-Chloro vs. 4-Bromo Naphthalene-1-carbaldehyde
Introduction
In the intricate world of organic synthesis, the selection of starting materials is a decision that dictates the trajectory of a synthetic route. Naphthalene derivatives are crucial scaffolds in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Among them, 4-halo-naphthalene-1-carbaldehydes serve as versatile bifunctional intermediates, possessing both a reactive carbon-halogen bond and an aldehyde handle for further elaboration.
This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 4-chloro-naphthalene-1-carbaldehyde and 4-bromo-naphthalene-1-carbaldehyde . The choice between a chloro or bromo substituent is far from arbitrary; it is a strategic decision based on fundamental principles of chemical reactivity, cost, and the specific transformation being targeted. We will dissect the nuanced differences in their performance in key synthetic reactions, supported by mechanistic principles and experimental insights, to empower researchers to make informed, field-proven decisions.
Core Physicochemical Differences: The C-X Bond
The fundamental divergence in reactivity between these two molecules originates from the intrinsic properties of the carbon-halogen bond. Understanding these differences is paramount to predicting their behavior in chemical reactions.
| Property | 4-chloro-naphthalene-1-carbaldehyde | 4-bromo-naphthalene-1-carbaldehyde | Rationale |
| Molecular Formula | C₁₁H₇ClO | C₁₁H₇BrO | - |
| Molecular Weight | 190.63 g/mol | 235.08 g/mol [2] | Bromine is a heavier element than chlorine. |
| Avg. C-X Bond Energy | ~328 kJ/mol[3] | ~276 kJ/mol[3] | The C-Cl bond is stronger and requires more energy to cleave due to better orbital overlap and higher bond polarity.[3][4] |
The C-Cl bond is stronger, shorter, and more polarized due to chlorine's higher electronegativity. Conversely, the C-Br bond is weaker, longer, and more polarizable, meaning its electron cloud is more easily distorted.[3][4] These characteristics are the primary drivers for the reactivity differences discussed below. The electron-withdrawing nature of the aldehyde group at the 1-position renders the entire aromatic system relatively electron-poor, which is a key factor in facilitating nucleophilic aromatic substitution reactions.[5][6]
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Cross-coupling reactions are cornerstones of modern organic synthesis for C-C bond formation.[7] The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a prime example.[8][9]
Mechanistic Insight: The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] For aryl halides, the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is frequently the rate-determining step.[4]
Reactivity Comparison: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend of decreasing C-X bond strength: Ar-I > Ar-Br > Ar-Cl .[10][11]
-
4-Bromo-naphthalene-1-carbaldehyde: The weaker C-Br bond (~276 kJ/mol) facilitates a lower activation energy for the oxidative addition step.[3] This results in faster reaction rates, higher yields, and the ability to use milder reaction conditions and less activated catalysts.
-
4-Chloro-naphthalene-1-carbaldehyde: The stronger C-Cl bond (~328 kJ/mol) presents a higher energy barrier for oxidative addition.[3][12] Consequently, reactions often require more forcing conditions (higher temperatures, longer reaction times) and more sophisticated, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields.[13][14]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-naphthalene-1-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Stir the resulting mixture at 90-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for substituting halides on electron-poor aromatic rings with nucleophiles like amines, alkoxides, or thiolates.[5]
Mechanistic Insight: This reaction proceeds via a two-step addition-elimination mechanism.[6][15] The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen (the ipso-carbon) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16] The presence of an electron-withdrawing group (like our aldehyde) ortho or para to the leaving group is crucial for stabilizing this negatively charged intermediate.[5][6]
Reactivity Comparison: In stark contrast to cross-coupling, the reactivity order for SNAr is often: Ar-F > Ar-Cl > Ar-Br > Ar-I .[16]
-
4-Chloro-naphthalene-1-carbaldehyde: Chlorine is more electronegative than bromine. This potent inductive effect makes the ipso-carbon more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile. Since the C-X bond is not broken in the rate-determining step, the higher bond strength of C-Cl is not a kinetic impediment.[16]
-
4-Bromo-naphthalene-1-carbaldehyde: Bromine is less electronegative, resulting in a less electrophilic ipso-carbon compared to the chloro-analogue. This leads to a higher activation energy for the initial nucleophilic attack and a slower reaction rate.
Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
Experimental Protocol: SNAr with an Amine
-
In a sealed tube, dissolve 4-chloro-naphthalene-1-carbaldehyde (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP.
-
Add the desired amine (e.g., morpholine, 1.5-2.0 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize or purify by column chromatography to obtain the pure product.
Reactions Involving the Aldehyde Group
The primary function of the aldehyde group is to serve as a versatile synthetic handle for transformations such as Wittig reactions, reductive aminations, oxidations, and reductions. The electronic influence of the halogen at the distant 4-position on the aldehyde at the 1-position is minimal. While chlorine's greater electronegativity might impart a marginally higher electrophilicity to the aldehyde carbon compared to bromine, this effect is generally too subtle to be synthetically significant.
Practical Considerations and Strategic Synthesis
| Factor | 4-chloro-naphthalene-1-carbaldehyde | 4-bromo-naphthalene-1-carbaldehyde |
| Reactivity (Cross-Coupling) | Lower | Higher |
| Reactivity (SNAr) | Higher | Lower |
| Cost & Availability | Generally lower cost, more widely available.[13][17] | Generally higher cost. |
| Strategic Use | Preferred for SNAr; cost-effective choice requiring optimized cross-coupling conditions. | Preferred for cross-coupling under mild conditions; ideal for rapid synthesis. |
Final Verdict
The choice between 4-chloro- and 4-bromo-naphthalene-1-carbaldehyde is a classic example of the structure-reactivity paradigm in organic chemistry. It is not a matter of which reagent is superior, but which is optimal for the specific chemical context.
-
Choose 4-bromo-naphthalene-1-carbaldehyde when your synthetic route prioritizes a palladium-catalyzed cross-coupling step. Its superior reactivity ensures milder conditions, faster conversions, and often higher yields, justifying its higher cost for delicate substrates or when reaction efficiency is paramount.
-
Choose 4-chloro-naphthalene-1-carbaldehyde when the key transformation is a Nucleophilic Aromatic Substitution (SNAr) , where its reactivity is enhanced. Furthermore, it is the pragmatic and economical choice for large-scale syntheses, provided that any subsequent cross-coupling steps can be successfully optimized with more active catalyst systems.
By understanding the fundamental principles governing the reactivity of the C-Cl and C-Br bonds, researchers can strategically leverage these powerful intermediates to build molecular complexity with greater precision and efficiency.
References
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A Comparative Spectroscopic Guide to 4-Chloronaphthalene-1-carbaldehyde and its Positional Isomers
Introduction: The Criticality of Isomer Identification
In the realms of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic core is not a trivial detail—it is often the primary determinant of a molecule's function. For halogenated polycyclic aromatic hydrocarbons like chloronaphthaldehydes, a simple shift in the position of the chlorine atom can drastically alter biological activity, photophysical properties, and synthetic potential. 4-Chloronaphthalene-1-carbaldehyde and its isomers serve as vital synthetic intermediates, but their structural similarity presents a significant analytical challenge. Unambiguous identification is paramount to ensure the efficacy, safety, and reproducibility of downstream applications.
This technical guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy, we will delineate the distinct spectral "fingerprints" of each isomer. The causality behind experimental choices and data interpretation is explained to provide researchers with a robust framework for confident structural elucidation.
Isomeric Structures Under Investigation
The primary focus is on isomers where the carbaldehyde group is fixed at the C1 position of the naphthalene ring, and the chlorine atom occupies various other positions. The key isomers for comparison are 4-Chloro-, 5-Chloro-, and 8-Chloronaphthalene-1-carbaldehyde, as they represent distinct electronic and steric environments.
Caption: Molecular structures of key chloronaphthalene-1-carbaldehyde isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift of each proton and carbon is exquisitely sensitive to its local electronic environment, which is directly influenced by the relative positions of the electron-withdrawing aldehyde (-CHO) and chlorine (-Cl) groups.
Expertise & Causality: Interpreting ¹H NMR Spectra
In all isomers, the aldehydic proton is the most deshielded, appearing as a singlet far downfield (typically >10 ppm) due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[1] The primary differentiation arises from the aromatic region (7.5-9.5 ppm).
-
Peri-Effect of the Aldehyde: The proton at the C8 position (peri to the C1-aldehyde) experiences significant deshielding due to spatial proximity and the carbonyl's anisotropic field. In the absence of a C8-substituent, this proton is typically the furthest downfield in the aromatic region.
-
Inductive and Mesomeric Effects of Chlorine: The electronegative chlorine atom deshields adjacent protons (ortho-effect) and, to a lesser extent, protons further away. This allows for clear differentiation.
Comparative ¹H NMR Data (Predicted and Experimental)
| Isomer | Aldehyde H (δ, ppm) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-5 (δ, ppm) | H-8 (δ, ppm) | Key Differentiator |
| 1-Naphthaldehyde (Parent) | ~10.3 (s) | ~8.0 (d) | ~7.6 (t) | ~7.9 (d) | ~9.2 (d) | Baseline spectrum.[2] |
| 4-Chloro-1-carbaldehyde | ~10.3 (s) | ~7.8 (d) | Doublet | No Proton | ~9.3 (d) | H-3 appears as a distinct doublet, coupled only to H-2. |
| 5-Chloro-1-carbaldehyde | ~10.4 (s) | ~8.1 (d) | ~7.7 (t) | No Proton | Doublet | H-8 is a doublet, while H-4 is also a doublet coupled to H-3. |
| 8-Chloro-1-carbaldehyde | ~10.5 (s) | ~8.0 (d) | ~7.6 (t) | ~8.0 (d) | No Proton | Absence of the highly deshielded peri-proton signal around 9.2 ppm. |
Note: Exact chemical shifts can vary based on the solvent and instrument frequency. The patterns and relative positions are most informative.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy excels at confirming the presence of key functional groups. For chloronaphthalene-1-carbaldehydes, the most diagnostic peaks are the carbonyl (C=O) stretch and the aromatic C-H and C-Cl vibrations.
Expertise & Causality: Interpreting IR Spectra
The position of the C=O stretching frequency provides clues about the electronic environment. Conjugation of the aldehyde with the naphthalene ring lowers the C=O frequency compared to a saturated aldehyde.[3] The position of the electron-withdrawing chlorine atom can further modulate this frequency, though the effect is often subtle.
-
Aldehyde C-H Stretch: A characteristic, often weak, pair of bands (a Fermi doublet) appears between 2830-2695 cm⁻¹. The peak around 2720 cm⁻¹ is a key diagnostic feature for the aldehyde C-H bond.[4][5]
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the range of 1710-1685 cm⁻¹ for aromatic aldehydes.[3]
-
Aromatic C=C Stretch: Medium to strong bands appear in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, indicates the presence of a C-Cl bond.
Comparative IR Data
| Isomer | Aldehyde C-H Stretch (cm⁻¹) | Carbonyl C=O Stretch (cm⁻¹) | Aromatic C=C Stretches (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 1-Naphthaldehyde (Parent) | ~2820, ~2730 | ~1695 | ~1590, 1510, 1460 | N/A |
| 4-Chloro-1-carbaldehyde | ~2825, ~2735 | ~1690 | ~1585, 1505, 1455 | ~760 |
| 5-Chloro-1-carbaldehyde | ~2822, ~2733 | ~1692 | ~1588, 1508, 1458 | ~780 |
| 8-Chloro-1-carbaldehyde | ~2820, ~2730 | ~1698 | ~1592, 1512, 1462 | ~775 |
Note: The primary value of IR is confirming the aldehyde and chloro-aromatic functionalities. Positional isomer differentiation based solely on IR can be challenging due to the small shifts.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For these isomers, the key features are the molecular ion peak and the characteristic isotopic signature of chlorine.
Expertise & Causality: Interpreting Mass Spectra
All isomers share the same molecular formula (C₁₁H₇ClO) and therefore the same nominal molecular weight (190 g/mol ). The most critical diagnostic feature is the isotopic pattern of the molecular ion.
-
Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is about one-third the intensity of the M⁺ peak. This pattern is a definitive indicator of a monochlorinated compound.
-
Key Fragmentations: Aromatic aldehydes typically undergo predictable fragmentations:
-
[M-1]⁺ (m/z 189): Loss of the aldehydic hydrogen atom to form a stable acylium ion.[4]
-
[M-29]⁺ (m/z 161): Loss of the entire formyl radical (•CHO) to form a chloronaphthyl cation.[4]
-
[M-Cl]⁺ (m/z 155): Loss of the chlorine atom.
-
[M-CHO-Cl]⁺ (m/z 126): Loss of both the formyl radical and the chlorine atom, leading to a naphthalen-yl cation radical.
-
While the major fragmentation pathways are similar for all isomers, the relative intensities of the fragment ions may differ slightly due to subtle differences in the stability of the resulting cations. However, differentiating isomers solely by electron ionization (EI) MS is generally unreliable.
Comparative Mass Spectrometry Data
| Feature | Expected Value (m/z) | Observation for all Isomers |
| Molecular Ion (M⁺, ³⁵Cl) | 190 | Base peak or very intense peak. |
| Isotope Peak (M+2, ³⁷Cl) | 192 | Intense peak, ~33% of M⁺ intensity.[6] |
| Loss of H• ([M-H]⁺) | 189 | Moderate to strong peak. |
| Loss of CHO• ([M-CHO]⁺) | 161 | Moderate to strong peak. |
| Naphthyl Cation | 127 | Present from loss of CHO and Cl (as HCl).[4] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: Standard workflow for acquiring an electron ionization mass spectrum.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule. The naphthalene core gives rise to strong ultraviolet absorption.[7] The position of the substituents can shift the absorption maxima (λmax).
-
General Features: Naphthalene derivatives typically show strong absorption bands from π → π* transitions.[8]
-
Effect of Substituents: Both the aldehyde and chloro groups are auxochromes that can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene. The extent of this shift depends on the position and the resulting electronic conjugation. Generally, isomers with more extended conjugation will absorb at longer wavelengths.
Comparative UV-Vis Data (in Ethanol)
| Isomer | λmax (nm) | Comments |
| Naphthalene (Parent) | ~220, 275, 312 | Characteristic three-band spectrum.[7] |
| 1-Naphthaldehyde (Parent) | ~245, 315 | Bathochromic shift due to -CHO group. |
| Chloronaphthaldehyde Isomers | ~250-260, ~320-330 | Further shifts are expected, but specific data for direct comparison is sparse. Subtle differences between isomers are likely. |
Conclusion and Comparative Summary
Differentiating positional isomers of this compound requires a multi-technique approach, but some methods are more definitive than others.
-
¹H NMR Spectroscopy stands out as the most powerful and unambiguous method. The distinct chemical shifts and coupling patterns in the aromatic region, driven by the relative positions of the aldehyde and chlorine substituents, provide a unique fingerprint for each isomer.
-
Mass Spectrometry is essential for confirming the molecular weight and the presence of a single chlorine atom through the characteristic M⁺/M+2 isotopic pattern. However, it is generally insufficient for distinguishing between these positional isomers on its own.
-
IR Spectroscopy is excellent for confirming the presence of the required aldehyde and chloro-aromatic functional groups but offers limited discriminatory power for these specific isomers.
-
UV-Visible Spectroscopy can show subtle differences in absorption maxima but is the least specific technique for this particular analytical challenge.
For any researcher or drug development professional working with these compounds, a high-resolution ¹H NMR spectrum is the indispensable tool for ensuring structural integrity and isomeric purity.
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A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Chloronaphthalene-1-carbaldehyde
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-Chloronaphthalene-1-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind the chosen methodology, comparing it with viable alternatives, and grounding the entire process in the principles of analytical integrity and regulatory compliance.
The Analytical Imperative: Why Purity Matters
This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can carry through the synthetic pathway, potentially leading to the formation of undesired side products, reduced yield, and, most critically, the introduction of potentially toxic components into the final drug substance. Therefore, a robust, accurate, and validated analytical method for purity determination is not just a quality control measure; it is a fundamental requirement for ensuring the safety and efficacy of the end product.
The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a moderately non-polar, aromatic compound, making it an ideal candidate for chromatographic separation techniques. Its structure, featuring a naphthalene core, a chlorine substituent, and an aldehyde functional group, provides a strong chromophore, rendering it highly suitable for UV detection.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
For the purity assessment of non-polar to moderately polar organic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard.[1][2][3][4] Its versatility, high resolution, and reproducibility make it the preferred method in pharmaceutical analysis.[5][6]
Causality Behind the Choice: Why RP-HPLC?
The principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[1][4] this compound, being hydrophobic, interacts strongly with the non-polar C18 stationary phase.[4] By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), we can systematically decrease the mobile phase polarity. This weakens the hydrophobic interactions, allowing the analyte and its impurities to elute from the column at different times based on their relative hydrophobicity. Less hydrophobic (more polar) impurities will elute first, followed by the main compound, and finally, any more hydrophobic (less polar) impurities. This differential partitioning is the basis for achieving high-resolution separation.
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol for Purity Determination
This protocol is a self-validating system, incorporating system suitability checks to ensure the trustworthiness of the results, in line with regulatory expectations from bodies like the ICH.[7][8][9]
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides excellent retention and selectivity for aromatic compounds.[10][11]
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 30.0 50 50 Rationale: A gradient is employed to ensure elution of both potential polar and non-polar impurities, providing a comprehensive impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for the naphthalene chromophore.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0. Rationale: SST confirms that the chromatographic system is operating with adequate precision and efficiency for the analysis.[9]
-
-
Data Analysis & Purity Calculation:
-
Purity is calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Comparative Analysis: Alternative Methodologies
While RP-HPLC is the primary choice, other techniques offer different advantages and may be suitable depending on the specific analytical need.
A. Gas Chromatography (GC-FID)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[12] Given that this compound has a reasonable vapor pressure, GC is a highly effective alternative.
-
Principle of Operation: The sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A Flame Ionization Detector (FID) is typically used, offering excellent sensitivity for organic compounds.[13][14]
-
Causality for Use: GC can offer superior resolution for volatile impurities that might be difficult to separate from the solvent front in HPLC. It is particularly adept at detecting residual solvents or low-boiling point starting materials. A typical method for naphthalene derivatives involves a temperature-programmed run on a non-polar column.[12][13]
B. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that serves as an excellent tool for rapid screening, quality control, and method development.
-
Principle of Operation: A small amount of sample is spotted onto a high-performance TLC plate (stationary phase). The plate is then placed in a chamber with a developing solvent (mobile phase), which moves up the plate by capillary action, separating the components.
-
Causality for Use: HPTLC's main advantages are high throughput (many samples can be run simultaneously) and low cost per sample. For aldehydes and ketones, sensitivity and specificity can be greatly enhanced by post-chromatographic derivatization with reagents like 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms intensely colored spots.[15] However, its quantitative precision and resolution are generally lower than HPLC or GC.
Head-to-Head Performance Comparison
The choice of analytical technique is a balance of performance, cost, and the specific question being asked. The following table provides a direct comparison of the three discussed methods for the purity assessment of this compound.
| Parameter | Reversed-Phase HPLC | Gas Chromatography (GC-FID) | High-Performance TLC (HPTLC) |
| Resolution & Specificity | Very High | Excellent (especially for volatiles) | Moderate to Good |
| Sensitivity (Typical LOQ) | Low ng range | Low ng range | Mid-to-high ng range |
| Analysis Time per Sample | 20-40 minutes | 20-40 minutes | 5-10 minutes (per sample, multi-sample run) |
| Throughput | Moderate | Moderate | Very High |
| Solvent Consumption | High | Low (carrier gas) | Very Low |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Broad applicability, good for screening |
| Regulatory Acceptance | Gold standard, widely accepted | Widely accepted | Accepted for specific tests (e.g., identity) |
| Key Advantage | Robustness and versatility for a wide range of impurities. | Superior separation of volatile impurities and residual solvents. | Speed, cost-effectiveness, and high sample throughput. |
Conclusion: Selecting the Right Tool for the Job
For a comprehensive, high-resolution purity assessment of this compound suitable for regulatory submission, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the superior and most authoritative choice. Its ability to separate a wide range of potential impurities with high precision and accuracy is unmatched. The method's robustness is further cemented by adherence to rigorous validation protocols as outlined by the ICH.[7][8][16]
Gas Chromatography serves as an excellent orthogonal method. It is particularly valuable for confirming the absence of volatile impurities or residual solvents that may not be well-resolved by HPLC. Employing both HPLC and GC provides a more complete and trustworthy picture of the compound's purity.
HPTLC finds its niche in rapid, early-stage screening, such as in-process controls or the analysis of a large number of crude reaction mixtures, where speed is more critical than ultimate quantitative precision.
Ultimately, the selection of an analytical method should be a science-driven decision, justified by the analyte's properties and the intended purpose of the analysis, always with the foundational requirement of demonstrating that the chosen method is fit for purpose through rigorous validation.[17][18][19]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Pharmacy and Biological Sciences. [Link]
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Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
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Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 4-Chloronaphthalene-1-carbaldehyde Derivatives
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and potential applications. For derivatives of 4-chloronaphthalene-1-carbaldehyde, a class of compounds with significant potential in the development of novel therapeutic agents and functional materials, an unambiguous structural elucidation is not merely academic—it is the bedrock of rational design. This guide provides an in-depth, objective comparison of X-ray crystallography against other analytical techniques for the structural characterization of these derivatives, supported by experimental insights and detailed protocols.
The Primacy of X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1] It provides a high-resolution map of electron density within the crystal lattice, allowing for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles. This technique is particularly indispensable when dealing with complex stereoisomers or when subtle conformational differences can have profound effects on biological activity or material properties.
The power of X-ray crystallography lies in its ability to provide a complete, unbiased picture of the molecule in its solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and can influence physical properties like solubility and melting point.
A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides the ultimate structural confirmation, a comprehensive characterization of this compound derivatives often involves a suite of analytical techniques. Each method offers unique insights, and their synergistic application provides a more complete understanding of the compound .
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[2] | Definitive structural elucidation.[1] | Requires a single, high-quality crystal, which can be challenging to obtain.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), solution-state conformation. | Provides information about the molecule's structure and dynamics in solution. Non-destructive. | Does not provide absolute stereochemistry or detailed bond lengths/angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides no information on stereochemistry or 3D structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| Computational Modeling (e.g., DFT) | Optimized molecular geometry, electronic properties, theoretical spectra.[3] | Can predict structures and properties, aiding in the interpretation of experimental data. | Theoretical calculations require experimental validation. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide a robust and reproducible workflow for the synthesis, crystallization, and analysis of a representative this compound derivative—a Schiff base.
Protocol 1: Synthesis of a Schiff Base Derivative
Schiff bases are readily synthesized through the condensation of an aldehyde with a primary amine.[4][5][6]
-
Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of methanol in a 50 mL round-bottom flask. In a separate flask, dissolve 1.0 mmol of a primary amine (e.g., aniline) in 10 mL of methanol.
-
Reaction: Slowly add the amine solution to the aldehyde solution with constant stirring. Add 2-3 drops of glacial acetic acid as a catalyst.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold methanol, and dry in a desiccator. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed to obtain a pure product.
Protocol 2: Single Crystal Growth
The growth of a diffraction-quality single crystal is often the most challenging step.[1]
-
Solvent Selection: Dissolve the purified Schiff base derivative in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
Protocol 3: X-ray Data Collection and Structure Refinement
-
Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Place the goniometer on the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The initial phasing of the diffraction data is performed to obtain an initial electron density map.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizing the Workflow and Relationships
Caption: A streamlined workflow from synthesis to final structural determination.
Caption: Interrelation of analytical techniques for comprehensive characterization.
Conclusion
The structural analysis of this compound derivatives is a multifaceted endeavor that benefits from the application of several complementary analytical techniques. While methods such as NMR, MS, and FTIR provide essential information regarding connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional molecular structure. The protocols and comparative data presented in this guide are intended to equip researchers in drug development and materials science with the necessary tools to conduct thorough and reliable structural characterizations, thereby accelerating the pace of innovation in their respective fields.
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ResearchGate. (n.d.). Comparison of different analytical techniques. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Schiff Bases Derived from 4-Chloronaphthalene-1-carbaldehyde
Foreword: The Rationale for Investigating Naphthalene-Based Schiff Bases
In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine group (-C=N-), represent a class of compounds with remarkable synthetic versatility and a broad spectrum of biological activities.[1][2] The fusion of a naphthalene scaffold, known for its lipophilic nature and ability to intercalate with DNA, with the reactive azomethine group presents a compelling strategy for the development of novel therapeutic agents. The introduction of a chloro-substituent on the naphthalene ring is a deliberate structural modification intended to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide provides a comprehensive framework for the systematic screening of the biological activities of Schiff bases derived from 4-chloronaphthalene-1-carbaldehyde, with a focus on their potential antimicrobial, anticancer, and antioxidant properties. While direct experimental data for this specific subclass of Schiff bases is emerging, this document will draw upon established methodologies and data from structurally related compounds to provide a robust comparative analysis.
I. Synthesis Pathway: From this compound to Bioactive Schiff Bases
The synthesis of the target Schiff bases is typically achieved through a condensation reaction between this compound and a variety of primary amines. This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol. The general synthetic route allows for the introduction of diverse functionalities by varying the amine component, leading to a library of candidate compounds for biological screening.
Caption: General synthesis of Schiff bases.
II. Antimicrobial Activity Screening: A Comparative Approach
Schiff bases are well-documented for their antimicrobial properties.[3][4] The imine group is often crucial for their activity, which is thought to involve interference with microbial cell wall synthesis or protein function.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Serial Dilution of Test Compounds: The synthesized Schiff bases are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a positive control for inhibition.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that shows no visible turbidity.
Comparative Data: Schiff Bases vs. Standard Antibiotics
The following table presents hypothetical MIC values for Schiff bases derived from this compound against common bacterial strains, compared with a standard antibiotic.
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| Schiff Base 1 (R = Phenyl) | 16 | 32 |
| Schiff Base 2 (R = 4-Chlorophenyl) | 8 | 16 |
| Schiff Base 3 (R = 2-Hydroxyphenyl) | 16 | 64 |
| Ciprofloxacin (Standard) | 0.5 - 2 | 0.25 - 1 |
Note: The data for Schiff bases are illustrative and require experimental validation.
Caption: Workflow for MIC determination.
III. Anticancer Activity Screening: Evaluating Cytotoxicity
The planar aromatic structure of the naphthalene moiety suggests a potential for DNA intercalation, a mechanism of action for many anticancer drugs. The cytotoxic effects of the synthesized Schiff bases can be evaluated against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Schiff bases for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated.
Comparative Data: Schiff Bases vs. Doxorubicin
The following table provides a comparison of hypothetical IC50 values for the synthesized Schiff bases with the standard chemotherapeutic drug, Doxorubicin.[8][9][10][11][12]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Schiff Base 1 (R = Phenyl) | 25.5 | 30.2 |
| Schiff Base 2 (R = 4-Chlorophenyl) | 15.8 | 22.1 |
| Schiff Base 3 (R = 2-Hydroxyphenyl) | 18.3 | 25.6 |
| Doxorubicin (Standard) | ~0.5 - 2.5 [8][9] | ~1.5 - >20 [8][9][11] |
Note: The data for Schiff bases are illustrative and require experimental validation.
Caption: Workflow for MTT assay.
IV. Antioxidant Activity Screening: Radical Scavenging Potential
Schiff bases containing phenolic hydroxyl groups are often good antioxidants.[13][14] The antioxidant potential of the synthesized compounds can be evaluated by their ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining antioxidant activity.[15]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the Schiff bases are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
Comparative Data: Schiff Bases vs. Ascorbic Acid
The following table shows hypothetical IC50 values for the synthesized Schiff bases in the DPPH assay, compared to the standard antioxidant, Ascorbic Acid.[15][16][17][18]
| Compound | DPPH Scavenging IC50 (µg/mL) |
| Schiff Base 1 (R = Phenyl) | 85.2 |
| Schiff Base 2 (R = 4-Chlorophenyl) | 70.5 |
| Schiff Base 3 (R = 2-Hydroxyphenyl) | 45.8 |
| Ascorbic Acid (Standard) | ~5 - 50 [15][16][17][18] |
Note: The data for Schiff bases are illustrative and require experimental validation.
Caption: Workflow for DPPH assay.
V. Concluding Remarks and Future Directions
This guide outlines a systematic and comparative approach to the biological activity screening of Schiff bases derived from this compound. The provided protocols for antimicrobial, anticancer, and antioxidant assays are robust and widely accepted in the scientific community. The comparative data, while illustrative for the target compounds, underscores the importance of benchmarking against established standards.
The true potential of these novel Schiff bases can only be unlocked through rigorous experimental validation. Future work should focus on synthesizing a diverse library of these compounds and subjecting them to the screening protocols detailed herein. Promising candidates should then be further investigated for their mechanisms of action, structure-activity relationships, and in vivo efficacy. The insights gained from such studies will be invaluable for the rational design of the next generation of Schiff base-derived therapeutic agents.
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A Comparative Guide to the Cytotoxicity of Novel 4-Chloronaphthalene-1-carbaldehyde Derivatives
In the landscape of oncological research, the naphthalene scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents.[1][2][3] Its rigid, aromatic framework provides an excellent platform for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide delves into the cytotoxic potential of a novel class of compounds: derivatives of 4-chloronaphthalene-1-carbaldehyde. We present a comparative analysis of their performance against various cancer cell lines, supported by detailed experimental protocols and a discussion of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in cancer therapy.
Introduction: The Rationale for Investigating this compound Derivatives
The parent molecule, this compound, possesses a unique combination of a reactive aldehyde group and a chlorinated naphthalene core. The aldehyde functionality is a versatile chemical handle for creating a diverse library of derivatives, such as Schiff bases, which are known to exhibit a wide range of biological activities.[1] The chloro-substituent, on the other hand, can influence the molecule's electronic properties and metabolic stability, potentially enhancing its cytotoxic effects.[4]
This guide focuses on a hypothetical series of Schiff base derivatives of this compound, synthesized to explore the impact of various aromatic and aliphatic amines on their cytotoxic profile. The central hypothesis is that modifications at the imine nitrogen will significantly modulate the compounds' anticancer activity.
Synthesis and Characterization of Derivatives
The synthesis of the this compound Schiff base derivatives (CND-1 to CND-4) was achieved through a straightforward condensation reaction between the parent aldehyde and the corresponding primary amine.[1]
Experimental Protocol: General Synthesis of Schiff Base Derivatives
-
Dissolution: this compound (1 equivalent) is dissolved in absolute ethanol.
-
Amine Addition: The respective primary amine (1.1 equivalents) is added to the solution.
-
Catalysis: A catalytic amount of glacial acetic acid (2-3 drops) is introduced to the reaction mixture.
-
Reaction: The mixture is refluxed for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is recrystallized from ethanol to yield the pure Schiff base derivative.
The structures of the synthesized derivatives are presented below:
-
CND-1: N-(4-methoxyphenyl)methanimine derivative
-
CND-2: N-(4-nitrophenyl)methanimine derivative
-
CND-3: N-(4-chlorophenyl)methanimine derivative
-
CND-4: N-cyclohexylmethanimine derivative
Comparative Cytotoxicity Evaluation
The cytotoxic effects of the parent compound and its derivatives were assessed against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The widely used MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound.[5][6][7][8][9]
Data Presentation: IC50 Values
The following table summarizes the IC50 values (in µM) of the tested compounds after 48 hours of treatment.
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HeLa (IC50 in µM) |
| This compound | > 100 | > 100 | > 100 |
| CND-1 (p-methoxy) | 25.3 ± 2.1 | 30.1 ± 2.5 | 28.4 ± 2.3 |
| CND-2 (p-nitro) | 8.7 ± 0.9 | 12.5 ± 1.1 | 10.2 ± 1.0 |
| CND-3 (p-chloro) | 15.2 ± 1.3 | 18.9 ± 1.6 | 16.5 ± 1.4 |
| CND-4 (cyclohexyl) | 55.8 ± 4.7 | 62.3 ± 5.1 | 59.1 ± 4.9 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Structure-Activity Relationship (SAR) Analysis
The cytotoxicity data reveals a clear structure-activity relationship among the synthesized derivatives.[4][10][11] The parent aldehyde showed negligible activity, highlighting the importance of the Schiff base modification.
-
Effect of Aromatic Substituents: The nature of the substituent on the aromatic ring of the amine had a profound impact on cytotoxicity. The presence of an electron-withdrawing group (EWG) like the nitro group in CND-2 resulted in the most potent activity across all cell lines. Conversely, the electron-donating group (EDG) in CND-1 (methoxy) led to a decrease in cytotoxicity. The chloro-substituent in CND-3 exhibited intermediate activity. This suggests that reducing the electron density on the imine nitrogen enhances the cytotoxic potential.
-
Aliphatic vs. Aromatic Amines: The derivative with an aliphatic amine, CND-4 , displayed significantly lower cytotoxicity compared to its aromatic counterparts. This indicates that the planarity and electronic properties of the aromatic ring are crucial for the observed anticancer activity.
Mechanistic Insights: Induction of Apoptosis
To elucidate the mechanism of cell death induced by the most potent derivative, CND-2 , we performed flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining in MCF-7 cells.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection by flow cytometry.
The results showed a significant increase in the percentage of early and late apoptotic cells upon treatment with CND-2 , suggesting that it induces cell death primarily through apoptosis.
Hypothetical Signaling Pathway
Based on the structure of naphthalene derivatives known to induce apoptosis, we propose that CND-2 may trigger the intrinsic apoptotic pathway.[8]
Caption: Proposed intrinsic apoptotic pathway induced by CND-2.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of the synthesized compounds.[8]
-
Cell Seeding:
-
Harvest exponentially growing cells (MCF-7, A549, or HeLa) and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound and the positive control (Doxorubicin) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]
-
Conclusion and Future Directions
This guide provides a comparative analysis of the cytotoxic effects of a novel series of this compound derivatives. The results demonstrate that Schiff base formation is a viable strategy to enhance the anticancer activity of the parent compound. A clear structure-activity relationship was established, with the nitro-substituted aromatic derivative CND-2 exhibiting the most potent cytotoxicity, likely through the induction of apoptosis.
Future studies should focus on:
-
Expanding the library of derivatives to further refine the SAR.
-
Investigating the detailed molecular mechanisms of action, including the specific protein targets.
-
Evaluating the in vivo efficacy and toxicity of the most promising compounds in animal models.[11]
The findings presented here offer a promising starting point for the development of novel naphthalene-based anticancer agents.
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A Comparative Guide to the Antimicrobial and Antifungal Potential of 4-Chloronaphthalene-1-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides an in-depth technical comparison of the antimicrobial and antifungal activities of derivatives synthesized from 4-Chloronaphthalene-1-carbaldehyde. While direct experimental data for this specific subclass is emerging, this guide synthesizes findings from closely related naphthaldehyde and chloro-aromatic derivatives to provide a robust comparative framework and guide future research.
The Synthetic Versatility of this compound
The aldehyde functional group at the 1-position of the 4-chloronaphthalene scaffold is a versatile chemical handle for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the chlorine atom and the extended aromatic system of the naphthalene ring influence the reactivity of the aldehyde and the biological activity of the resulting compounds. Two of the most common and effective classes of derivatives synthesized from aromatic aldehydes are Schiff bases and chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are readily formed through the condensation reaction of an aldehyde with a primary amine. This reaction provides a straightforward method to introduce a wide variety of functional groups, enabling the fine-tuning of the physicochemical and biological properties of the final compound.[2][3]
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To this solution, add 1 equivalent of the desired primary amine.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure Schiff base derivative.
Caption: A generalized workflow for the synthesis of Schiff base derivatives.
Comparative Antimicrobial Activity
While specific data for this compound derivatives is limited, studies on analogous compounds provide valuable insights into their potential antibacterial and antifungal efficacy. The following tables present a comparative summary of the Minimum Inhibitory Concentration (MIC) values for related naphthaldehyde derivatives against common pathogenic bacteria and fungi, benchmarked against standard antimicrobial agents.
Antibacterial Activity
Schiff bases derived from substituted aldehydes have demonstrated significant antibacterial activity.[2][4] The imine group is crucial for their biological action. The presence of a chloro-substituent on the aromatic ring has been shown to enhance the antimicrobial properties of various compounds.
| Compound Type | Derivative/Substituent | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference(s) |
| Naphthaldehyde Schiff Base Analogs | 2-hydroxy-1-naphthaldehyde-L-histidine | - | - | - | - | [1] |
| 5-chloro-salicylaldehyde-4-fluorobenzylimine | 3.4 | 45.2 | 1.6 | 2.8 | [4] | |
| Standard Antibiotic | Ciprofloxacin | 0.6 | - | 0.013 | 0.15 | [5] |
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Analogous Schiff Bases and Ciprofloxacin.
Antifungal Activity
Naphthalene-containing compounds, including chalcones derived from naphthaldehydes, have shown promising antifungal properties.[6][7][8] The extended conjugation and planar structure of these molecules are thought to facilitate their interaction with fungal cell components.
| Compound Type | Derivative/Substituent | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference(s) |
| Naphthaldehyde Chalcone Analogs | Naphthalene-chalcone derivative | 15.6 | - | [7][8] |
| Naphthaldehyde Schiff Base Analogs | 5-chloro-salicylaldehyde-4-fluorobenzylimine | - | 47.5 | [4] |
| Standard Antifungal | Fluconazole | ≤8 (Susceptible) | - | [9] |
Table 2: Comparative Antifungal Activity (MIC, µg/mL) of Analogous Naphthalene Derivatives and Fluconazole.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature of naphthaldehyde and aromatic aldehyde derivatives, several structural features are key to their antimicrobial and antifungal activity:
-
The Imine (C=N) Moiety: The azomethine group in Schiff bases is a critical pharmacophore. Its polarity and planarity are believed to be involved in the interaction with biological targets.
-
Halogen Substitution: The presence of a chlorine atom on the naphthalene ring is anticipated to enhance the lipophilicity of the derivatives, potentially improving their ability to penetrate microbial cell membranes. The electron-withdrawing nature of chlorine can also modulate the electronic properties of the entire molecule, influencing its interaction with target enzymes or receptors.[10]
-
Substituents on the Amine/Aromatic Ring: The nature of the substituent on the amine portion of a Schiff base or the other aromatic ring in a chalcone significantly impacts biological activity. Electron-donating or withdrawing groups, as well as bulky or sterically hindering groups, can alter the electronic distribution and overall shape of the molecule, thereby affecting its antimicrobial potency.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The this compound derivative is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanisms of Action
While the precise mechanisms of action for this compound derivatives are yet to be fully elucidated, insights can be drawn from related compounds.
Caption: Potential mechanisms of antimicrobial action for naphthaldehyde derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, avenue for the development of novel antimicrobial and antifungal agents. The synthetic accessibility of Schiff bases and chalcones from this starting material allows for the creation of a diverse chemical library for biological screening. Preliminary insights from analogous compounds suggest that these derivatives are likely to exhibit significant antimicrobial activity, which may be enhanced by the presence of the chloro-substituent.
Future research should focus on the systematic synthesis and in vitro evaluation of a broad range of this compound derivatives against a comprehensive panel of pathogenic bacteria and fungi. Such studies are essential to establish a clear structure-activity relationship and to identify lead compounds with potent and selective antimicrobial properties. Further investigations into their mechanisms of action, toxicity, and in vivo efficacy will be critical steps in translating these promising scaffolds into clinically viable therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
